MAGE-1 nonapeptide
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69)/t19-,20+,24-,25-,26-,27-,28-,29-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAIURNBGXNPB-SRZPNHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N11O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of an Immunotherapy Target: A Technical Guide to the Discovery and History of the MAGE-1 Nonapeptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal discovery and history of the MAGE-1 nonapeptide, a cornerstone in the field of cancer immunotherapy. We will explore the seminal research that led to its identification, detail the experimental methodologies employed, present key quantitative data, and visualize the fundamental biological pathways involved.
A Historical Perspective: Unveiling a Hidden Tumor Antigen
The story of the this compound begins in the early 1990s at the Ludwig Institute for Cancer Research in Brussels, Belgium. A team of dedicated scientists, spearheaded by Thierry Boon and Pierre van der Bruggen, was investigating the intriguing observation that patients' immune systems could sometimes recognize and attack their own tumors.[1] Their research focused on a melanoma patient, designated MZ2, from whom they had established a tumor cell line (MZ2-MEL) and derived autologous cytolytic T lymphocytes (CTLs) capable of killing these cancer cells.[1]
This led to the groundbreaking hypothesis that these CTLs were recognizing specific molecules, or antigens, present on the surface of the melanoma cells but not on normal cells. The quest to identify the gene encoding such an antigen culminated in the discovery of the Melanoma-Associated Antigen (MAGE) gene family.[1][2]
Through a meticulous process of genomic library screening, the researchers isolated the MAGE-1 gene.[1] They demonstrated that this gene was expressed in a significant portion of melanomas and various other tumors, yet remained silent in normal adult tissues, with the exception of the testis, an immune-privileged site.[3][4] This tumor-specific expression pattern immediately highlighted MAGE-1 as an ideal target for cancer immunotherapy.
Further investigation revealed that the actual target recognized by the CTLs was not the full MAGE-1 protein, but a small peptide fragment derived from it. This fragment, a nonapeptide with the amino acid sequence EADPTGHSY , was found to be presented on the cancer cell surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A1.[5] This discovery, published in 1992, marked a paradigm shift in our understanding of tumor immunology and paved the way for the development of peptide-based cancer vaccines and other T-cell-based immunotherapies.[5]
Key Researchers and Institutions
The discovery of the this compound was a collaborative effort involving several key individuals and institutions:
| Key Individuals | Institution | Contribution |
| Thierry Boon | Ludwig Institute for Cancer Research, Brussels, Belgium | Led the research group that discovered the MAGE gene family and the first tumor antigens recognized by T cells. |
| Pierre van der Bruggen | Ludwig Institute for Cancer Research, Brussels, Belgium | Played a pivotal role in the identification of the MAGE-1 gene and the antigenic peptide. |
| Benoît Van den Eynde | Ludwig Institute for Cancer Research, Brussels, Belgium | Contributed to the understanding of tumor antigen presentation and immune escape mechanisms. |
Experimental Protocols: The Path to Discovery
The identification of the this compound was the result of a series of intricate and innovative experiments. Below are the detailed methodologies for the key experiments cited.
Identification of the MAGE-1 Gene
The MAGE-1 gene was identified through the screening of a cosmid genomic library.
Experimental Workflow: MAGE-1 Gene Identification
Caption: Workflow for the identification of the MAGE-1 gene.
Methodology:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA was extracted from the MAGE-1 expressing melanoma cell line, MZ2-MEL.
-
Cosmid Library Construction:
-
The genomic DNA was partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments (35-45 kb).
-
These fragments were then ligated into a cosmid vector, such as SuperCos 1.[6]
-
The ligated DNA was packaged in vitro into lambda phage particles.
-
The resulting phage particles were used to infect an E. coli host strain, creating a library of bacterial colonies, each containing a cosmid with a different fragment of the melanoma genome.
-
-
Transfection and Screening:
-
The cosmid library was divided into pools. DNA from each pool was transfected into a recipient cell line that did not express the MAGE-1 antigen and was not recognized by the anti-MAGE-1 CTLs.
-
The transfected cells were then co-cultured with the MAGE-1-specific CTL clone.
-
Pools of cosmids that conferred sensitivity to CTL-mediated lysis were identified as positive.
-
Through a process of sib-selection and further subcloning of the positive cosmid, the MAGE-1 gene was isolated and subsequently sequenced.
-
Identification of the this compound Antigen
Once the MAGE-1 gene was identified, the next step was to pinpoint the specific peptide recognized by the CTLs.
Experimental Workflow: this compound Identification
Caption: Workflow for the identification of the this compound.
Methodology:
-
Peptide Synthesis: Based on the open reading frame of the MAGE-1 gene, overlapping synthetic peptides, typically 15 amino acids in length, were synthesized.
-
CTL Recognition Assay (Chromium Release Assay):
-
An HLA-A1 positive, MAGE-1 negative target cell line was used.
-
These target cells were labeled with radioactive chromium-51 (⁵¹Cr).
-
The labeled target cells were then incubated (pulsed) with each of the synthetic peptides.
-
After washing to remove excess peptide, the peptide-pulsed target cells were co-cultured with the MAGE-1-specific CTL clone at various effector-to-target (E:T) ratios.
-
CTL-mediated lysis of the target cells results in the release of ⁵¹Cr into the culture supernatant.
-
The amount of radioactivity in the supernatant was measured using a gamma counter.
-
The percentage of specific lysis was calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Peptide Identification: The peptide that resulted in the highest level of specific lysis was identified as the antigenic epitope. Through this method, the nonapeptide EADPTGHSY was confirmed as the MAGE-1 antigen recognized by the CTLs.
Quantitative Data Summary
The discovery of the this compound was supported by key quantitative data that established its biological relevance.
| Parameter | Value | Significance | Reference |
| CTL Precursor Frequency (Pre-vaccination) | ~3 x 10⁻⁷ of CD8⁺ T cells | Indicates the rarity of MAGE-1 specific T cells in unimmunized individuals. | [7] |
| CTL Precursor Frequency (Post-vaccination) | >100-fold increase | Demonstrates the immunogenicity of MAGE-1 peptide-based vaccines. | [7] |
| Half-maximal Lysis (EC₅₀) | ~5 nM | Indicates the high sensitivity of CTLs to the this compound. | |
| HLA-A1 Binding Affinity (Predicted) | High | The nonapeptide contains anchor residues that favor strong binding to the HLA-A1 molecule. | |
| Clinical Response (Peptide Vaccine Trials) | Tumor regressions observed in a minority of patients | Highlights both the potential and the challenges of MAGE-1 targeted immunotherapy. | [7][8] |
Biological Pathways
The recognition of the this compound by CTLs is a critical event in the anti-tumor immune response. This process involves a series of well-defined molecular interactions and signaling cascades.
MAGE-1 Antigen Processing and Presentation Pathway
Signaling Pathway: MAGE-1 Antigen Presentation
Caption: MAGE-1 antigen processing and presentation pathway.
The MAGE-1 protein, like other intracellular proteins, is subject to proteasomal degradation in the cytoplasm.[9] This process generates a pool of peptides, including the EADPTGHSY nonapeptide. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). Inside the ER, the nonapeptide is loaded onto the peptide-binding groove of a newly synthesized HLA-A1 molecule, a process facilitated by the peptide-loading complex. The stable peptide-MHC class I complex is then transported through the Golgi apparatus to the cell surface, where it is presented to CD8+ CTLs.
T-Cell Receptor Recognition and Signaling Pathway
Signaling Pathway: T-Cell Receptor Recognition of MAGE-1/HLA-A1
Caption: T-Cell receptor signaling upon recognition of the MAGE-1/HLA-A1 complex.
The specific recognition of the MAGE-1/HLA-A1 complex by the T-cell receptor (TCR) on a CD8+ CTL initiates a cascade of intracellular signaling events.[10] The CD8 co-receptor also binds to a non-polymorphic region of the HLA-A1 molecule, stabilizing the interaction. This binding leads to the activation of the tyrosine kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex. This, in turn, recruits and activates another kinase, ZAP-70.
Activated ZAP-70 phosphorylates downstream adapter proteins, including LAT and SLP-76, leading to the activation of multiple signaling pathways:
-
The PLCγ1 pathway: Leads to the generation of diacylglycerol (DAG) and inositol triphosphate (IP3), which activate the Ras-MAPK and NF-κB pathways, and induce calcium influx to activate the NFAT pathway, respectively.[11]
-
The Ras-MAPK pathway: Crucial for T-cell proliferation and differentiation.[11]
-
The NF-κB pathway: Promotes the transcription of genes involved in T-cell activation and survival.[11]
-
The NFAT pathway: Regulates the expression of cytokine genes, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[10]
The culmination of these signaling events is the activation of the CTL's effector functions, including the release of cytotoxic granules (containing perforin and granzymes) to kill the tumor cell and the secretion of pro-inflammatory cytokines that further orchestrate the anti-tumor immune response.
Conclusion and Future Directions
The discovery of the this compound was a landmark achievement in cancer immunology. It provided the first definitive evidence of a tumor-specific antigen recognized by the human immune system and laid the foundation for the development of targeted immunotherapies. While early clinical trials with MAGE-1 peptide vaccines have shown modest success, the knowledge gained from this pioneering work continues to fuel the development of more sophisticated and effective cancer treatments, including adoptive T-cell therapies with engineered T-cell receptors and combination immunotherapies. The ongoing exploration of the MAGE family of antigens and the intricate dance between the immune system and cancer cells promises to yield even more powerful therapeutic strategies in the years to come.
References
- 1. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide‐based therapeutic cancer vaccine: Current trends in clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a new MAGE gene with tumor-specific expression by representational difference analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A monoclonal cytolytic T-lymphocyte response observed in a melanoma patient vaccinated with a tumor-specific antigenic peptide encoded by gene MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MAGE-1 gene product is a cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]
MAGE-1 Nonapeptide: A Technical Guide to Sequence, Structure, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Melanoma-Associated Antigen 1 (MAGE-1) nonapeptides, critical tumor-associated antigens that have garnered significant interest in the field of cancer immunotherapy. This document details their amino acid sequences, structural characteristics, and the immunological mechanisms by which they elicit a cytotoxic T-lymphocyte (CTL) response. The guide also includes detailed experimental protocols and quantitative data to support researchers in the development of novel cancer vaccines and T-cell based therapies.
MAGE-1 Nonapeptide Sequences and HLA Restriction
The MAGE-1 protein, encoded by the MAGEA1 gene, is a tumor-specific antigen expressed in a variety of malignancies, including melanoma, but is absent in most normal tissues, with the exception of the testis.[1] Several nonapeptide epitopes derived from the MAGE-1 protein have been identified, each restricted by a specific Human Leukocyte Antigen (HLA) class I molecule. These peptide-HLA (pMHC) complexes are recognized by CD8+ cytotoxic T-lymphocytes, which then initiate the destruction of tumor cells.
Three prominent MAGE-1 nonapeptides have been extensively characterized:
-
EADPTGHSY: This nonapeptide is presented by the HLA-A1 allele.[2]
-
SAYGEPRKL: This peptide is restricted by the HLA-Cw*1601 allele.[1]
-
KVLEYVIKV: This epitope is presented by the HLA-A2 allele.[3][4][5]
The specificity of the peptide sequence and its corresponding HLA restriction is a critical determinant for T-cell recognition and subsequent anti-tumor immunity.
Structural Insights into this compound Presentation
The three-dimensional structure of the this compound in complex with its restricting HLA molecule is crucial for its recognition by the T-cell receptor (TCR). The nonapeptide binds within the peptide-binding groove of the HLA class I molecule. Anchor residues within the peptide sequence are responsible for tethering the peptide to specific pockets within the HLA groove, providing stability to the pMHC complex.
For the EADPTGHSY peptide bound to HLA-A1, structural studies have revealed key interactions. The peptide's glutamic acid at position 1 (pGlu1), alanine at p2, aspartic acid at p3, histidine at p7, and tyrosine at p9 are accommodated within the A, B, D, E, and F pockets of the HLA-A1 binding groove, respectively.[6] This precise positioning creates a unique surface that is surveyed by TCRs.
Quantitative Analysis of this compound Interactions
The efficacy of a T-cell response against a this compound is dependent on the affinity and stability of the pMHC complex and the subsequent avidity of the TCR interaction. Quantitative measurements are essential for evaluating the immunogenic potential of these peptides.
| Peptide Sequence | HLA Allele | Assay Type | Parameter | Value | Reference |
| KVLEYVIKV | HLA-A2 | Cytotoxicity Assay | Half-maximal lysis | 10-100 nM | [3] |
| EADPTGHSY | HLA-A1 | MHC Binding Assay | IC50/Kd | Data not available in search results | |
| SAYGEPRKL | HLA-Cw1601* | MHC Binding Assay | IC50/Kd | Data not available in search results |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of MAGE-1 nonapeptides.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize MAGE-1 nonapeptides for use in functional assays. This protocol is based on the Fmoc/tBu strategy.[7][8][9]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HBTU)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative test (yellow beads) indicates complete coupling.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the nonapeptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
MHC Class I-Peptide Binding Assay
Objective: To determine the binding affinity of a this compound to its specific HLA molecule. This protocol describes a competitive fluorescence polarization assay.[10][11][12]
Materials:
-
Purified, soluble HLA class I molecules (e.g., HLA-A1, HLA-A2, HLA-Cw*1601)
-
Fluorescently labeled probe peptide with known high affinity for the HLA molecule
-
Synthesized this compound (unlabeled competitor)
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the soluble HLA molecule and the fluorescently labeled probe peptide to each well.
-
Add serial dilutions of the unlabeled this compound to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the probe peptide (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 24-72 hours to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of probe peptide binding for each concentration of the this compound.
-
Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the probe peptide binding) by fitting the data to a sigmoidal dose-response curve. The IC50 value is inversely proportional to the binding affinity.
-
Cytotoxic T-Lymphocyte (CTL) Assay
Objective: To assess the ability of this compound-specific CTLs to lyse target cells presenting the peptide. This protocol describes the chromium-51 release assay.[13][14][15][16][17]
Materials:
-
Target cells expressing the appropriate HLA allele (e.g., T2 cells for HLA-A2)
-
This compound-specific CTL effector cells
-
Sodium chromate (51Cr)
-
Complete cell culture medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate the target cells with 51Cr in complete medium for 1-2 hours at 37°C to allow for uptake of the radioisotope.
-
Wash the labeled target cells multiple times with fresh medium to remove unincorporated 51Cr.
-
-
Peptide Pulsing: Incubate the labeled target cells with various concentrations of the this compound for 1 hour at 37°C.
-
CTL Co-culture:
-
In a 96-well plate, co-culture the peptide-pulsed target cells with the CTL effector cells at different effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the peptide concentration or the E:T ratio.
-
IFN-γ ELISpot Assay
Objective: To quantify the number of this compound-specific, IFN-γ-secreting T-cells.[18][19][20][21]
Materials:
-
ELISpot plate pre-coated with anti-human IFN-γ capture antibody
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) conjugate
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Cell Plating: Add PBMCs or T-cells to the wells of the pre-coated ELISpot plate.
-
Stimulation: Add the this compound to the wells to stimulate antigen-specific T-cells. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash the plate and add the streptavidin-ALP conjugate.
-
Wash the plate and add the BCIP/NBT substrate. Dark spots will form at the locations of IFN-γ-secreting cells.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the number of spots in each well using an ELISpot reader.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound recognition and its application in immunotherapy can aid in understanding and experimental design. The following diagrams were generated using the DOT language.
Caption: TCR signaling cascade initiated by MAGE-1 pMHC recognition.
References
- 1. Autologous cytolytic T lymphocytes recognize a this compound on melanomas expressing HLA-Cw*1601 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells | springermedizin.de [springermedizin.de]
- 6. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 18. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 19. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 20. mstechno.co.jp [mstechno.co.jp]
- 21. utcd.org.tr [utcd.org.tr]
MAGE-1 Nonapeptide in Tumor Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen 1 (MAGE-A1) is a member of the cancer-testis antigen family, characterized by its expression in various tumor types and its absence in normal tissues, with the exception of the testis. This tumor-specific expression profile makes MAGE-A1 an attractive target for cancer immunotherapy. Cytotoxic T lymphocytes (CTLs) play a crucial role in anti-tumor immunity by recognizing short peptide fragments of tumor-associated antigens, such as MAGE-A1, presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules. This guide provides an in-depth technical overview of the function of MAGE-1 nonapeptides in tumor recognition by T cells, focusing on the underlying molecular interactions, signaling pathways, and key experimental methodologies.
MAGE-1 Nonapeptides and HLA Restriction
Two primary MAGE-A1 derived nonapeptides have been extensively studied for their role in CTL recognition:
-
EADPTGHSY : This nonapeptide is presented by the HLA-A1 allele. It is one of the most well-characterized MAGE-A1 epitopes and has been a focus of immunotherapy research for HLA-A1 positive cancer patients.
-
KVLEYVIKV : This nonapeptide is presented by the HLA-A2 allele, another common HLA type. The identification of this epitope has broadened the potential patient population for MAGE-A1 targeted therapies.
These nonapeptides are generated through the proteasomal degradation of the MAGE-A1 protein within the tumor cell and are subsequently loaded onto HLA class I molecules in the endoplasmic reticulum before being transported to the cell surface for presentation to CD8+ T cells.
Quantitative Analysis of MAGE-1 Nonapeptide-Mediated T-Cell Recognition
The interaction between the this compound-HLA complex and the T-cell receptor (TCR) is a critical determinant of the anti-tumor immune response. The strength of this interaction, along with the subsequent T-cell response, can be quantified using various biophysical and functional assays.
Table 1: T-Cell Receptor (TCR) Affinity for MAGE-A1 Peptide-HLA Complex
| TCR Clone | MAGE-A1 Peptide | HLA Allele | Dissociation Constant (Kd) | Reference |
| IMA202 TCR | KVLEYVIKV | HLA-A*02:01 | 8.7 µM | [1] |
Table 2: Functional Avidity of MAGE-A1 Specific Cytotoxic T Lymphocytes (CTLs)
| CTL Clone(s) | MAGE-A1 Peptide | HLA Allele | Assay | EC50 (Peptide Concentration for Half-Maximal Response) | Reference |
| Three Human CTL Clones | KVLEYVIKV | HLA-A2 | 51Cr Release Assay | 10-100 nM | [2] |
| IMA202 TCR-expressing CD8+ T cells | KVLEYVIKV | HLA-A*02 | IFN-γ Release | 11 nM | [3] |
T-Cell Receptor Signaling Pathway in MAGE-1 Recognition
The binding of a TCR to the this compound presented by an HLA molecule on a tumor cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions such as cytokine production and cytotoxicity.
Caption: TCR signaling cascade upon this compound recognition.
Upon TCR engagement with the MAGE-1/HLA complex, the co-receptor CD8 binds to the HLA molecule, bringing the tyrosine kinase Lck into proximity of the TCR/CD3 complex. Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains. This phosphorylation creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[4][5][6]
Activated ZAP-70 phosphorylates the linker for activation of T cells (LAT), a critical scaffold protein.[4][5][6][7] Phosphorylated LAT recruits and activates several downstream signaling molecules, initiating parallel signaling pathways:
-
PLC-γ1 Pathway : Phospholipase C-gamma 1 (PLC-γ1) is recruited to phosphorylated LAT and becomes activated.[8][9][10] Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][11]
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca²⁺) into the cytoplasm. The increased intracellular calcium concentration activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[12][13][14] Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor for genes encoding cytokines like IL-2.[12][15][16]
-
DAG activates Protein Kinase C (PKC) and the Ras-GRP1 exchange factor, which in turn activates the Ras-MAPK pathway.[3][17][18][19] This cascade leads to the activation of the transcription factor AP-1, which cooperates with NFAT to promote the transcription of immune response genes.[20] DAG also contributes to the activation of NF-κB.[8]
-
-
PI3K/Akt Pathway : Phosphorylated LAT also recruits and activates Phosphoinositide 3-kinase (PI3K).[20][21][22] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for the serine/threonine kinase Akt.[4][23] The PI3K/Akt/mTOR pathway is crucial for T-cell proliferation, survival, and metabolic programming.[24]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of this compound-mediated tumor recognition.
Chromium (51Cr) Release Assay
This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium from labeled target cells upon lysis.
Caption: Workflow for a standard Chromium-51 release assay.
Methodology:
-
Target Cell Labeling:
-
Harvest target cells (e.g., a MAGE-A1 expressing, HLA-A1 positive tumor cell line).
-
Resuspend 1 x 106 cells in 100 µL of culture medium and add 100 µCi of Na₂51CrO₄.
-
Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the cells three times with 10 mL of culture medium to remove unincorporated 51Cr.
-
Resuspend the labeled target cells at a concentration of 1 x 105 cells/mL.
-
-
Co-culture:
-
Plate 100 µL of the labeled target cell suspension (10,000 cells) into each well of a 96-well round-bottom plate.
-
Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).
-
Incubate the plate for 4 hours at 37°C.
-
-
Detection and Analysis:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 50-100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
-
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-producing cells at the single-cell level, such as IFN-γ secreting T cells upon recognition of the this compound.
Caption: Workflow for an IFN-γ ELISPOT assay.
Methodology:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute, then wash with sterile PBS.
-
Coat the wells with an anti-IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
-
Cell Incubation:
-
Prepare effector cells (PBMCs or purified T cells) and antigen-presenting cells (APCs) such as T2 cells or dendritic cells.
-
Pulse the APCs with the this compound (e.g., 1-10 µg/mL) for 1-2 hours at 37°C.
-
Add effector cells and peptide-pulsed APCs to the coated wells. Include negative controls (effector cells with unpulsed APCs) and positive controls (e.g., PHA stimulation).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for alkaline phosphatase).
-
Stop the reaction by washing with distilled water once spots have developed.
-
Air dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.[11][12][17][24][25]
-
HLA Stabilization Assay (T2 Assay)
This assay is used to determine the binding affinity of a peptide to a specific HLA class I molecule. It utilizes T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP), resulting in low surface expression of empty and unstable HLA class I molecules. Exogenous peptides that can bind to these HLA molecules will stabilize them and increase their surface expression, which can be detected by flow cytometry.
Methodology:
-
Cell Preparation and Peptide Incubation:
-
Culture T2 cells (expressing the HLA allele of interest, e.g., HLA-A1 or HLA-A2).
-
Wash the T2 cells and resuspend them in serum-free medium.
-
Incubate the T2 cells (e.g., 1 x 106 cells/mL) with varying concentrations of the this compound for 16-18 hours at 37°C. Include a known high-affinity peptide as a positive control and no peptide as a negative control.
-
-
Staining and Flow Cytometry:
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a fluorescently labeled monoclonal antibody specific for the HLA allele being tested (e.g., anti-HLA-A1 or anti-HLA-A2).
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of HLA expression.
-
-
Data Analysis:
-
An increase in MFI compared to the no-peptide control indicates that the peptide has bound to and stabilized the HLA molecule.
-
The peptide concentration that results in half-maximal MFI can be used to estimate the relative binding affinity.
-
Conclusion
The MAGE-1 nonapeptides, particularly EADPTGHSY and KVLEYVIKV, are key targets for CTL-mediated recognition of tumor cells in patients with HLA-A1 and HLA-A2 haplotypes, respectively. A thorough understanding of the quantitative aspects of TCR-pMHC interactions, the intricacies of the downstream signaling pathways, and the application of robust experimental methodologies are essential for the continued development of effective MAGE-A1 targeted immunotherapies for cancer. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.
References
- 1. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase Cγ1 is essential for T cell development, activation, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LAT, the linker for activation of T cells: a bridge between T cell-specific and general signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Home [ucl.ac.uk]
- 9. Phospholipase Cγ2 plays a role in T-cell receptor signal transduction and T-cell selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NFAT - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. scilit.com [scilit.com]
- 16. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Ras signal transduction during T cell development and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Ligation of the T cell receptor complex results in activation of the Ras/Raf-1/MEK/MAPK cascade in human T lymphocytes. [jci.org]
- 19. Ligation of the T cell receptor complex results in activation of the Ras/Raf-1/MEK/MAPK cascade in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cd-genomics.com [cd-genomics.com]
- 21. Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Role of PI3K/Akt signaling in memory CD8 T cell differentiation [frontiersin.org]
- 23. rupress.org [rupress.org]
- 24. pnas.org [pnas.org]
- 25. Negative feedback loop in T‐cell activation through MAPK‐catalyzed threonine phosphorylation of LAT | The EMBO Journal [link.springer.com]
An In-depth Technical Guide to the MAGE-1 Gene Family and Protein Expression
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to the Melanoma Antigen Gene (MAGE) Family
The Melanoma Antigen Gene (MAGE) family represents a large, highly conserved group of proteins, first identified in 1991 from a melanoma cell line recognized by autologous cytotoxic T lymphocytes.[1][2] This discovery marked the beginning of a new era in cancer immunology, introducing the concept of cancer-testis antigens (CTAs). MAGE proteins are characterized by a shared, conserved MAGE Homology Domain (MHD) of 165 to 171 amino acids.[2][3] The human MAGE family is extensive, comprising over 60 genes, which are broadly categorized into two main types based on their chromosomal location and expression patterns.[3][4][5]
-
Type I MAGEs: These are considered canonical cancer-testis antigens and include the MAGE-A, MAGE-B, and MAGE-C subfamilies.[4][6][7] Their genes are predominantly clustered on the X chromosome.[6][8][9] In healthy adults, their expression is strictly confined to immune-privileged reproductive tissues, primarily the testis and occasionally the placenta.[3][6][10] However, they are aberrantly re-expressed in a wide variety of malignant tumors.[4][6]
-
Type II MAGEs: This group includes the MAGE-D, -E, -F, -G, -H, and -L subfamilies, as well as Necdin.[3][6] Unlike Type I, their genes are not restricted to the X chromosome, and their proteins are expressed in many normal tissues throughout the body, including the brain.[3][6]
The restricted expression of Type I MAGEs in normal tissues combined with their frequent expression in tumors makes them highly attractive targets for cancer-specific immunotherapies.[10][11][12]
The MAGE-1 (MAGE-A1) Gene and Protein
MAGE-A1 (also known as MAGE-1) was the first member of the MAGE family to be identified.[2][13] The MAGEA1 gene is located on the long arm of the X chromosome in the Xq28 region.[8][9] The protein encoded by this gene is a key member of the MAGE-A subfamily and has been implicated in numerous oncogenic processes.[8][14] The promoters and first exons of the MAGE-A genes exhibit considerable variability, which suggests that this gene family can perform similar functions under different transcriptional controls.[8][9]
Regulation of MAGE-1 Gene Expression
The strict tissue-specific expression of Type I MAGE genes, including MAGE-A1, is primarily controlled by epigenetic mechanisms.[1] In normal somatic tissues, the promoters of MAGE-A genes are typically hypermethylated, leading to gene silencing.[5][6]
-
DNA Methylation: The primary silencing mechanism for MAGE-A1 in somatic cells is the methylation of CpG islands within its promoter region.[5][6] This hypermethylation prevents the binding of transcription factors, thereby inhibiting gene expression.[1] In contrast, these regions are hypomethylated in expressing tissues like the testis and in various cancer cells, leading to the gene's activation.[2][15]
-
Induction by Demethylating Agents: The expression of MAGE-A1 can be induced in MAGE-negative cancer cell lines by treatment with demethylating agents such as 5-aza-2'-deoxycytidine (decitabine).[1][6][16] This effect can be further enhanced by the use of histone deacetylase (HDAC) inhibitors like trichostatin A, indicating a coordinated epigenetic control involving both DNA methylation and histone modification.[1][6]
The process of MAGE-A1 reactivation in cancer is not merely a non-specific consequence of genomic instability but is linked to aggressive cancer hallmarks.[6]
MAGE-1 Protein Expression
Expression in Normal Tissues
Analysis of over 70 different healthy tissue types has confirmed that MAGE-A1 protein expression is highly restricted.[17] It is selectively expressed in the spermatogonia and primary spermatocytes of the testis.[3][10][17] This restricted expression pattern is a defining characteristic of cancer-testis antigens.[17]
Expression in Cancer Tissues
In contrast to its absence in normal somatic tissues, MAGE-A1 is aberrantly expressed in a significant number of cancers, often correlating with poor prognosis, increased tumor growth, and metastasis.[6][17] High levels of MAGE-A1 expression have been detected in various major tumor types, making it an ideal target for TCR-based cell therapies.[17]
Table 1: MAGE-A1 Expression in Various Cancer Types
| Cancer Type | Expression Frequency/Level | Reference(s) |
|---|---|---|
| Melanoma | 16-20% in primary tumors, increasing to 48-51% in metastases. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Expressed in 17.3% of patients. Substantial expression detected. | [17][18] |
| Breast Cancer | Substantial expression detected. MAGE-A1 expression incidence is 50.8%. | [8][17] |
| Gastrointestinal Cancers | Substantial expression detected. | [17] |
| Urogenital Cancers | Substantial expression detected. | [17] |
| Head and Neck Carcinoma | Significant immunoreactivity observed. | [10] |
| Bladder Cancer | Significant immunoreactivity observed. | [10] |
| Ovarian Cancer | Aberrantly expressed. | [13] |
| Hepatocellular Carcinoma | Expression increases with advanced tumor stage. | [19] |
| High-Grade Astrocytomas | Expressed in 100% of anaplastic, high-grade astrocytomas. | [20] |
| Synovial Sarcomas | Intense immunoreactivity observed. |[10] |
Note: Expression frequencies can vary between studies depending on the detection method (IHC, RT-PCR) and patient cohorts.
Function and Signaling Pathways of MAGE-1
Once dismissed as passive biomarkers, MAGE proteins are now understood to be active drivers of tumorigenesis.[6] They can influence cellular signaling pathways, primarily by acting as regulators of E3 ubiquitin ligases.[6][17]
Regulation of Ubiquitination and p53
MAGE-A proteins, including MAGE-A1, can form complexes with E3 RING ubiquitin ligases.[1][5] A key interaction is with TRIM28 (also known as KAP1). MAGE-A proteins act as scaffolds, enhancing the E3 ligase activity of TRIM28, which can then target tumor suppressor proteins, such as p53, for ubiquitination and subsequent proteasomal degradation.[1] The suppression of p53-dependent apoptosis is a critical mechanism by which MAGE proteins contribute to tumor cell survival.[1][13]
Other Signaling Pathways
MAGE-A1 is involved in other critical cancer-related pathways:
-
ERK-MAPK Pathway: In melanoma, MAGE-A1 promotes proliferation and migration by activating p-C-JUN, either directly or through the ERK-MAPK signaling pathway.[14]
-
Notch Signaling: MAGE-A1 has been shown to interact with the intracellular domain of the NOTCH1 receptor (NICD1), promoting its ubiquitination and degradation, thereby negatively regulating the Notch signaling pathway.[8][19]
Experimental Protocols for MAGE-1 Analysis
Investigating MAGE-1 expression requires robust and specific methodologies. Below are detailed protocols for the key experiments used in MAGE-1 research.
Immunohistochemistry (IHC)
IHC is used to visualize the presence and localization of MAGE-A1 protein within formalin-fixed, paraffin-embedded (FFPE) tissues.[17][18][21]
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 80% Ethanol: 1 minute.
-
Rinse well in distilled water for at least 5 minutes.[22]
-
-
Antigen Retrieval:
-
Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20.
-
Place the container in a steamer or water bath at 95-100°C for 30 minutes.
-
Allow slides to cool in the buffer for 30 minutes at room temperature.[22]
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 40 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides 2 times for 5 minutes each in PBS.[22]
-
-
Blocking:
-
Use a PAP pen to draw a hydrophobic barrier around the tissue section.
-
Apply a blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS) and incubate for 1 hour in a humidified chamber.[22]
-
-
Primary Antibody Incubation:
-
Detection:
-
Wash slides 3 times for 3 minutes each in PBS.
-
Incubate with a biotinylated secondary antibody (matching the primary antibody host) for 30 minutes at room temperature.
-
Wash slides 3 times for 3 minutes each in PBS.
-
Incubate with a streptavidin-HRP conjugate (or use a polymer-based detection system like Vector ImPRESS) for 30 minutes.[22]
-
-
Chromogen Development:
-
Wash slides 3 times for 3 minutes each in PBS.
-
Apply DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and monitor the color development (brown precipitate) under a microscope.
-
Stop the reaction by immersing the slides in distilled water.[22]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30 seconds to stain cell nuclei blue.
-
Rinse in water.
-
Dehydrate the sections through graded alcohols (95%, 100%) and clear in xylene.
-
Coverslip with a permanent mounting medium.[22]
-
Interpretation: MAGE-A1 protein typically shows a cytoplasmic staining pattern.[20][24] The percentage of positive tumor cells and staining intensity are scored to determine the expression level.
Western Blotting
Western blotting is used to detect and quantify MAGE-A1 protein in cell or tissue lysates.
Protocol:
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA or NP40 buffer containing a protease inhibitor cocktail.[25]
-
For tissues, homogenize in lysis buffer on ice.[26]
-
Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[25]
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein lysate with Laemmli (SDS) sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-polyacrylamide gel (e.g., 10-12% acrylamide). Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.[25]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[27]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[26]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary anti-MAGE-A1 antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[26]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (matching the primary) for 1 hour at room temperature.[26]
-
-
Detection:
Reverse Transcription PCR (RT-PCR)
RT-PCR is a sensitive method used to detect the presence of MAGE-A1 mRNA in tissue samples or cells.[16][28][29] Quantitative RT-PCR (qRT-PCR) can be used to measure expression levels.
Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh/frozen tissue or cultured cells using a Trizol-based method or a commercial kit (e.g., RNeasy).
-
Include a DNase treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV RT) and oligo(dT) or random hexamer primers.
-
-
PCR Amplification:
-
For standard RT-PCR: Set up a PCR reaction containing the synthesized cDNA, MAGE-A1 specific forward and reverse primers, Taq polymerase, and dNTPs.
-
Run the PCR for 30-40 cycles.
-
Analyze the PCR product by agarose gel electrophoresis. A band of the expected size indicates MAGE-A1 expression.[30]
-
For qRT-PCR: Set up the reaction using a SYBR Green or TaqMan-based assay. Run on a real-time PCR instrument. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
For standard RT-PCR, the presence or absence of a band is determined.
-
For qRT-PCR, relative expression levels are calculated using the ΔΔCt method.
-
References
- 1. mdpi.com [mdpi.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Epigenetic regulation of MAGE family in human cancer progression-DNA methylation, histone modification, and non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. cancerindex.org [cancerindex.org]
- 9. MAGEA1 - Wikipedia [en.wikipedia.org]
- 10. Expression of MAGE-antigens in normal tissues and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are MAGEA1 modulators and how do they work? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. videleaf.com [videleaf.com]
- 14. MAGE-A1 promotes melanoma proliferation and migration through C-JUN activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA hypomethylation drives changes in MAGE-A gene expression resulting in alteration of proliferative status of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Clinical significance of immunohistochemical expression of cancer/testis tumor-associated antigens (MAGE-A1, MAGE-A3/4, NY-ESO-1) in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAGEA1 MAGE family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. MAGE-1, a cancer/testis-antigen, expression in childhood astrocytomas as an indicator of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAGE-A4 and MAGE-A1 Immunohistochemical Expression in High-grade Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lab.moffitt.org [lab.moffitt.org]
- 23. biotium.com [biotium.com]
- 24. researchgate.net [researchgate.net]
- 25. origene.com [origene.com]
- 26. docs.abcam.com [docs.abcam.com]
- 27. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 28. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Role of MAGE-1 Nonapeptide in Melanoma Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen (MAGE) family represents a class of tumor-associated antigens that are typically expressed in germline cells and various types of tumors, but not in normal adult tissues.[1][2] This tumor-specific expression profile makes them highly attractive targets for cancer immunotherapy. The first member of this family, MAGE-A1 (also known as MAGE-1), was identified through the recognition of a melanoma cell line by autologous cytotoxic T lymphocytes (CTLs).[1][3] Central to this recognition is a specific nine-amino-acid peptide, or nonapeptide, derived from the MAGE-1 protein. This guide provides an in-depth technical overview of the MAGE-1 nonapeptide, its role in the anti-tumor immune response, and its application in the development of novel cancer therapies.
The this compound: A Key Target for Cytotoxic T Lymphocytes
The pivotal this compound has the amino acid sequence EADPTGHSY .[4][5][6] This peptide is generated through the intracellular processing of the MAGE-A1 protein.[7] It is then loaded onto Human Leukocyte Antigen (HLA)-A1 molecules, a specific type of Major Histocompatibility Complex (MHC) class I molecule, and presented on the surface of melanoma cells.[8][9][10] This peptide-MHC complex is the specific ligand recognized by the T-cell receptors (TCRs) of CD8+ cytotoxic T lymphocytes.[9][10] This recognition is a critical first step in initiating a targeted immune attack against MAGE-1-expressing tumor cells.[8][9]
Quantitative Data on this compound Interactions and Immunogenicity
| Parameter | Finding | Significance | Reference |
| CTL Precursor Frequency | Immunization with this compound-pulsed antigen-presenting cells (APCs) increases the frequency of circulating melanoma-reactive CTL precursors. | Demonstrates the ability of the peptide to expand a pool of tumor-specific T cells. | [5] |
| CTL Response Post-Vaccination | A study of a MAGE-3.A1 peptide vaccine (structurally similar to MAGE-1.A1) showed a more than 100-fold increase in the frequency of specific CTLs after nine vaccinations. | Provides evidence that peptide vaccination can induce a robust CTL response in cancer patients. | [11] |
| Clinical Response to MAGE-3.A1 Peptide Vaccine | In a trial of 39 melanoma patients treated with a MAGE-3.A1 peptide, 7 out of 25 who completed treatment showed significant tumor regressions. | Suggests that MAGE peptide-based therapies can lead to tangible clinical benefits in a subset of patients. | [12] |
| Antibody Response to MAGE-1 | 57% of melanoma patients immunized with a whole-cell vaccine containing MAGE-1 showed a significant enhancement of IgG antibody responses to recombinant MAGE-1 protein. | Indicates that MAGE-1 can also elicit a humoral immune response, which may contribute to anti-tumor activity. | [13] |
Experimental Protocols
A fundamental technique for assessing the efficacy of CTLs recognizing the this compound is the cytotoxicity assay. Below is a generalized protocol for a standard Chromium-51 (⁵¹Cr) release assay.
Protocol: ⁵¹Cr Release Assay for Measuring CTL Cytotoxicity
Objective: To quantify the ability of MAGE-1-specific CTLs to lyse target cells presenting the EADPTGHSY peptide.
Materials:
-
MAGE-1-specific CTL clone (effector cells).
-
HLA-A1 positive target cells (e.g., a melanoma cell line or EBV-transformed B-cells).
-
HLA-A1 negative control cells.
-
Synthetic this compound (EADPTGHSY).
-
Sodium Chromate (Na₂⁵¹CrO₄).
-
Fetal Bovine Serum (FBS).
-
RPMI-1640 medium.
-
Triton X-100 (for maximum lysis control).
-
Gamma counter.
Procedure:
-
Target Cell Preparation and Labeling:
-
Harvest target cells and resuspend at 1 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.
-
Add 100 µCi of ⁵¹Cr to the cell suspension.
-
Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the labeled cells three times with RPMI-1640 to remove excess ⁵¹Cr.
-
Resuspend the cells at a final concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Divide the labeled target cells into two groups.
-
To one group, add the this compound to a final concentration of 1-10 µg/mL.
-
Incubate for 1 hour at 37°C to allow peptide binding to HLA-A1 molecules. The other group serves as the unpulsed control.
-
-
Co-culture of Effector and Target Cells:
-
Plate 100 µL of the target cell suspension (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of the effector CTLs.
-
Add 100 µL of the effector cell suspension to the wells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 2% Triton X-100.
-
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at low speed to pellet the cells.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate again.
-
Carefully collect 100 µL of the supernatant from each well.
-
-
Quantification of ⁵¹Cr Release:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizing Key Pathways and Workflows
Antigen Processing and Presentation Pathway
The journey of the MAGE-1 protein from its synthesis to the presentation of its nonapeptide fragment on the cell surface is a multi-step process.
Caption: Intracellular processing and presentation of the this compound.
T-Cell Receptor Signaling Cascade
The recognition of the this compound/HLA-A1 complex by a specific CTL triggers a cascade of intracellular signals, leading to T-cell activation and effector functions.
Caption: TCR signaling upon recognition of the MAGE-1/HLA-A1 complex.
Experimental Workflow for CTL Activity Assay
The logical flow of the ⁵¹Cr release assay involves several distinct stages, from preparing the components to calculating the final result.
Caption: Workflow for a Chromium-51 release cytotoxicity assay.
Role in Drug Development and Future Directions
The this compound has been a cornerstone in the development of cancer vaccines and adoptive T-cell therapies for melanoma and other MAGE-1-expressing cancers.[4][6] Therapeutic strategies include:
-
Peptide Vaccines: Directly immunizing HLA-A1 positive patients with the synthetic EADPTGHSY peptide, often with an adjuvant, to stimulate a native T-cell response.[8][9][10]
-
Dendritic Cell (DC) Vaccines: Pulsing autologous dendritic cells with the this compound ex vivo and re-infusing them into the patient.[14] These professional antigen-presenting cells can potently prime and activate CTLs.[4][6]
-
Adoptive T-Cell Therapy: Engineering a patient's T-cells to express a T-cell receptor (TCR) or Chimeric Antigen Receptor (CAR) that specifically recognizes the MAGE-1/HLA-A1 complex.[1] These modified T-cells are then expanded and infused back into the patient.
Future research is focused on enhancing the immunogenicity of MAGE-1 based therapies, overcoming tumor immune escape mechanisms, and combining these targeted approaches with other immunotherapies like checkpoint inhibitors to improve clinical outcomes for patients with melanoma.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide Vaccines in Melanoma: Chemical Approaches towards Improved Immunotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antigen processing and presentation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A nonapeptide encoded by human gene MAGE-1 is recognized on HLA-A1 by cytolytic T lymphocytes directed against tumor antigen MZ2-E | Semantic Scholar [semanticscholar.org]
- 9. A nonapeptide encoded by human gene MAGE-1 is recognized on HLA-A1 by cytolytic T lymphocytes directed against tumor antigen MZ2-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A monoclonal cytolytic T-lymphocyte response observed in a melanoma patient vaccinated with a tumor-specific antigenic peptide encoded by gene MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor regressions observed in patients with metastatic melanoma treated with an antigenic peptide encoded by gene MAGE-3 and presented by HLA-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Melanoma patients immunized with melanoma cell vaccine induce antibody responses to recombinant MAGE-1 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
An In-depth Technical Guide to the HLA-A1 Presentation of the MAGE-1 Nonapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Antigen Gene (MAGE) family of proteins represents a class of tumor-associated antigens that are typically restricted to expression in germline cells but are aberrantly re-expressed in various malignancies. This restricted expression profile makes them attractive targets for cancer immunotherapy. The MAGE-A1 protein, in particular, gives rise to a nonapeptide, EADPTGHSY, which is presented by the Human Leukocyte Antigen (HLA) class I molecule, HLA-A1.[1][2] This presentation on the surface of cancer cells allows for recognition and subsequent elimination by cytotoxic T lymphocytes (CTLs), forming a critical nexus in the anti-tumor immune response.[1][3]
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the presentation of the MAGE-A1 nonapeptide by HLA-A1. It details the antigen processing and presentation pathway, presents available quantitative data on peptide-HLA-A1 interactions, outlines key experimental protocols for studying this process, and provides visual representations of the core mechanisms.
The MAGE-A1 Nonapeptide: EADPTGHSY
The immunogenic MAGE-A1 nonapeptide has the amino acid sequence Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr (EADPTGHSY).[4][5] It is derived from the MAGE-A1 protein, specifically residues 161-169.[4] The anchor residues for binding to the HLA-A1 molecule are typically at position 3 (Asp or Glu) and position 9 (Tyr), with auxiliary anchors at other positions.[5]
The Canonical MHC Class I Antigen Presentation Pathway
The presentation of the MAGE-A1 nonapeptide on the cell surface by HLA-A1 follows the well-established MHC class I antigen processing and presentation pathway. This intricate process ensures that endogenous peptides are surveyed by the immune system.
Proteasomal Degradation
The journey of the MAGE-A1 nonapeptide begins in the cytosol where the full-length MAGE-A1 protein is targeted for degradation by the proteasome. This large protein complex cleaves the protein into smaller peptide fragments of varying lengths.
Peptide Transport into the Endoplasmic Reticulum
These peptide fragments are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6] The TAP complex has a preference for peptides of 8-16 amino acids in length.
Peptide Trimming by ER Aminopeptidases
Once inside the ER, N-terminally extended peptide precursors are further trimmed to their optimal length of 8-10 amino acids by ER aminopeptidases, ERAP1 and ERAP2.[7][8][9] This trimming process is crucial for generating the final MAGE-A1 nonapeptide that can fit into the peptide-binding groove of the HLA-A1 molecule.
Peptide Loading onto HLA-A1
The loading of the MAGE-A1 nonapeptide onto the HLA-A1 molecule is a highly regulated process facilitated by the Peptide-Loading Complex (PLC). This multi-protein complex consists of the TAP transporter, tapasin, calreticulin, and ERp57. Tapasin plays a key role by bridging the HLA-A1 heavy chain/β2-microglobulin dimer to the TAP transporter, thereby facilitating the sampling and loading of high-affinity peptides. Calreticulin and ERp57 act as chaperones, ensuring the proper folding and stability of the HLA class I molecule during this process.
Cell Surface Presentation and T-Cell Recognition
Once a stable complex of the MAGE-A1 nonapeptide and HLA-A1 is formed, it is transported from the ER, through the Golgi apparatus, to the cell surface. On the cell surface, the peptide-HLA-A1 complex is presented to circulating CD8+ cytotoxic T lymphocytes (CTLs). The T-cell receptor (TCR) on the surface of a specific CTL can then recognize this complex, leading to the activation of the CTL and the subsequent killing of the cancer cell.
Quantitative Data on MAGE-A1 Nonapeptide - HLA-A1 Interaction
| Parameter | Description | Typical Method(s) | Expected Values for Immunogenic Peptides |
| Binding Affinity (IC50/Kd) | The concentration of peptide required to inhibit the binding of a reference peptide by 50% (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher affinity. | Fluorescence Polarization, Competition ELISA, Surface Plasmon Resonance (SPR) | IC50 < 500 nM |
| Complex Stability (t1/2) | The half-life of the peptide-HLA complex on the cell surface or in a cell-free system. Longer half-life correlates with better T-cell stimulation. | T2 Cell Stabilization Assay, Dissociation Assays | > 2 hours |
| CTL Recognition (EC50) | The concentration of peptide required to achieve 50% of the maximal CTL response (e.g., cytokine release or target cell lysis). | IFN-γ ELISPOT, Chromium Release Assay | Varies depending on the T-cell clone and assay |
Note: Specific IC50 or Kd values for the MAGE-A1 (EADPTGHSY) peptide with HLA-A1 are not consistently reported across the literature. However, its known immunogenicity suggests it falls within the high-affinity range.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study the presentation of the MAGE-A1 nonapeptide by HLA-A1.
Peptide Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of a peptide to a purified soluble HLA molecule.
Methodology:
-
Reagent Preparation:
-
Purified, soluble HLA-A1 molecules are prepared.
-
A high-affinity reference peptide for HLA-A1 is labeled with a fluorescent dye (e.g., FITC).
-
Serial dilutions of the unlabeled MAGE-A1 nonapeptide are prepared.
-
-
Binding Reaction:
-
A fixed concentration of soluble HLA-A1 and the fluorescently labeled reference peptide are incubated in a suitable buffer.
-
Varying concentrations of the unlabeled MAGE-A1 peptide are added to compete for binding to the HLA-A1 molecule.
-
-
Measurement:
-
The fluorescence polarization of the mixture is measured at equilibrium. The binding of the larger HLA-A1 molecule to the small fluorescent peptide causes a slower rotation and thus an increase in polarization.
-
-
Data Analysis:
-
The IC50 value is calculated, which is the concentration of the MAGE-A1 peptide that inhibits 50% of the binding of the fluorescent reference peptide.[7]
-
T2 Cell Stabilization Assay
This cell-based assay assesses the ability of a peptide to bind to and stabilize HLA class I molecules on the surface of T2 cells, which are deficient in TAP and therefore have unstable, empty HLA molecules on their surface.[10][11]
Methodology:
-
Cell Culture: T2 cells, which express HLA-A2 but can be engineered to express other HLA alleles like HLA-A1, are cultured.
-
Peptide Pulsing: T2 cells are incubated with various concentrations of the MAGE-A1 nonapeptide.
-
Stabilization: The binding of the peptide stabilizes the HLA-A1 molecules on the cell surface.
-
Staining and Analysis: The cells are stained with a fluorescently labeled antibody specific for HLA-A1. The mean fluorescence intensity (MFI) is measured by flow cytometry, which correlates with the level of stabilized HLA-A1 on the cell surface.[12]
Cytotoxic T Lymphocyte (CTL) Recognition Assays
These assays measure the ability of CTLs to recognize and respond to target cells presenting the MAGE-A1 nonapeptide.
This classic cytotoxicity assay measures the lysis of target cells by CTLs.[13][14][15]
Methodology:
-
Target Cell Preparation: Target cells (e.g., HLA-A1 positive tumor cells or peptide-pulsed T2 cells) are labeled with radioactive sodium chromate (⁵¹Cr).
-
Co-culture: The labeled target cells are co-cultured with MAGE-A1-specific CTLs at various effector-to-target ratios.
-
Cell Lysis: CTL-mediated killing of the target cells leads to the release of ⁵¹Cr into the culture supernatant.
-
Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.
-
Data Analysis: The percentage of specific lysis is calculated by comparing the radioactivity released in the presence of CTLs to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
This sensitive assay quantifies the number of antigen-specific T cells based on their cytokine secretion.[16][17][18][19]
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for Interferon-gamma (IFN-γ).
-
Cell Culture: MAGE-A1-specific T cells are co-cultured with antigen-presenting cells (APCs) pulsed with the MAGE-A1 nonapeptide in the coated wells.
-
Cytokine Capture: IFN-γ secreted by activated T cells is captured by the antibody on the plate.
-
Detection: A second, biotinylated antibody specific for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Spot Formation: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted, providing a measure of the frequency of antigen-specific T cells.
Conclusion
The presentation of the MAGE-A1 nonapeptide by HLA-A1 is a cornerstone of the immune response against MAGE-A1-expressing tumors. A thorough understanding of the underlying molecular mechanisms, from antigen processing to T-cell recognition, is paramount for the development of effective immunotherapies, including cancer vaccines and adoptive T-cell therapies. The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to investigate and harness this crucial immunological pathway in the fight against cancer. Further research to precisely quantify the binding affinity and stability of the MAGE-A1/HLA-A1 complex and to optimize methods for generating and evaluating MAGE-A1-specific T-cell responses will be instrumental in advancing this field.
References
- 1. A MAGE-A1 peptide presented to cytolytic T lymphocytes by both HLA-B35 and HLA-A1 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-MAGE-A1 (EADPTGHSY) TCR-Like Antibody (G8), HLA-A*0101-Restricted vector - Creative Biolabs [creative-biolabs.com]
- 3. tscan.com [tscan.com]
- 4. jpt.com [jpt.com]
- 5. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a fluorescence polarization-based competitive peptide-binding assay for HLA-A*0201--a new tool for epitope discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimming of MHC Class I Ligands by ERAP Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimming of MHC Class I Ligands by ERAP Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity | MDPI [mdpi.com]
- 16. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
MAGE-1 Nonapeptide in Cancer: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the Melanoma-Associated Antigen 1 (MAGE-1) nonapeptide, a tumor-associated antigen that has garnered significant interest in the field of cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the expression of MAGE-1 in various malignancies, detailed experimental protocols for its study, and an exploration of the signaling pathways it influences.
Executive Summary
The MAGE-1 nonapeptide, frequently identified as the HLA-A1 or HLA-A2 restricted epitope (e.g., KVLEYVIKV), is derived from the MAGE-A1 protein, a member of the cancer-testis antigen family.[1][2] These antigens are characterized by their expression in tumor cells and male germline cells, with limited to no expression in healthy somatic tissues, making them highly attractive targets for cancer therapies.[1] This guide summarizes the quantitative expression data of MAGE-A1 across a spectrum of cancer types, provides detailed methodologies for key immunological and histological assays, and visualizes the complex signaling networks involving MAGE-A1.
Data Presentation: MAGE-A1 Expression in Different Cancer Types
The expression of MAGE-A1 varies considerably among different cancer histologies and even between primary and metastatic lesions. The following tables consolidate quantitative data on MAGE-A1 protein expression from multiple studies.
| Cancer Type | MAGE-A1 Expression Frequency (%) | Notes |
| Melanoma (Metastatic) | 46% - 51% | Expression is significantly higher in metastatic versus primary tumors.[3][4] |
| Melanoma (Primary) | 16% - 20% | |
| Non-Small Cell Lung Carcinoma (NSCLC) | 27% - 49% | Predominantly expressed in adenocarcinomas and squamous cell carcinomas.[1][3][4] |
| Esophageal Carcinoma | 53% | High frequency of expression observed.[1] |
| Bladder Carcinoma (Infiltrating) | 32% | |
| Head and Neck Tumors | 31% | |
| Ovarian Carcinoma | 15% - 53% | |
| Breast Cancer | 6% | Expression is more frequent in triple-negative breast cancers.[3][4] |
| Hepatocellular Carcinoma (HCC) | 69% (mRNA) | Higher expression levels are noted in small and well-differentiated HCC.[4] |
| Multiple Myeloma | <10% - 26% | Expression increases with relapse.[3] |
| Colon Carcinoma | 12% - 30% | |
| Myxoid and Round Cell Liposarcoma | 11% | Variable and focal expression.[5] |
Table 1: Frequency of MAGE-A1 Protein Expression in Various Human Cancers.
| MAGE-A1 Nonapeptide Epitope | HLA Restriction | Cancer Types with Confirmed Presentation |
| KVLEYVIKV | HLA-A2 | Breast Carcinoma, Melanoma, Multiple Myeloma |
| EADPTGHSY | HLA-A1 | Melanoma |
| SLFRAVITK | HLA-A3 | |
| VRIGHLYIL | HLA-C07:02 | |
| LTQEVFGNV | HLA-B35:01 |
Table 2: Characterized MAGE-A1 Nonapeptide Epitopes and their HLA Restriction.[1][3][6][7]
Experimental Protocols
Detailed methodologies for the investigation of this compound are crucial for reproducible and comparable research. Below are protocols for key experiments.
Immunohistochemistry (IHC) for MAGE-A1 Detection in Paraffin-Embedded Tissues
This protocol outlines the steps for visualizing MAGE-A1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene twice for 5 minutes each.
- Transfer slides through a series of graded alcohols: 100% (twice for 3 minutes each), 95% (3 minutes), 70% (3 minutes), and 50% (3 minutes).[8]
- Rinse slides in distilled water.[9]
2. Antigen Retrieval:
- Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
- Heat the container to 95-100°C for 10 minutes.[8]
- Allow slides to cool at room temperature for 20 minutes.[8]
- Rinse slides with Phosphate Buffered Saline (PBS) twice for 5 minutes each.[8]
3. Staining:
- Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol for 10 minutes.[8]
- Wash with PBS twice for 5 minutes each.[8]
- (Optional) Block non-specific binding with 10% normal serum from the species of the secondary antibody for 1 hour.[10]
- Incubate with the primary anti-MAGE-A1 antibody at the recommended dilution overnight at 4°C.
- Wash with PBS three times for 5 minutes each.
- Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[10]
- Wash with PBS three times for 5 minutes each.
- Incubate with avidin-horseradish peroxidase (HRP) complex for 30 minutes.[10]
- Wash with PBS three times for 5 minutes each.
- Develop with 3,3'-Diaminobenzidine (DAB) substrate until the desired stain intensity is reached.[8]
- Rinse with distilled water.
4. Counterstaining and Mounting:
- Counterstain with Hematoxylin for 1-2 minutes.[8]
- Rinse in running tap water for 10 minutes.[8]
- Dehydrate through graded alcohols and clear in xylene.[8]
- Mount with a permanent mounting medium.[9]
IFN-γ ELISpot Assay for T-Cell Activation
This assay quantifies this compound-specific T-cells based on their interferon-gamma (IFN-γ) secretion upon stimulation.
1. Plate Coating:
- Pre-wet a 96-well PVDF plate with 15 µL of 35% ethanol for 1 minute.
- Wash three times with 150 µL of sterile PBS.
- Coat wells with 100 µL of anti-human IFN-γ capture antibody (10 µg/mL in sterile PBS) and incubate overnight at 4°C.[11]
2. Cell Plating and Stimulation:
- Wash the plate to remove unbound antibody and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.[11]
- Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
- Add cells to the wells (e.g., 2 x 10⁵ cells/well).
- Add the this compound (e.g., KVLEYVIKV) at an optimal concentration (e.g., 10 µg/mL).
- Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[12]
3. Detection:
- Lyse the cells and wash the plate.
- Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[6]
- Wash the plate and add streptavidin-alkaline phosphatase (AP) conjugate, then incubate for 45 minutes.[11]
- Wash and add the substrate solution (e.g., BCIP/NBT) and develop until distinct spots appear.[9]
- Stop the reaction by washing with tap water and allow the plate to dry.
- Count the spots using an ELISpot reader.
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of MAGE-1 specific cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the this compound.
1. Target Cell Labeling:
- Harvest target cells (e.g., a MAGE-A1 expressing tumor cell line) and resuspend them.
- Add 50 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C.[13]
- Wash the cells three times with culture medium to remove excess ⁵¹Cr.
- Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.[3]
2. Cytotoxicity Assay:
- Plate effector cells (CTLs) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
- Add 1 x 10⁴ labeled target cells to each well.[3]
- Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1-2% Triton X-100).[3]
- Incubate the plate for 4-6 hours at 37°C.[3]
3. Measurement of ⁵¹Cr Release:
- Centrifuge the plate at 500 x g for 10 minutes.[3]
- Carefully transfer the supernatant to a LumaPlate™ or counting tubes.[3][13]
- Measure the radioactivity (counts per minute, CPM) using a gamma counter.[3]
- Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving MAGE-A1 and a typical experimental workflow for studying this compound-specific T-cell responses.
References
- 1. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A library of cancer testis specific T cell receptors for T cell receptor gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. tscan.com [tscan.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. cdn.origene.com [cdn.origene.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. MAGE-A tumor antigens target p53 transactivation function through histone deacetylase recruitment and confer resistance to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAGE-A3 regulates tumor stemness in gastric cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mage-A cancer/testis antigens inhibit p53 function by blocking its interaction with chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
preclinical studies on MAGE-1 nonapeptide vaccines
An In-depth Technical Guide on Preclinical Studies of MAGE-1 Nonapeptide Vaccines
Abstract
Melanoma-associated antigen 1 (MAGE-1), a member of the cancer-testis antigen family, is an attractive target for cancer immunotherapy due to its high expression in various malignancies and restricted expression in normal tissues.[1][2][3] Nonapeptide-based vaccines derived from MAGE-1 are designed to elicit potent and specific cytotoxic T lymphocyte (CTL) responses against tumor cells. This technical guide provides a comprehensive overview of the core preclinical methodologies, quantitative data from key studies, and the immunological pathways central to the development of this compound vaccines. It is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction to this compound Vaccines
The MAGE Family of Cancer-Testis Antigens
The MAGE (Melanoma-Associated Antigen) gene family encodes a group of proteins known as cancer-testis antigens (CTAs).[2] CTAs are characterized by their expression in various types of tumor cells and, among normal tissues, exclusively in male germline cells of the testis and in the placenta, which are sites of immune privilege.[1][2][4] This tumor-specific expression pattern makes them ideal targets for cancer vaccines, as it minimizes the risk of autoimmune responses against healthy tissues.[1]
MAGE-1 as a Premier Target
MAGE-1 was one of the first human tumor antigens identified to be recognized by cytolytic T lymphocytes (CTLs).[5] Its expression has been documented in a significant percentage of various malignancies, including melanoma, non-small cell lung cancer, and gastrointestinal carcinomas.[1][2] The ability to induce MAGE-1-specific CTLs that can recognize and lyse tumor cells forms the foundational principle for developing MAGE-1-targeted immunotherapies.[1]
Rationale for Nonapeptide-Based Vaccines
The cellular immune response, mediated by T-cells, recognizes short peptide fragments of intracellular proteins presented on the cell surface by Major Histocompatibility Complex (MHC) molecules.[6] Nonapeptides (peptides nine amino acids in length) represent the optimal size for binding to MHC class I molecules, which are responsible for presenting antigens to CD8+ cytotoxic T lymphocytes. By using synthetic nonapeptides corresponding to specific MAGE-1 epitopes, a vaccine can be designed to precisely stimulate the CTLs most effective at killing cancer cells.[5]
Key this compound Epitopes in Preclinical Development
Preclinical research has primarily focused on identifying and validating specific MAGE-1 nonapeptides that bind to common Human Leukocyte Antigen (HLA) alleles, the human version of MHC.
| Peptide Sequence | HLA Restriction | Description | Source |
| EADPTGHSY | HLA-A1 | A nonapeptide encoded by the MAGE-1 gene, shown to be presented by HLA-A1 molecules and recognized by anti-tumor CTLs.[5][7] | Melanoma Antigen |
| KVLEYVIKV | HLA-A2 | An antigenic peptide from MAGE-1 recognized by CTLs on HLA-A2 positive tumor cells.[8] | Breast Carcinoma |
Core Preclinical Methodologies and Protocols
The preclinical evaluation of this compound vaccines relies on a series of standardized in vitro and in vivo assays to determine immunogenicity and anti-tumor efficacy.
In Vitro Immunogenicity Assessment
3.1.1 Protocol: Dendritic Cell (DC) Generation and Peptide Loading Dendritic cells are potent antigen-presenting cells (APCs) critical for initiating T-cell responses and are commonly used in preclinical vaccine studies.[1][9]
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood (or from transgenic mouse spleens) using Ficoll-Paque density gradient centrifugation.[10] Monocytes are then purified from the PBMC population.
-
Differentiation into Immature DCs: Monocytes are cultured for 5-7 days in RPMI 1640 medium supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to generate immature DCs.
-
Maturation and Peptide Loading: Immature DCs are harvested and pulsed with the this compound (e.g., EADPTGHSY at a concentration of 10-100 μg/mL) for several hours.[1][11] A maturation cocktail, often including IL-1β, IL-6, and TNF-α, is added for the final 24-48 hours of culture to induce the expression of co-stimulatory molecules required for T-cell activation.[11]
-
Quality Control: Mature, peptide-loaded DCs are verified by flow cytometry for the expression of maturation markers such as CD83, CD86, and HLA-DR.[11][12]
3.1.2 Protocol: Cytotoxicity Assay (Chromium-51 Release) This assay quantitatively measures the ability of vaccine-induced CTLs to lyse target cells presenting the MAGE-1 peptide.[8]
-
Target Cell Preparation: Tumor cells or Epstein-Barr virus-transformed B-cells (EBV-B cells) that express the appropriate HLA molecule (e.g., HLA-A1) are labeled with a radioactive isotope, Sodium Chromate (Na₂⁵¹CrO₄), for 1 hour.[8]
-
Peptide Pulsing: The labeled target cells are washed and incubated with the this compound for approximately 15-30 minutes to ensure surface presentation.[8]
-
Co-culture: Vaccine-induced CTLs (effector cells) are mixed with the labeled, peptide-pulsed target cells at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated at 37°C for 4 hours, during which CTLs recognizing the peptide will lyse the target cells, releasing ⁵¹Cr into the supernatant.[8]
-
Measurement: The amount of ⁵¹Cr released is measured using a gamma counter. Maximum release is determined by lysing target cells with detergent, and spontaneous release is measured from target cells incubated without CTLs.
-
Calculation: The percentage of specific lysis is calculated as: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
3.1.3 Protocol: ELISpot Assay (IFN-γ) The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of antigen-specific T-cells based on their cytokine secretion, typically Interferon-gamma (IFN-γ), a key indicator of a Th1-type anti-tumor response.[10][13][14]
-
Plate Coating: A 96-well filtration plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.[10][13]
-
Cell Seeding: After washing and blocking the plate, PBMCs or purified T-cells from vaccinated animals are seeded into the wells.[10]
-
Antigen Stimulation: The this compound is added to the wells at a final concentration of around 10 µg/ml to restimulate the specific T-cells.[10][13] Control wells include cells with no peptide (negative control) and cells with a mitogen like PHA (positive control).[13]
-
Incubation: The plate is incubated for 18-48 hours at 37°C, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.[10][13]
-
Detection: After washing the cells away, a biotinylated detection antibody for IFN-γ is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[13]
-
Spot Development: A substrate is added that precipitates upon enzymatic reaction, forming a visible spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as Spot-Forming Units (SFU) per million cells.[15]
In Vivo Evaluation in Animal Models
3.2.1 Humanized and Transgenic Mouse Models Standard mouse models are not suitable for testing human HLA-restricted peptides. Therefore, preclinical studies often employ humanized mice engrafted with human hematopoietic stem cells or, more commonly, transgenic mice that express a specific human HLA gene, such as HLA-A*0201.[8][16] These models allow for the in vivo evaluation of immune responses to human peptide epitopes.
3.2.2 Non-Human Primate (NHP) Models NHPs, such as cynomolgus macaques, are considered an ideal model for assessing the safety and immunogenicity of viral vaccines and other immunotherapies before human trials due to their close phylogenetic relationship to humans.[4] Preclinical studies in NHPs can provide critical data on T-cell and B-cell responses and potential toxicities.[4]
3.2.3 General Immunization Protocol (Peptide + Adjuvant) To enhance the weak immunogenicity of small peptides, they are almost always administered with an adjuvant.
-
Vaccine Formulation: The this compound is emulsified with an adjuvant. Common adjuvants in preclinical studies include Montanide ISA-51 and immune stimulants like GM-CSF.[17]
-
Animal Model: HLA-transgenic mice are typically used.
-
Immunization Schedule: Mice receive one or more subcutaneous or intramuscular injections of the vaccine formulation, often spaced 1-2 weeks apart. A "prime-boost" strategy, where an initial vaccination (prime) is followed by subsequent vaccinations (boost), is common.[4]
-
Tumor Challenge: To assess efficacy, vaccinated mice may be challenged with tumor cells that express MAGE-1 and the relevant HLA molecule. Tumor growth is monitored over time and compared to control groups (e.g., adjuvant only).[18]
-
Immunological Monitoring: At the end of the study, splenocytes are harvested and analyzed using in vitro assays like ELISpot and cytotoxicity assays to measure the induced T-cell response.[19]
Summary of Preclinical Quantitative Data
In Vitro T-Cell Activation and Cytotoxicity
| Assay Type | Target Cells | MAGE-1 Peptide | Effector Cells | Key Result | Reference |
| Cytotoxicity | HLA-A2+ Tumor Cells | KVLEYVIKV | Murine CTL Line | Low level of lysis observed on MAGE-1 expressing tumor cells without peptide pulsing. | [8] |
| IFN-γ ELISpot | Peptide-Pulsed T2 Cells | Melanoma Peptides | Patient PBMCs | 6 out of 15 patients had positive ELISpot responses post-vaccination with peptide-loaded DCs. | [11] |
| IFN-γ ELISpot | Peptide-Pulsed Targets | MAGE-A1/A10 Peptides | Patient PBMCs | T-cell responses detected after 2-3 weekly injections, peaking after the second vaccine. | [17] |
| IFN-γ ELISpot | mTg | Mouse Spleen Cells | Treg-depleted, neu-vaccinated mice | Mice with regressing tumors generated 40 ± 6 IFN-γ-secreting cells/10⁶ spleen cells. | [19] |
In Vivo Anti-Tumor Efficacy in Murine Models
| Animal Model | Vaccine Strategy | Challenge | Key Result | Reference |
| Mice | Neoantigen Peptides + Adjuvant | Transplantable Tumors | Slower tumor growth and improved survival compared to adjuvant alone. | [18] |
| Mice | Peptide Vaccine + anti-PD-1 | Transplantable Tumors | More significant tumor regression compared to monotherapy. | [18] |
| HPV+ Tumor Model | Synthetic Long Peptides + MG1 Virus | TC1 Tumor Cells | Cleared large tumors in 60% of mice, providing complete protection against re-challenge. | [20] |
Immunogenicity in Non-Human Primates (MAGE-A3 Model)
While specific data for MAGE-1 in NHPs is limited in the provided context, a study using a MAGE-A3 vaccine with an Adenovirus prime and Maraba virus (MG1) boost provides a relevant preclinical benchmark.[4]
| Animal Model | Vaccine Strategy | Key Immunological Findings | Safety Finding | Reference |
| Macaca fascicularis | Ad-MAGEA3 (prime) + MG1-MAGEA3 (boost) | - Significant expansion of MAGE-A3-specific CD4+ and CD8+ T-cells.- Induced humoral immunity with circulating MAGE-A3 antibodies.- T-cells recognized epitopes conserved between human and simian MAGE-A3. | No severe adverse events or neurotoxicity observed. | [4] |
Key Immunological Mechanisms and Workflows
MHC Class I Antigen Presentation Pathway
The initiation of a CTL response requires the this compound to be presented by an APC, such as a dendritic cell, to a CD8+ T-cell.
Experimental Workflow for Preclinical Vaccine Evaluation
A logical flow of experiments is required to move from vaccine candidate to preclinical proof-of-concept.
CTL-Mediated Tumor Cell Lysis
The ultimate goal of the vaccine is to generate CTLs that can recognize and eliminate MAGE-1-expressing tumor cells through a direct cell-killing mechanism.
Conclusion and Future Directions
Preclinical studies provide a strong foundation for the development of this compound vaccines. In vitro assays consistently demonstrate the ability of these peptides to stimulate specific T-cell responses, and in vivo studies in appropriate animal models show measurable anti-tumor activity.[18] However, the immunogenicity of peptides alone is often low, necessitating the use of potent adjuvants or advanced delivery systems like dendritic cells or oncolytic viruses to induce robust and durable immunity.[4][17][18][20]
Future preclinical research will likely focus on combination strategies, such as pairing MAGE-1 peptide vaccines with checkpoint inhibitors (e.g., anti-PD-1), which has already shown synergistic effects in murine models.[18][21] Furthermore, optimizing vaccine platforms to enhance T-cell expansion, infiltration into the tumor microenvironment, and functional persistence remains a critical goal for translating the preclinical promise of MAGE-1 vaccines into effective clinical therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of tumor cell lysate to develop peptide vaccine targeting cancer-testis antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanoma patients immunized with melanoma cell vaccine induce antibody responses to recombinant MAGE-1 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melanoma peptide vaccines: from preclinical background to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential role of dendritic cell vaccination with MAGE peptides in gastrointestinal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reader-free ELISPOT assay for immuno-monitoring in peptide-based cancer vaccine immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three antigen loading methods in dendritic cell vaccines for metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Induction of Tumor-specific Type 1 T Helper Cells in Metastatic Melanoma Patients by Vaccination with Mature, Cryopreserved, Peptide-loaded Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Humanized mouse model for vaccine evaluation: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAGE-A1-, MAGE-A10-, and gp100-derived peptides are immunogenic when combined with granulocyte-macrophage colony-stimulating factor and montanide ISA-51 adjuvant and administered as part of a multipeptide vaccine for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Tumor Regression following DNA Vaccination and Regulatory T Cell Depletion in neu Transgenic Mice Leads to an Increased Risk for Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical development of peptide vaccination combined with oncolytic MG1-E6E7 for HPV-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scitechdaily.com [scitechdaily.com]
Methodological & Application
Application Notes and Protocols for MAGE-1 Nonapeptide-Specific CTL Expansion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro expansion of cytotoxic T lymphocytes (CTLs) specific for the MAGE-1 (Melanoma-associated antigen 1) nonapeptide. The methodologies described are essential for researchers in immunology, oncology, and for professionals involved in the development of adoptive T-cell therapies.
Introduction
MAGE-1 is a cancer-testis antigen expressed in various malignancies, including melanoma, lung, and bladder cancer, while its expression in normal tissues is restricted to immunologically privileged sites. This tumor-specific expression pattern makes MAGE-1 an attractive target for cancer immunotherapy. The expansion of MAGE-1-specific CTLs is a critical step in developing adoptive cell transfer therapies, which involve infusing a patient with a large number of tumor-specific T cells to mediate anti-tumor responses.
This document outlines two primary protocols for the expansion of MAGE-1 nonapeptide-specific CTLs: one utilizing autologous dendritic cells (DCs) as antigen-presenting cells (APCs), and another employing artificial antigen-presenting cells (aAPCs). Additionally, protocols for key functional assays to evaluate the expanded CTLs are provided.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the expansion and function of MAGE-1 and other cancer-testis antigen-specific CTLs.
Table 1: Expansion of MAGE-A Specific T-Cells
| Parameter | Method | Fold Expansion (Mean ± SD) | Reference |
| MAGE-A3 specific T-cells | Dendritic cell-based protocol | 191.0 ± 87.9 | [1][2][3][4] |
| Polyclonal T-cells | Artificial APC scaffolds | Several-fold greater than conventional methods | [5] |
| CD8+ T-cells | Various expansion media | 40- to 860-fold | [6] |
Table 2: Functional Activity of Expanded CTLs
| Assay | Target Antigen | Result | Reference |
| Cytotoxicity (LDH release) | MAGE-A3 | Potent cytotoxicity against MAGE-A3-positive tumor cells | [1][2][3][4] |
| IFN-γ ELISPOT | gp100, MELAN-A/MART-1, tyrosinase | Frequency of peptide-specific T cells increased by at least 1 log unit after vaccination | [7] |
| Cytotoxicity | MAGE-A1 | Lysis of target cells expressing >3 mRNA molecules per cell | [8] |
Experimental Protocols
Protocol 1: this compound-Specific CTL Expansion using Dendritic Cells
This protocol describes the generation of mature DCs from peripheral blood mononuclear cells (PBMCs) and their use to stimulate the expansion of MAGE-1 specific CTLs.
Materials:
-
Ficoll-Paque PLUS
-
Human CD14 MicroBeads
-
GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
IL-4 (Interleukin-4)
-
TNF-α (Tumor necrosis factor-alpha)
-
IL-1β (Interleukin-1 beta)
-
IL-6 (Interleukin-6)
-
PGE2 (Prostaglandin E2)
-
This compound (e.g., for HLA-A*02:01: KVAELVHFL)
-
Human CD8a MicroBeads
-
IL-2 (Interleukin-2)
-
IL-7 (Interleukin-7)
-
IL-15 (Interleukin-15)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Isolation of Monocytes and Generation of Immature DCs:
-
Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using Human CD14 MicroBeads.
-
Culture monocytes in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.
-
-
DC Maturation and Peptide Loading:
-
On day 5 or 7, induce DC maturation by adding a cytokine cocktail containing TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (10 ng/mL), and PGE2 (1 µg/mL).
-
Concurrently, pulse the DCs with the this compound (10 µg/mL) for 4 hours at 37°C.
-
-
Isolation of CD8+ T-cells:
-
On the day of co-culture, isolate CD8+ T-cells from the remaining PBMCs using Human CD8a MicroBeads.
-
-
Co-culture and CTL Expansion:
-
Co-culture the peptide-pulsed mature DCs with autologous CD8+ T-cells at a DC:T-cell ratio of 1:10 in RPMI-1640 with 10% FBS.
-
On day 2, add IL-2 (20 IU/mL), IL-7 (10 ng/mL), and IL-15 (10 ng/mL) to the co-culture.
-
Restimulate the T-cells every 7-10 days with freshly prepared peptide-pulsed autologous DCs.
-
Expand the culture for 2-3 weeks, monitoring cell viability and number.
-
Protocol 2: this compound-Specific CTL Expansion using Artificial APCs (aAPCs)
This protocol utilizes bead-based aAPCs coated with HLA-Ig dimers and anti-CD28 antibodies to stimulate MAGE-1 specific CTLs.
Materials:
-
Epoxy-coated magnetic beads (e.g., Dynabeads™ M-450 Epoxy)
-
HLA-A2-Ig Dimer
-
Anti-human CD28 monoclonal antibody
-
This compound (HLA-A2 restricted)
-
Human CD8a MicroBeads
-
IL-2, IL-7, IL-15
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
Procedure:
-
Preparation of aAPCs:
-
Conjugate HLA-A2-Ig dimers and anti-human CD28 antibody to the magnetic beads according to the manufacturer's protocol.[9]
-
Wash the newly generated aAPCs extensively to remove any unbound antibodies.
-
-
Peptide Loading of aAPCs:
-
Incubate the aAPCs with the this compound (20 µg/mL) for 2 hours at 37°C with gentle rotation.
-
Wash the peptide-loaded aAPCs to remove excess peptide.
-
-
Co-culture and CTL Expansion:
-
Isolate CD8+ T-cells from PBMCs as described in Protocol 1.
-
Co-culture the CD8+ T-cells with peptide-loaded aAPCs at a bead-to-cell ratio of 1:1.
-
Add IL-2 (50 IU/mL) to the culture on day 2 and supplement with fresh medium containing IL-2 every 2-3 days.
-
Restimulate with fresh peptide-loaded aAPCs every 7 days.
-
Expand the culture for 14-21 days.
-
Functional Assays
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged target cells as an indicator of CTL-mediated killing.
Procedure:
-
Target Cell Preparation:
-
Use a MAGE-1 positive, HLA-A2 positive tumor cell line as target cells.
-
Plate target cells in a 96-well plate at 1 x 10^4 cells/well.
-
-
Effector Cell Co-culture:
-
Add the expanded MAGE-1 specific CTLs (effector cells) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
LDH Measurement:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
IFN-γ ELISPOT Assay
This assay quantifies the number of IFN-γ secreting cells upon antigen-specific stimulation.
Procedure:
-
Plate Coating:
-
Cell Plating and Stimulation:
-
Wash the plate and block with RPMI-1640 containing 10% FBS.
-
Add the expanded CTLs to the wells.
-
Stimulate the cells with MAGE-1 peptide-pulsed T2 cells (an HLA-A2 positive, TAP-deficient cell line) or autologous DCs.
-
Include negative controls (unpulsed stimulator cells) and positive controls (e.g., PHA).
-
-
Spot Development:
-
Analysis:
-
Wash the plate, allow it to dry, and count the spots using an ELISPOT reader.
-
Signaling Pathways and Experimental Workflows
MAGE-1 Specific CTL Activation Signaling Pathway
Caption: TCR and co-stimulatory signaling in MAGE-1 specific CTL activation.
Experimental Workflow for CTL Expansion and Functional Analysis
Caption: Workflow for MAGE-1 specific CTL expansion and functional validation.
References
- 1. Frontiers | Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells [frontiersin.org]
- 2. Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation and expansion of human T cells using artificial antigen-presenting cell scaffolds | Springer Nature Experiments [experiments.springernature.com]
- 6. Clinically relevant T cell expansion media activate distinct metabolic programs uncoupled from cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAGE-1 expression threshold for the lysis of melanoma cell lines by a specific cytotoxic T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. IFN γ ELISPOT Assays บน MultiScreen ® IP [sigmaaldrich.com]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. utcd.org.tr [utcd.org.tr]
Application Notes and Protocols: Synthetic MAGE-1 Nonapeptide in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma-associated antigen 1 (MAGE-1) is a member of the cancer-testis antigen (CTA) family, characterized by its expression in various malignant tumors and its absence in normal adult tissues, with the exception of the testis.[1][2] This tumor-specific expression profile makes MAGE-1 an attractive target for cancer immunotherapy. Research has identified that cytotoxic T lymphocytes (CTLs) can recognize specific short peptide fragments (epitopes) of the MAGE-1 protein when presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of tumor cells.[3][4]
Synthetic MAGE-1 nonapeptides (9-amino-acid-long peptides) are powerful tools in immunology research and vaccine development. They serve as specific antigens to stimulate, identify, and quantify MAGE-1-specific T-cell responses. These peptides can be used to pulse antigen-presenting cells (APCs) to activate CTLs in vitro or can be formulated into peptide-based vaccines for clinical trials.[5][6] This document provides an overview of common MAGE-1 nonapeptides and detailed protocols for their application in key immunological assays.
MAGE-1 Nonapeptide Specifications and Data
Several MAGE-1-derived nonapeptides have been identified, each restricted by a specific Human Leukocyte Antigen (HLA) allele. The choice of peptide for research is critically dependent on the HLA type of the cell lines or patient population being studied.
| Peptide Sequence | HLA Restriction | Reported Effective Concentration (for half-maximal lysis) | Key Findings |
| EADPTGHSY | HLA-A1 | ~5 nM | Recognized by CTLs on melanoma cells; can be presented by GM-CSF-cultured macrophages.[3][5] |
| KVLEYVIKV | HLA-A2 | 10 - 100 nM | Capable of stimulating CTL clones that lyse HLA-A2 positive, MAGE-1 expressing tumor cells.[7] |
| NYKHCFPEI | HLA-A24 | Not specified | Binds with high affinity to HLA-A24 and can elicit CTLs from PBMCs of healthy donors.[8] |
Key Applications and Experimental Protocols
Synthetic MAGE-1 nonapeptides are primarily used for:
-
Inducing and expanding antigen-specific CTLs from peripheral blood mononuclear cells (PBMCs).
-
Quantifying the frequency of MAGE-1 specific T-cells via ELISpot or intracellular cytokine staining.
-
Assessing the cytotoxic function of CTLs against peptide-loaded target cells.
-
Developing peptide-based vaccines for cancer immunotherapy.[1]
Below are detailed protocols for common immunological assays using MAGE-1 nonapeptides.
Antigen Presentation of Synthetic Peptides
Synthetic peptides, when introduced exogenously, can be loaded onto MHC Class I molecules on the surface of antigen-presenting cells (APCs) or other target cells that express the appropriate HLA allele. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T-cells, initiating an immune response.
Protocol 1: In Vitro Stimulation of MAGE-1 Specific T-Cells from PBMCs
This protocol describes the stimulation and expansion of MAGE-1-specific T-cells from a mixed population of PBMCs.
Principle: PBMCs containing a small population of MAGE-1 specific T-cell precursors are co-cultured with the synthetic this compound. The peptide is presented by APCs within the PBMC population, leading to the selective activation and proliferation of T-cells that recognize the MAGE-1 epitope. Cytokines like IL-2 are added to support T-cell expansion.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. rupress.org [rupress.org]
- 5. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A MAGE-1-encoded HLA-A24-binding synthetic peptide induces specific anti-tumor cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MAGE-1 Nonapeptide HLA-A1 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive binding assay to determine the affinity of the MAGE-1 nonapeptide for the HLA-A1 molecule. This assay is crucial for the development of T-cell based immunotherapies targeting MAGE-1 expressing cancers.
Introduction
The Melanoma-associated antigen 1 (MAGE-1) is a tumor-specific antigen expressed in various malignancies and is a promising target for cancer immunotherapy.[1] Cytotoxic T lymphocytes (CTLs) recognize a nonapeptide derived from MAGE-1, with the sequence EADPTGHSY, presented by the HLA-A1 major histocompatibility complex (MHC) class I molecule on the surface of tumor cells.[1][2][3][4][5][6] Quantifying the binding affinity of this peptide to HLA-A1 is essential for designing and evaluating the efficacy of peptide-based vaccines and T-cell receptor (TCR) engineered T-cell therapies.[7]
This document outlines a cell-based competitive binding assay using a TAP-deficient cell line, which provides a reliable method for determining the concentration at which the test peptide inhibits 50% of the binding of a reference peptide (IC50).[8][9][10][11][12]
Principle of the Assay
This protocol utilizes a competition-based cellular peptide binding assay.[8][9][10] The assay relies on cells that express the HLA-A1 molecule on their surface but are deficient in the Transporter associated with Antigen Processing (TAP).[13][14][15] This deficiency prevents the transport of endogenous peptides into the endoplasmic reticulum, leading to a high number of "empty" and unstable HLA-A1 molecules on the cell surface.[15]
The assay involves stripping any naturally bound peptides from the cell surface HLA-A1 molecules using a mild acid treatment.[8][9][12] Subsequently, the cells are incubated with a known concentration of a fluorescently labeled reference peptide that binds to HLA-A1, along with varying concentrations of the unlabeled MAGE-1 test peptide.[8][9][10] The MAGE-1 peptide will compete with the fluorescent reference peptide for binding to the empty HLA-A1 molecules. The amount of bound fluorescent peptide is then quantified using flow cytometry.[8][9] A lower fluorescence signal indicates stronger competition by the MAGE-1 peptide, signifying a higher binding affinity. The IC50 value is then calculated from the dose-response curve.[8][9][11]
Data Presentation
Table 1: this compound and Binding Affinity
| Peptide Name | Sequence | HLA Restriction | Binding Affinity (IC50) |
| MAGE-1 | EADPTGHSY | HLA-A1 | < 50 nM[16] |
Note: The IC50 value is a representative value from quantitative molecular binding assays. Actual values may vary depending on experimental conditions.
Experimental Protocols
-
Cell Line: T2 cell line, which is TAP-deficient and expresses HLA-A*0101.[13][14][15][17][18]
-
Peptides:
-
This compound (EADPTGHSY), lyophilized, >95% purity.[5]
-
Fluorescently labeled HLA-A1 binding reference peptide (e.g., a known high-affinity fluorescein-labeled peptide).
-
Negative control peptide (an irrelevant peptide with no or low affinity for HLA-A1).
-
-
Media and Buffers:
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin.[17]
-
Phosphate Buffered Saline (PBS).
-
Citrate-Phosphate Buffer (0.131 M Citric Acid, 0.066 M Na2HPO4), pH 3.3.
-
PBS with 1% Bovine Serum Albumin (BSA) (Staining Buffer).
-
-
Antibodies and Dyes:
-
FITC-conjugated anti-HLA-A1 monoclonal antibody (for confirming HLA-A1 expression).
-
Propidium Iodide (PI) or other viability dye.
-
-
Equipment:
-
Flow cytometer.
-
37°C, 5% CO2 incubator.
-
Centrifuge.
-
96-well round-bottom plates.
-
Caption: Workflow of the this compound HLA-A1 binding assay.
-
Cell Culture:
-
Culture T2 cells in RPMI 1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[17]
-
Ensure cells are in the logarithmic growth phase before the experiment.
-
-
Peptide Preparation:
-
Reconstitute the lyophilized MAGE-1 peptide, fluorescent reference peptide, and negative control peptide in DMSO to a stock concentration of 1 mg/mL.
-
Prepare serial dilutions of the MAGE-1 peptide in serum-free RPMI 1640, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 nM).
-
-
Acid Stripping:
-
Harvest T2 cells and wash them twice with serum-free RPMI 1640.
-
Resuspend the cell pellet in cold Citrate-Phosphate Buffer (pH 3.3) at a concentration of 1-2 x 10^6 cells/mL.
-
Incubate on ice for 90 seconds to strip off endogenously bound peptides.
-
Immediately neutralize the acid by adding a large volume of cold serum-free RPMI 1640.
-
Wash the cells twice with cold serum-free RPMI 1640 to remove the acid and stripped peptides.
-
-
Competitive Binding:
-
Resuspend the acid-stripped T2 cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well round-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted MAGE-1 peptide to the respective wells.
-
Add 50 µL of the fluorescently labeled reference peptide at a predetermined constant concentration to all wells (except for the negative control).
-
For controls, include wells with:
-
Cells and fluorescent peptide only (maximum fluorescence).
-
Cells and a high concentration of the negative control peptide with the fluorescent peptide.
-
Cells only (background fluorescence).
-
-
Incubate the plate at room temperature for 2-4 hours, or at 37°C for 1-2 hours, protected from light.
-
-
Staining and Flow Cytometry:
-
Wash the cells three times with cold Staining Buffer (PBS + 1% BSA) to remove unbound peptides.
-
Resuspend the cells in 200 µL of Staining Buffer.
-
Add a viability dye (e.g., PI) just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the reference peptide in the live cell population.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the reference peptide binding for each concentration of the MAGE-1 peptide using the following formula: % Inhibition = 100 - [((MFI_sample - MFI_background) / (MFI_max - MFI_background)) * 100] Where:
-
MFI_sample is the mean fluorescence intensity of cells with the test peptide.
-
MFI_background is the mean fluorescence intensity of cells without the fluorescent peptide.
-
MFI_max is the mean fluorescence intensity of cells with only the fluorescent peptide.
-
-
Plot the percentage of inhibition against the logarithm of the MAGE-1 peptide concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Logical Relationships
Caption: Simplified pathway of MAGE-1 antigen processing and presentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tscan.com [tscan.com]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hlaprotein.com [hlaprotein.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. T2 Cells [cytion.com]
- 16. Peptide binding to the most frequent HLA-A class I alleles measured by quantitative molecular binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for MAGE-1 Nonapeptide ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This method is particularly valuable in monitoring T-cell responses to specific antigens, making it a critical tool in cancer immunology and vaccine development.[3][4] The Melanoma-Associated Antigen 1 (MAGE-1) is a tumor-associated antigen expressed in various malignancies.[5][6] A specific nonapeptide derived from MAGE-1 is recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A1 molecule, making it a key target for immunotherapy.[7][8]
These application notes provide a detailed protocol for performing an Interferon-gamma (IFN-γ) ELISpot assay to detect and quantify MAGE-1 nonapeptide-specific T-cells.
Principle of the Assay
The this compound ELISpot assay is a type of sandwich immunoassay performed in a 96-well plate with a membrane bottom. The membrane is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) from a subject are isolated and stimulated in the wells with the this compound. If the PBMCs contain T-cells that recognize the MAGE-1 peptide presented by antigen-presenting cells (APCs), they will be activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell. Each spot represents a single MAGE-1 specific, IFN-γ-producing T-cell. The spots are then counted to determine the frequency of antigen-specific T-cells.[1][2][9]
This compound
The specific this compound recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A1 is:
| Peptide Name | Sequence | HLA Restriction |
| MAGE-1 A1 | EADPTGHSY | HLA-A1 |
Quantitative Data Summary
The following table summarizes typical quantitative data and parameters for a this compound ELISpot assay. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Typical Range/Value | Notes |
| Cell Plating Density | 2 x 10^5 to 5 x 10^5 PBMCs/well | Higher cell numbers may increase the chance of detecting rare cells but can also lead to high background. |
| MAGE-1 Peptide Concentration | 1 - 10 µg/mL | The optimal concentration should be determined by titration. |
| Positive Control (e.g., PHA) | 1 - 5 µg/mL | Phytohemagglutinin (PHA) is a potent mitogen that stimulates most T-cells to produce cytokines. |
| Negative Control | Medium alone or irrelevant peptide | Essential for determining background cytokine secretion. |
| Incubation Time | 18 - 24 hours | Optimal time for capturing cytokine secretion without excessive cell death.[4] |
| Expected Spot Forming Units (SFU) in Responders | >50 SFU / 10^6 PBMCs | A response is often considered positive if the number of spots in the peptide-stimulated wells is significantly higher than in the negative control wells.[4] In some studies with cancer patients, frequencies of MAGE-specific T-cells have been observed at up to 0.189% of CD8+ T-cells, which translates to approximately 1890 SFU per million CD8+ T-cells.[7] |
| Inter-assay Coefficient of Variation | < 20% | Good reproducibility is crucial for longitudinal studies. |
Experimental Protocols
Materials and Reagents
-
Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)
-
PVDF-membrane 96-well plates
-
This compound (EADPTGHSY), sterile and of high purity
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phytohemagglutinin (PHA) as a positive control
-
Sterile PBS
-
35% Ethanol in sterile water
-
Automated ELISpot reader or dissecting microscope for spot counting
Experimental Workflow Diagram
References
- 1. ELISPOT Refinement Using Spot Morphology for Assessing Host Responses to Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. [PDF] A nonapeptide encoded by human gene MAGE-1 is recognized on HLA-A1 by cytolytic T lymphocytes directed against tumor antigen MZ2-E | Semantic Scholar [semanticscholar.org]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of peptide epitopes of MAGE-1, -2, -3 that demonstrate HLA-A3-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAGE-specific T cells detected directly ex-vivo correlate with complete remission in metastatic breast cancer patients after sequential immune-endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. utcd.org.tr [utcd.org.tr]
Application Notes and Protocols for MAGE-1 Nonapeptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen 1 (MAGE-1) is a tumor-associated antigen that is expressed in a variety of cancers, including melanoma, but is absent in most normal tissues, with the exception of male germ cells and placental trophoblasts. This restricted expression profile makes MAGE-1 an attractive target for cancer immunotherapy. The MAGE-1 nonapeptide, with the amino acid sequence EADPTGHSY, is a key epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the Human Leukocyte Antigen (HLA)-A1 molecule.[1][2] The specific recognition of this peptide by CTLs can trigger a potent anti-tumor immune response.
These application notes provide a detailed protocol for the chemical synthesis of the this compound using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry. Additionally, the cellular pathway for MAGE-1 antigen processing and presentation is illustrated to provide context for its immunological significance.
Quantitative Data Summary
While specific yields can vary depending on the scale and efficiency of the synthesis, the following table provides typical quantitative data expected for the synthesis and purification of a 9-mer peptide like the this compound.
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-90% (of theoretical) | Gravimetric analysis |
| Purity after Purification | >95% | Reversed-Phase HPLC |
| Final Peptide Yield | 15-30% (of theoretical) | Gravimetric analysis |
| Molecular Weight (Monoisotopic) | 978.41 g/mol | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) |
| Observed Molecular Weight | 979.42 [M+H]⁺ | Mass Spectrometry |
Experimental Protocols
Protocol 1: this compound Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the this compound (Sequence: Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr) on a 0.1 mmol scale.
Materials:
-
Resin: Pre-loaded Fmoc-Tyr(tBu)-Wang resin (0.1 mmol)
-
Fmoc-amino acids: Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH (3 equivalents per coupling)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (6 eq.)
-
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation and Wash Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Fmoc-Tyr(tBu)-Wang resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH) (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (His, Gly, Thr, Pro, Asp, Ala, Glu).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and isopropanol (3 times). Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution dropwise to a 50 mL tube of cold diethyl ether.
-
A white precipitate should form.
-
-
Peptide Collection and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.
Protocol 2: this compound Purification by Reversed-Phase HPLC
Materials:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Crude this compound dissolved in a minimal amount of Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 4 mL/min.
-
Peptide Injection: Inject the filtered peptide solution onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 4 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the pure this compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient over a shorter time. Pool the fractions with >95% purity.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
Protocol 3: Peptide Characterization by Mass Spectrometry
Materials:
-
Mass Spectrometer: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Sample: Purified this compound.
Procedure:
-
Sample Preparation:
-
For ESI-MS: Dissolve a small amount of the purified peptide in a water/acetonitrile/formic acid solution (e.g., 50:50:0.1).
-
For MALDI-TOF MS: Co-crystallize a small amount of the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
-
Mass Analysis: Acquire the mass spectrum in the positive ion mode.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight (Monoisotopic mass: 978.41 Da). The expected primary ion will be the protonated molecule [M+H]⁺ at m/z 979.42.
Visualizations
This compound Synthesis and Purification Workflow
References
- 1. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing T2 Cells for MAGE-1 Nonapeptide Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2 cells are a human lymphoblastoid cell line deficient in the Transporter associated with Antigen Processing (TAP).[1] This deficiency results in an inability to transport endogenous peptides from the cytosol into the endoplasmic reticulum for loading onto Major Histocompatibility Complex (MHC) Class I molecules.[1][2][3] Consequently, T2 cells express low levels of unstable MHC Class I molecules on their surface, which can be stabilized by the addition of exogenous peptides.[1][4] This unique characteristic makes T2 cells an invaluable tool for studying peptide-MHC Class I interactions, screening for immunogenic peptides, and assessing the efficacy of cytotoxic T-lymphocyte (CTL) responses against specific antigens, such as the Melanoma-associated antigen 1 (MAGE-1).[1][5][6]
This document provides detailed application notes and protocols for the use of T2 cells in presenting the MAGE-1 nonapeptide to elicit and evaluate specific CTL responses.
Key Characteristics of T2 Cells
| Characteristic | Description |
| Cell Type | Human-human hybrid B/T-lymphoblastoid cell line.[7][8] |
| MHC Class I | Express HLA-A2, but at low levels on the cell surface due to TAP deficiency.[7][9] |
| MHC Class II | Negative for MHC Class II expression.[9] |
| TAP Deficiency | Lacks functional TAP1/TAP2 complex, impairing endogenous antigen presentation.[1][4][10] |
| Antigen Presentation | Efficiently present exogenous peptides that can bind to and stabilize surface MHC Class I molecules.[1][11] |
| Applications | Peptide-MHC binding assays, CTL epitope mapping, and cytotoxicity assays.[1][5][12] |
This compound
The MAGE-1 gene encodes for tumor-associated antigens that can be recognized by CTLs. A specific nonapeptide derived from MAGE-1 has been identified as an epitope recognized by CTLs in the context of the HLA-A1 allele.[13][14][15] For HLA-A2 positive T2 cells, a commonly studied MAGE-1 peptide is KVLEYVIKV.[16] These peptides can be synthesized and used to pulse T2 cells for subsequent immunological assays.
Experimental Protocols
T2 Cell Culture and Maintenance
Materials:
-
T2 cells (e.g., ATCC CRL-1992)
-
Complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Cryopreservation medium: Complete growth medium with 10% DMSO.[1]
Protocol:
-
Thaw a cryopreserved vial of T2 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days. T2 cells grow in suspension.[1]
Peptide Loading (Pulsing) of T2 Cells
Materials:
-
T2 cells
-
Serum-free medium (e.g., AIM-V or RPMI-1640)
-
This compound (lyophilized)
-
DMSO (for peptide reconstitution)
-
Phosphate-Buffered Saline (PBS)
-
β2-microglobulin (optional, but recommended for enhancing MHC stabilization)[12][17]
Protocol:
-
Reconstitute the lyophilized this compound in DMSO to create a stock solution (e.g., 1-10 mg/mL). Further dilute in serum-free medium to desired working concentrations.
-
Harvest T2 cells from culture and wash twice with serum-free medium by centrifuging at 200 x g for 5 minutes.
-
Resuspend the T2 cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[4][17]
-
Add the this compound to the T2 cell suspension at final concentrations typically ranging from 10^-12 M to 10^-5 M.[5]
-
(Optional) Add human β2-microglobulin to a final concentration of 1-5 µg/mL.[12][17]
-
Incubate the cell-peptide mixture for 2-18 hours at 37°C in a 5% CO2 incubator.[17][18] Incubation time can be optimized based on the specific peptide and downstream application.
-
After incubation, wash the peptide-pulsed T2 cells twice with PBS or culture medium to remove unbound peptide.
-
The peptide-pulsed T2 cells are now ready for use in downstream assays.
Peptide-MHC Binding and Stabilization Assay
This assay quantifies the ability of a peptide to bind to and stabilize MHC Class I molecules on the surface of T2 cells.
Materials:
-
Peptide-pulsed T2 cells (from Protocol 2)
-
Unpulsed T2 cells (negative control)
-
T2 cells pulsed with a known high-affinity peptide (positive control, e.g., Influenza A M1 peptide GILGFVFTL for HLA-A2)[18]
-
FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2)
-
Flow cytometer
-
FACS buffer (PBS with 1% BSA)
Protocol:
-
Following peptide pulsing (Protocol 2), wash the cells and resuspend them in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the anti-HLA-A2 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 staining. An increase in MFI compared to the unpulsed control indicates peptide binding and stabilization of the MHC Class I complex.[12]
Data Presentation:
| Peptide | Concentration (µM) | Mean Fluorescence Intensity (MFI) of HLA-A2 |
| This compound | 10 | [Example Value] |
| This compound | 1 | [Example Value] |
| This compound | 0.1 | [Example Value] |
| Positive Control | 10 | [Example Value] |
| Negative Control (Unpulsed) | 0 | [Example Value] |
Cytotoxic T-Lymphocyte (CTL) Activation and Cytotoxicity Assay
This assay measures the ability of peptide-pulsed T2 cells to activate and be lysed by peptide-specific CTLs.
Materials:
-
Peptide-pulsed T2 cells (target cells)
-
MAGE-1 specific CTLs (effector cells)
-
Unpulsed T2 cells (negative control target)
-
Complete growth medium
-
96-well U-bottom plates
-
Method for quantifying cell lysis (e.g., Chromium-51 release assay, LDH release assay, or flow cytometry-based killing assay)
Protocol (Example using IFN-γ ELISpot):
-
Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete medium.
-
Prepare target cells: Pulse T2 cells with a range of MAGE-1 peptide concentrations (e.g., 10^-12 M to 10^-7 M) as described in Protocol 2.[5]
-
Plate the peptide-pulsed T2 cells at 3 x 10^4 cells per well.[5]
-
Add MAGE-1 specific CTLs (previously generated and expanded) at a concentration of 5 x 10^3 cells per well.[5]
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2.[12]
-
Develop the ELISpot plate according to the manufacturer's instructions to visualize IFN-γ spots.
-
Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting (activated) CTLs.
Data Presentation:
| Peptide Concentration (M) | Effector to Target Ratio | % Specific Lysis or Number of IFN-γ Spots |
| 10-7 | 25:1 | [Example Value] |
| 10-8 | 25:1 | [Example Value] |
| 10-9 | 25:1 | [Example Value] |
| 10-10 | 25:1 | [Example Value] |
| 10-11 | 25:1 | [Example Value] |
| 10-12 | 25:1 | [Example Value] |
| Unpulsed Control | 25:1 | [Example Value] |
Visualizations
Caption: Workflow for this compound presentation using T2 cells.
Caption: Comparison of antigen presentation pathways.
Conclusion
The use of T2 cells provides a robust and reliable system for the presentation of exogenous peptides like the this compound. The protocols outlined in this document offer a foundation for researchers to investigate peptide-MHC interactions and CTL responses. The TAP deficiency of T2 cells allows for the specific assessment of exogenously loaded peptides without the confounding background of endogenously presented antigens. This makes the T2 cell line an essential tool in the development of peptide-based cancer immunotherapies.
References
- 1. T2 Cells [cytion.com]
- 2. Comparison of cell lines deficient in antigen presentation reveals a functional role for TAP-1 alone in antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. knowledge.lonza.com [knowledge.lonza.com]
- 9. accegen.com [accegen.com]
- 10. mdpi.com [mdpi.com]
- 11. Exogenous peptides presented by transporter associated with antigen processing (TAP)-deficient and TAP-competent cells: intracellular loading and kinetics of presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. A nonapeptide encoded by human gene MAGE-1 is recognized on HLA-A1 by cytolytic T lymphocytes directed against tumor antigen MZ2-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A nonapeptide encoded by human gene MAGE-1 is recognized on HLA-A1 by cytolytic T lymphocytes directed against tumor antigen MZ2-E | Semantic Scholar [semanticscholar.org]
- 16. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
Application Notes and Protocols for In Vitro T Cell Stimulation Using MAGE-1 Nonapeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the in vitro stimulation of human T cells using MAGE-1 (Melanoma-Associated Antigen 1) nonapeptides. MAGE-1 is a cancer-testis antigen expressed in various malignancies, making it a key target for cancer immunotherapy research. The following protocols are designed to guide researchers in assessing T cell responses to specific MAGE-1 epitopes, a critical step in the development of T cell-based therapies.
MAGE-1 Nonapeptide Specifications
The selection of the appropriate this compound is critically dependent on the Human Leukocyte Antigen (HLA) type of the T cells and target cells being studied. Below is a summary of well-characterized MAGE-1 nonapeptides and their corresponding HLA restrictions.
| Peptide Sequence | Amino Acid Code | HLA Restriction | Reference |
| EADPTGHSY | Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr | HLA-A1 | [1] |
| KVLEYVIKV | Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val | HLA-A2 | |
| NYKHCFPEI | Asn-Tyr-Lys-His-Cys-Phe-Pro-Glu-Ile | HLA-A24 | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions
A crucial first step for successful T cell stimulation is the correct preparation of peptide stocks.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, tissue-culture grade water or phosphate-buffered saline (PBS)
-
Sterile, single-use aliquoting tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Warm the vial to room temperature.
-
Add a small volume of DMSO to the vial to dissolve the peptide. For example, add 40 µL of DMSO to a 25 µg vial. Vortex thoroughly to ensure complete dissolution. Gentle warming (<40°C) or sonication can aid solubility if needed.[3]
-
Dilute the peptide solution with sterile, tissue-culture grade water or PBS to a desired stock concentration, for instance, 1 mg/mL.
-
Mix thoroughly by vortexing.
-
Prepare single-use aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles. Protect the aliquots from direct light.[3]
In Vitro T Cell Stimulation for Cytokine Production
This protocol describes the general procedure for stimulating Peripheral Blood Mononuclear Cells (PBMCs) with a this compound to induce cytokine production.
Materials:
-
Cryopreserved or freshly isolated human PBMCs from a donor with the appropriate HLA type
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin)
-
This compound stock solution
-
96-well or 24-well tissue culture plates
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Protocol:
-
Thaw cryopreserved PBMCs according to standard procedures and resuspend them in complete cell culture medium.
-
Determine cell viability and concentration using a hemocytometer or an automated cell counter.
-
Seed the PBMCs in a 24-well plate at a density of 1 x 10^7 cells/mL in 900 µL of culture medium per well.[3]
-
Prepare a 10X working solution of the this compound (e.g., 10 µg/mL) in the cell culture medium.[3]
-
Add 100 µL of the 10X peptide working solution to each well for a final concentration of 1 µg/mL.
-
Include appropriate controls:
-
Negative Control: Add 100 µL of medium with the same final DMSO concentration as the peptide-stimulated wells.
-
Positive Control: Stimulate cells with a mitogen like Phytohemagglutinin (PHA) at 5-10 µg/mL.
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time will depend on the downstream assay (e.g., 5-6 hours for intracellular cytokine staining, 18-48 hours for ELISpot).[3]
-
If performing intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to block cytokine secretion.[3]
-
After incubation, harvest the cells for analysis using ELISpot, intracellular cytokine staining, or other functional assays.
Experimental Workflow for In Vitro T Cell Stimulation
Caption: Workflow for MAGE-1 peptide stimulation of T cells.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells at the single-cell level.
Materials:
-
ELISpot plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Stimulated PBMCs
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking solution (e.g., PBS with 1% BSA)
Protocol:
-
If using uncoated plates, coat with the capture antibody overnight at 4°C. For pre-coated plates, wash the wells with sterile PBS.[4]
-
Block the membrane with a blocking solution for 2 hours at room temperature.[4]
-
Prepare the stimulated PBMCs and resuspend them in culture medium.
-
Add 2.5 x 10^5 PBMCs in 100 µL of medium to each well of the ELISpot plate.[3]
-
Add 50 µL of a 3X working solution of the MAGE-1 peptide (e.g., 3 µg/mL) to the respective wells.[3]
-
Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation.[3]
-
After incubation, wash the wells to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with deionized water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 1-3 x 10^5 cells/well[4] |
| Peptide Concentration | 1-10 µg/mL |
| Incubation Time | 18-48 hours[3] |
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing T cells.
Materials:
-
Stimulated PBMCs (with protein transport inhibitor)
-
Fixable viability dye
-
Antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Protocol:
-
Harvest the stimulated cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
-
Stain for surface markers by incubating the cells with fluorescently labeled antibodies for 20-30 minutes at 4°C.[5]
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit or a solution of 4% paraformaldehyde followed by a saponin-based permeabilization buffer.[6]
-
Stain for intracellular cytokines by incubating the cells with fluorescently labeled anti-cytokine antibodies in permeabilization buffer for 30 minutes at room temperature.[7]
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to quantify the percentage of CD8+ T cells producing specific cytokines in response to the MAGE-1 peptide.
| Parameter | Recommended Range/Value |
| Cell Stimulation Time | 5-6 hours[3] |
| Protein Transport Inhibitor Incubation | 4-6 hours |
| Peptide Concentration | 1-10 µg/mL |
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells pulsed with the this compound.
Materials:
-
Effector cells (in vitro stimulated T cells)
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be pulsed with peptides) of the appropriate HLA type
-
Sodium chromate (Na₂⁵¹CrO₄)
-
This compound
-
96-well V-bottom plates
-
Lysis buffer (e.g., 1-2% Triton X-100)
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Incubate 1 x 10^6 target cells with 50 µCi of ⁵¹Cr for 1-2 hours at 37°C.[8]
-
Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing:
-
Pulse the labeled target cells with the this compound (10 µg/mL) for 1 hour at 37°C.[9]
-
-
Assay Setup:
-
Plate the effector cells at different effector-to-target (E:T) ratios (e.g., 30:1, 10:1, 3:1, 1:1) in a 96-well V-bottom plate.[10]
-
Add 1 x 10^4 peptide-pulsed target cells to each well.
-
Set up control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with lysis buffer.[8]
-
-
-
Incubation and Harvesting:
-
Measurement and Calculation:
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
| Parameter | Recommended Range/Value |
| E:T Ratios | 1:1 to 30:1[10] |
| Peptide Pulsing Concentration | 10 µg/mL[9] |
| Incubation Time | 4-6 hours[11] |
T Cell Activation Signaling Pathway
The stimulation of a T cell by a this compound is initiated by the interaction of the T cell receptor (TCR) with the peptide-MHC (pMHC) complex on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events leading to T cell activation, proliferation, and effector function.
References
- 1. researchgate.net [researchgate.net]
- 2. A MAGE-1-encoded HLA-A24-binding synthetic peptide induces specific anti-tumor cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anilocus.com [anilocus.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 9. hiv-forschung.de [hiv-forschung.de]
- 10. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Generating MAGE-1 Nonapeptide Specific Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen 1 (MAGE-1), a member of the cancer-testis antigen (CTA) family, is an attractive target for cancer immunotherapy due to its high expression in various tumors and restricted expression in normal tissues, with the exception of male germline cells.[1][2] MAGE-1 nonapeptides, presented by MHC class I molecules on tumor cells, are recognized by cytotoxic T lymphocytes (CTLs), making them prime targets for vaccine development and T-cell based therapies.[3][4][5] The generation of monoclonal antibodies (mAbs) specific to these MAGE-1 nonapeptides is of significant interest for developing diagnostic tools, monitoring immune responses in clinical trials, and potentially creating novel therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for the generation of monoclonal antibodies specifically targeting MAGE-1 nonapeptides using hybridoma technology.
Application Notes
Immunogen Design: Peptide vs. Recombinant Protein
The choice of immunogen is a critical first step. While full-length recombinant MAGE-1 protein has been successfully used to generate mAbs like MA454 that recognize the native protein in cell lysates[6][7], this approach may not yield antibodies specific to the short nonapeptide epitopes responsible for T-cell recognition. Conversely, generating antibodies using short synthetic peptides can be challenging, as these peptides may not adopt the same conformation as they do within the full-length protein, and initial attempts have shown that anti-peptide antisera may fail to react with the native MAGE-1 protein expressed in cells.[6][8]
To enhance the immunogenicity of a nonapeptide and increase the likelihood of success, it is essential to conjugate the peptide to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This strategy provides T-helper epitopes, which are necessary for a robust B-cell response against the peptide hapten.
Target MAGE-1 Nonapeptides
Several MAGE-1-derived nonapeptides have been identified as antigens recognized by CTLs in the context of specific HLA alleles. The selection of the target peptide should be guided by the intended application of the resulting antibody.
| Peptide Sequence | HLA Restriction | Significance | Reference |
| EADPTGHSY | HLA-A1 | An identified CTL-determined peptide from the MAGE-1 gene. | [5] |
| KVLEYVIKV | HLA-A2 | An antigenic peptide recognized by human CTLs on HLA-A2 positive tumor cells. | [3] |
| SAYGEPRKL | HLA-A1 | A nonapeptide encoded by MAGE-1 recognized by anti-tumor CTLs. | [4] |
Hybridoma Technology Overview
The cornerstone for generating monoclonal antibodies remains the hybridoma technology developed by Köhler and Milstein.[9][10] This method involves immortalizing antibody-producing B cells by fusing them with myeloma cells, creating hybridoma cell lines that can be cultured indefinitely to produce a continuous supply of a single, specific monoclonal antibody.[11][12] While newer techniques like phage display exist, hybridoma technology is a robust and widely practiced method that preserves the natural pairing of antibody heavy and light chains and benefits from the in vivo affinity maturation process within the host animal's immune system.[13][14]
Experimental Workflow & Protocols
Caption: Overall workflow for generating this compound specific monoclonal antibodies.
Protocol 1: Antigen Preparation
-
Peptide Selection and Synthesis:
-
Select a this compound sequence based on the project goals (e.g., KVLEYVIKV for HLA-A2 targeting).
-
Synthesize the peptide with an additional N-terminal cysteine residue to facilitate conjugation to a carrier protein.
-
Purify the peptide to >95% purity using High-Performance Liquid Chromatography (HPLC).
-
Confirm peptide identity and purity via Mass Spectrometry.
-
-
Conjugation to Carrier Protein (KLH):
-
Dissolve 10 mg of KLH in 5 mL of conjugation buffer (e.g., PBS, pH 7.2).
-
Activate the KLH using a crosslinker like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS). Add 1 mg of MBS (dissolved in DMF) to the KLH solution and incubate for 30 minutes at room temperature.
-
Remove excess crosslinker by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
-
Dissolve 2-4 mg of the synthesized peptide in 1 mL of conjugation buffer.
-
Immediately mix the activated KLH with the peptide solution.
-
Incubate the reaction for 3 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against PBS overnight at 4°C to remove unreacted peptide.
-
Determine the protein concentration and store the conjugate at -20°C.
-
Protocol 2: Mouse Immunization
| Procedure | Day | Description |
| Pre-bleed | 0 | Collect pre-immune serum from 6-8 week old BALB/c mice via tail bleed. |
| Primary Immunization | 1 | Emulsify the peptide-KLH conjugate with Complete Freund's Adjuvant (CFA) (1:1 ratio). Inject 100 µL (containing 50-100 µg of conjugate) subcutaneously (s.c.) or intraperitoneally (i.p.). |
| First Boost | 21 | Emulsify the conjugate with Incomplete Freund's Adjuvant (IFA) (1:1 ratio). Inject 100 µL (containing 25-50 µg of conjugate) i.p. |
| Second Boost | 42 | Repeat the boost as on Day 21. |
| Test Bleed | 49 | Collect serum and test antibody titer against the this compound (unconjugated) by ELISA. |
| Final Boost | 56-60 | If titer is high, administer a final boost of 25 µg of conjugate in sterile PBS i.p. or intravenously (i.v.) without adjuvant. |
| Fusion | 3-4 days post-final boost | Harvest spleen for hybridoma fusion. |
Protocol 3: Hybridoma Generation and Selection
Caption: The hybridoma fusion and selection process using HAT medium.
-
Cell Preparation:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Culture Sp2/0-Ag14 myeloma cells, ensuring they are in the logarithmic growth phase. These cells are deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT-).
-
Wash both splenocytes and myeloma cells with serum-free medium (e.g., RPMI-1640).
-
-
Fusion:
-
Mix splenocytes and myeloma cells at a ratio of 5:1 to 10:1.
-
Centrifuge the cell mixture and discard the supernatant.
-
Gently resuspend the cell pellet and add 1 mL of 50% polyethylene glycol (PEG) dropwise over 1 minute to induce fusion, followed by the slow addition of serum-free medium.[12]
-
-
HAT Selection:
-
Centrifuge the fused cells, resuspend in HAT medium (RPMI-1640 supplemented with Hypoxanthine, Aminopterin, and Thymidine), and plate into 96-well plates.
-
Aminopterin blocks the de novo nucleotide synthesis pathway. Myeloma cells (HGPRT-) cannot use the salvage pathway and die. Splenocytes have a limited lifespan and also die.
-
Only successfully fused hybridoma cells (containing the splenocyte's functional HGPRT gene and the myeloma's immortality) will survive and proliferate.[10]
-
Incubate plates at 37°C in 5% CO2. After 10-14 days, screen supernatants from wells with visible colonies.
-
Protocol 4: Hybridoma Screening
Caption: Logic diagram for the two-step ELISA screening strategy.
-
Primary Screen (ELISA):
-
Coat 96-well ELISA plates with the this compound (not conjugated to a carrier) at 1-5 µg/mL in PBS overnight at 4°C.
-
Wash plates and block with 1% BSA in PBS.
-
Add 50-100 µL of hybridoma supernatant to each well and incubate for 1-2 hours.
-
Wash, then add a secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG).
-
Wash again and add substrate (e.g., TMB). Stop the reaction and read absorbance.
-
Wells with a signal significantly above background are considered positive.
-
-
Counter-Screen:
-
To eliminate clones producing antibodies against the carrier protein, perform a parallel ELISA on plates coated with KLH (or BSA) alone.
-
Clones that are positive in the primary screen but negative in the counter-screen are selected for further processing.
-
Protocol 5: Subcloning and Expansion
-
Subcloning by Limiting Dilution:
-
To ensure monoclonality, positive hybridomas must be subcloned.
-
Perform a cell count and dilute the cells to a concentration of 0.5-1 cell per 100 µL of medium.
-
Plate 100 µL per well in a 96-well plate.
-
After 7-10 days, visually inspect plates and select wells that contain only a single colony.
-
Re-screen the supernatants from these monoclonal populations to confirm antibody production and specificity.
-
-
Expansion:
-
Expand the confirmed positive monoclonal hybridomas by transferring them to progressively larger culture flasks.
-
Cryopreserve vials of the stable hybridoma cell line for long-term storage.
-
For large-scale antibody production, grow the cells in large-volume spinner flasks or bioreactors.
-
Protocol 6: Antibody Purification and Characterization
-
Purification:
-
Collect the culture supernatant containing the secreted mAb.
-
Clarify the supernatant by centrifugation.
-
Purify the mAb using Protein A or Protein G affinity chromatography, depending on the antibody isotype.
-
Elute the bound antibody and neutralize the pH immediately.
-
Dialyze against PBS and determine the concentration.
-
-
Characterization:
-
Isotyping: Determine the antibody's class and subclass (e.g., IgG1, IgG2a) using a commercial isotyping kit.
-
Specificity: Test the purified mAb against other MAGE-family peptides or unrelated peptides by ELISA or Western blot to confirm its specificity for the target this compound.
-
Affinity: Determine the binding affinity (KD) of the mAb to its peptide target using techniques like Surface Plasmon Resonance (SPR) or a quantitative ELISA.
-
Reference Data: MAGE-1 Protein-Specific mAb
For comparison, the well-characterized monoclonal antibody MA454 was generated against recombinant full-length human MAGE-A1 protein.[15]
| Parameter | Characteristic of MA454 | Reference |
| Clone Name | MA454 | [6][15] |
| Isotype | Mouse IgG1, kappa | [15][16] |
| Immunogen | Recombinant full-length human MAGE-A1 protein | [15] |
| Reactivity | Human, Rat, Dog | [15] |
| Specificity | Recognizes a 42-46 kDa protein (MAGE-1). Does not cross-react with MAGE-2, -3, -4, -6, -9, -10, or -12. | [16] |
| Applications | Immunohistochemistry (IHC), Western Blot | [6][16] |
References
- 1. Coexpression of MAGE-A Peptides and HLA Class I Molecules in Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 2. Frontiers | MAGE-A Antigens and Cancer Immunotherapy [frontiersin.org]
- 3. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the MAGE-1 gene product by monoclonal and polyclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Identification of the MAGE-1 gene product by monoclonal and polyclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 10. sinobiological.com [sinobiological.com]
- 11. Hybridoma technology a versatile method for isolation of monoclonal antibodies, its applicability across species, limitations, advancement and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Hybridoma technology: is it still useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoclonal Antibodies Generation: Updates and Protocols on Hybridoma Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAGE-1 (Target for Cancer Immunotherapy) Monoclonal Antibody (MA454) (4100-MSM1-P0) [thermofisher.com]
- 16. abeomics.com [abeomics.com]
Application Notes and Protocols for MAGE-1 Nonapeptide Vaccine Formulation and Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and delivery of MAGE-1 (Melanoma-Antigen-Encoding Gene 1) nonapeptide vaccines. The methodologies described are based on established preclinical and clinical research strategies aimed at eliciting a robust cytotoxic T-lymphocyte (CTL) response against MAGE-1 expressing tumor cells.
Introduction to MAGE-1 Nonapeptide Vaccines
The this compound is a tumor-associated antigen (TAA) expressed in various malignancies but absent in most normal tissues, making it an attractive target for cancer immunotherapy.[1] Peptide-based vaccines offer high specificity and safety; however, they are often poorly immunogenic on their own and require advanced formulation strategies with adjuvants and delivery systems to enhance their efficacy.[1] These protocols detail three distinct and effective approaches for this compound vaccine formulation: a water-in-oil emulsion with Montanide ISA-51, a microparticle-based formulation using L-Tyrosine, and a cell-based approach utilizing autologous dendritic cells (DCs).
Core Concepts in MAGE-1 Vaccine Development
Successful this compound vaccination hinges on the efficient delivery of the peptide to antigen-presenting cells (APCs), such as dendritic cells, and the simultaneous provision of immunostimulatory signals. This leads to the processing of the nonapeptide and its presentation on MHC class I molecules to CD8+ T-cells, priming a specific cytotoxic response against tumor cells. The choice of formulation can significantly influence the duration of antigen presentation and the magnitude of the resulting T-cell response.
Protocol 1: this compound Vaccine Formulation with Montanide ISA-51 Adjuvant
This protocol describes the preparation of a water-in-oil emulsion vaccine using Montanide ISA-51, a commonly used adjuvant in clinical trials for cancer vaccines. This formulation creates a depot at the injection site, allowing for the slow release of the antigen and sustained immune stimulation.
Materials
-
This compound (e.g., EADPTGHSY for HLA-A1 or KVLEYVIKV for HLA-A2)
-
Sterile Saline or Phosphate Buffered Saline (PBS)
-
Montanide ISA-51
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer or homogenizer
Experimental Protocol
-
Peptide Reconstitution: Dissolve the lyophilized this compound in sterile saline or PBS to a final concentration of 1 mg/mL. Ensure complete dissolution.
-
Aqueous Phase Preparation: In a sterile vial, prepare the aqueous phase containing the desired dose of the this compound. For a multi-peptide vaccine, multiple peptides can be combined in this phase. For example, a formulation could contain 100 µg of each peptide.[2]
-
Emulsification: Add an equal volume of Montanide ISA-51 to the aqueous phase (1:1 v/v ratio).[3][4]
-
Mixing: Emulsify the mixture by vigorous vortexing or using a homogenizer for at least 30 minutes to create a stable, milky-white water-in-oil emulsion.[3][4]
-
Quality Control: Confirm the formation of a water-in-oil emulsion using a drop test. A drop of the emulsion should remain intact when placed in water.
-
Administration: The vaccine is typically administered subcutaneously or intradermally.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Peptide Concentration | 0.5 - 1 mg/mL | [4] |
| Peptide Dose per Vaccine | 100 µg | [2] |
| Adjuvant | Montanide ISA-51 | [2][3][4][5] |
| Aqueous:Oil Ratio | 1:1 (v/v) | [3][4] |
| Homogenization Time | 30 minutes | [3][4] |
Experimental Workflow
Protocol 2: L-Tyrosine-Based this compound Microparticle Formulation
This protocol details the formulation of a this compound vaccine using L-Tyrosine microparticles as a depot-forming adjuvant. This method provides a shorter duration of antigen presentation compared to oil-based adjuvants, which can be advantageous for generating a robust T-cell response.[6][7]
Materials
-
This compound
-
1x PBS
-
Strong PBS (0.83 M Na₂HPO₄, 0.25 M NaH₂PO₄, 0.137 M NaCl)
-
3.2 M Sodium Hydroxide (NaOH)
-
1.3 M L-Tyrosine in 3.9 M Hydrochloric Acid (HCl)
-
Sterile, pyrogen-free vials and centrifuge tubes
Experimental Protocol
-
Peptide Solution: Dissolve 4 mg of the this compound in 2 mL of 1x PBS.[6]
-
Buffering: Add 0.667 mL of strong PBS to the peptide solution.[6]
-
Microparticle Formation: Simultaneously add 0.667 mL of 3.2 M NaOH and 0.667 mL of 1.3 M L-Tyrosine in 3.9 M HCl to the buffered peptide solution while mixing. This will result in the flash-precipitation of peptide-adsorbed L-Tyrosine microparticles.[6]
-
Pelleting: Centrifuge the suspension to pellet the microparticles. Discard the supernatant.
-
Final Formulation: Resuspend the peptide/L-Tyrosine pellet in PBS to a final volume of 4 mL. The final peptide concentration will be approximately 0.25 mg/mL.[6]
-
Administration: The vaccine is typically administered subcutaneously. For enhanced immunogenicity, co-administration with immunopotentiators like anti-CD40 antibody and a TLR agonist is recommended.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Initial Peptide Amount | 4 mg | [6] |
| Final Peptide Concentration | ~0.25 mg/mL | [6] |
| Peptide Dose per Mouse | 50 µg in 200 µL | [6] |
| L-Tyrosine Concentration | 1.3 M in 3.9 M HCl | [6] |
| Sodium Hydroxide Concentration | 3.2 M | [6] |
Experimental Workflow
Protocol 3: Dendritic Cell-Based this compound Vaccine
This protocol describes the ex vivo generation of autologous dendritic cells (DCs) and their pulsing with the this compound. These peptide-loaded DCs are then administered to the patient, acting as potent APCs to directly stimulate a T-cell response.
Materials
-
Patient-derived peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4
-
This compound
-
RPMI 1640 medium with 5% human serum
-
Ficoll-Paque
-
Cell culture flasks and plates
Experimental Protocol
-
PBMC Isolation: Isolate PBMCs from patient blood via Ficoll-Paque density gradient centrifugation.
-
Monocyte Adherence: Plate PBMCs in culture flasks and allow monocytes to adhere for 2 hours.
-
DC Generation: Remove non-adherent cells and culture the adherent monocytes in RPMI 1640 supplemented with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
DC Pulsing: Resuspend the generated DCs at 1 x 10⁶ cells/mL in normal saline with 1% human albumin.[8] Add the this compound to a final concentration of 10 µg/mL and incubate for 4 hours at room temperature.[8]
-
DC Maturation (Optional but Recommended): After peptide pulsing, mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE₂) for 24-48 hours.
-
Harvesting and Formulation: Harvest the peptide-pulsed, mature DCs, wash with sterile saline, and resuspend in saline for injection.
-
Administration: The DC vaccine is typically administered via subcutaneous or intravenous injection.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| DC Concentration for Pulsing | 1 x 10⁶ cells/mL | [8] |
| Peptide Concentration for Pulsing | 10 µg/mL | [8] |
| Pulsing Time | 4 hours | [8] |
| Vaccine Dose (First) | 1 x 10⁷ cells | [8] |
| Vaccine Dose (Subsequent) | 3 x 10⁷ cells | [8] |
Experimental Workflow
Signaling Pathway for CTL Activation
The ultimate goal of these vaccine formulations is to activate a MAGE-1-specific cytotoxic T-lymphocyte response. The diagram below illustrates the general signaling pathway initiated by the vaccine, leading to the destruction of tumor cells.
Stability Testing and Immunogenicity Assessment
Stability Testing: Lyophilized peptide vaccines have shown stability for extended periods when stored at -80°C. For emulsion-based vaccines like Montanide formulations, physical stability (visual appearance, viscosity, water droplet size) should be assessed over time.[10] Stability studies should be conducted according to established guidelines, testing at recommended and accelerated storage conditions (e.g., 4°C and room temperature) for various durations.[11][12][13]
Immunogenicity Assessment: The efficacy of the vaccine formulations can be evaluated through various in vitro and in vivo assays:
-
In Vitro:
-
ELISpot Assay: To quantify the frequency of MAGE-1-specific, IFN-γ-secreting T-cells from PBMCs of vaccinated subjects.[14]
-
Cytotoxicity Assays: To measure the ability of vaccine-induced CTLs to lyse MAGE-1-expressing tumor cell lines.
-
Flow Cytometry: To phenotype and quantify MAGE-1-specific CD8+ T-cells using tetramer staining.[2]
-
-
In Vivo (Animal Models):
-
Transgenic Mice: HLA-A*0201 transgenic mice are suitable models for testing vaccines containing HLA-A2-restricted MAGE-1 epitopes.[10]
-
Tumor Challenge Studies: Vaccinated animals are challenged with MAGE-1-expressing tumor cells to assess protective immunity and tumor growth delay.
-
These protocols provide a comprehensive framework for the development and preclinical evaluation of this compound vaccines. The choice of formulation will depend on the specific research or clinical objectives, balancing factors such as desired immune response kinetics, manufacturing complexity, and regulatory considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. MAGE-A1-, MAGE-A10-, and gp100-derived peptides are immunogenic when combined with granulocyte-macrophage colony-stimulating factor and montanide ISA-51 adjuvant and administered as part of a multipeptide vaccine for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-tyrosine is a promising cancer vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vaccination with Mage-3a1 Peptide–Pulsed Mature, Monocyte-Derived Dendritic Cells Expands Specific Cytotoxic T Cells and Induces Regression of Some Metastases in Advanced Stage IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and characterization of a ten-peptide single-vial vaccine, EP-2101, designed to induce cytotoxic T-lymphocyte responses for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. cdn.who.int [cdn.who.int]
- 13. database.ich.org [database.ich.org]
- 14. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Predicting MAGE-1 Nonapeptide CTL Epitopes
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive workflow for the prediction and validation of Melanoma-Associated Antigen 1 (MAGE-1) nonapeptide cytotoxic T lymphocyte (CTL) epitopes using a combination of in silico software and experimental validation assays.
Part 1: In Silico Prediction of MAGE-1 Nonapeptide CTL Epitopes
The identification of CTL epitopes is a critical step in the development of cancer vaccines and immunotherapies.[1] In silico prediction methods serve as an essential first step to screen for potential epitopes, thereby reducing the experimental effort required.[2][3] These methods are often based on algorithms that model key steps in the antigen presentation pathway.[4]
Prediction Algorithms
Modern CTL epitope prediction software integrates multiple aspects of the MHC class I antigen presentation pathway to improve accuracy.[5] The prediction is typically a combination of scores from:
-
Proteasomal Cleavage: Predicts the likelihood of a peptide being generated by the proteasome.[5]
-
TAP Transport Efficiency: Predicts the efficiency with which a peptide is transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[5]
-
MHC Class I Binding Affinity: Predicts the binding affinity of the peptide to a specific HLA allele. This is the most restrictive step in the pathway.[6]
Several web-based tools and standalone software are available, such as NetCTL, which combines these three prediction scores into an overall score.[6][7]
Protocol: Using a CTL Epitope Prediction Server (e.g., NetCTL)
-
Obtain the MAGE-1 protein sequence: Retrieve the full-length amino acid sequence of human MAGE-1 in FASTA format.
-
Navigate to the prediction server: Access a web-based prediction tool like the NetCTL server.[7]
-
Input the sequence: Paste the MAGE-1 FASTA sequence into the submission form.[7]
-
Select HLA supertypes: Choose the HLA class I supertypes of interest (e.g., HLA-A1, HLA-A2, HLA-A3, HLA-A24) for which you want to predict epitopes.[1][7]
-
Set prediction parameters:
-
Submit and analyze results: The server will output a list of predicted nonapeptide epitopes, ranked by a combined score that reflects their likelihood of being a true CTL epitope.[7]
Predicted this compound CTL Epitopes
A systematic analysis of the MAGE-1 protein sequence has been performed to identify potential nonapeptide CTL epitopes for common HLA-A alleles.[1] The following table summarizes peptides identified as good binders (Kd ≤ 500 nM) in in vitro quantitative assays.[1]
| HLA Allele | Peptide Sequence | Starting Position | Binding Affinity (Kd) |
| HLA-A1 | EADPTGHSY | 118 | Good (≤ 500 nM) |
| HLA-A1 | YSDPQREVT | 25 | Good (≤ 500 nM) |
| HLA-A2.1 | SLFRAVITK | 129 | Good (≤ 500 nM) |
| HLA-A2.1 | EADPTGHSY | 118 | Good (≤ 500 nM) |
| HLA-A3.2 | RLLKNYQLY | 148 | Good (≤ 500 nM) |
| HLA-A3.2 | LKAEMGRFY | 185 | Good (≤ 500 nM) |
| HLA-A11 | KVAELVHFLLL | 196 | Good (≤ 500 nM) |
| HLA-A11 | STSYVKVLEY | 222 | Good (≤ 500 nM) |
| HLA-A24 | LYEPLVTME | 240 | Good (≤ 500 nM) |
| HLA-A24 | AYFEKLVQF | 265 | Good (≤ 500 nM) |
| Note: This table is a representative summary based on published data.[1] The number of high-affinity binders can be extensive. |
Visualization: In Silico Prediction Workflow
Caption: Workflow for the in silico prediction of MAGE-1 CTL epitopes.
Part 2: Experimental Validation of Predicted Epitopes
While in silico predictions are a valuable screening tool, experimental validation is crucial to confirm the immunogenicity of the candidate peptides.[2][3] Key validation assays include assessing peptide-MHC binding and measuring the functional response of T cells.
Protocol: T2 Cell-Based Peptide Binding Assay
This assay measures the ability of a peptide to bind to and stabilize HLA class I molecules on the surface of T2 cells, which are deficient in TAP and thus have low surface expression of stable peptide-MHC complexes.[8][9]
Materials:
-
T2 cells (HLA-A*0201 positive)
-
AIM-V medium or equivalent serum-free medium
-
Human β2-microglobulin
-
Predicted MAGE-1 peptides, positive control peptide (e.g., Influenza M158–66), and negative control peptide
-
FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., BB7.2)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture T2 cells and harvest them in their logarithmic growth phase. Wash the cells with serum-free medium and resuspend to a concentration of 1 x 106 cells/mL.[8][10]
-
Peptide Incubation: In a 96-well plate, incubate 1 x 106 T2 cells per well with varying concentrations of the test peptides (e.g., 1 µM to 100 µM) and 5 µg/mL of human β2-microglobulin.[8][10] Include positive and negative control peptides in separate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours to allow for peptide binding and stabilization of HLA molecules.[10]
-
Staining: Wash the cells twice with cold PBS to remove unbound peptides.[10] Resuspend the cells in FACS buffer and stain with a FITC-conjugated anti-HLA-A2 antibody for 30 minutes at 4°C.[10]
-
Flow Cytometry: Wash the cells again to remove unbound antibody and resuspend in FACS buffer. Analyze the cells using a flow cytometer, acquiring at least 30,000 events.[8]
-
Data Analysis: The binding affinity is determined by the increase in Mean Fluorescence Intensity (MFI) of the HLA-A2 staining compared to the negative control.[11] A high MFI indicates strong binding and stabilization of the HLA-A2 molecule by the peptide.
Protocol: ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells at the single-cell level upon antigen stimulation.[12]
Materials:
-
96-well PVDF ELISpot plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-enzyme conjugate (e.g., ALP or HRP)
-
Substrate (e.g., BCIP/NBT)
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-matched donor
-
Peptide-pulsed T2 cells (as antigen-presenting cells) or dendritic cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PHA or anti-CD3 antibody (positive control)
Procedure:
-
Plate Coating (Day 0): Pre-wet the ELISpot plate with 70% ethanol, wash with sterile PBS, and then coat with anti-human IFN-γ capture antibody overnight at 4°C.[13]
-
Cell Preparation (Day 1): Wash the coated plate and block with culture medium. Isolate PBMCs (effector cells) from a healthy, HLA-matched donor. Prepare target cells by pulsing T2 cells with the MAGE-1 peptides (e.g., 10 µg/mL) for 2 hours.[14]
-
Co-culture: Add effector cells (e.g., 2 x 105 PBMCs/well) and target cells (e.g., 2 x 104 peptide-pulsed T2 cells/well) to the ELISpot plate.[14]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13] Do not stack plates to ensure even temperature distribution.[13]
-
Detection (Day 2):
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[13]
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
-
Wash again and add the precipitating substrate. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Protocol: Intracellular Cytokine Staining (ICS)
ICS allows for the multiparametric analysis of cytokine production and cell surface markers at the single-cell level by flow cytometry.[15][16]
Materials:
-
PBMCs from an HLA-matched donor
-
MAGE-1 peptides
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin)
-
Antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 106 PBMCs/mL with the MAGE-1 peptide (1-10 µg/mL) in a 96-well plate for 6-16 hours.[17] Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.[18]
-
Protein Transport Inhibition: Add a protein transport inhibitor like Brefeldin A for the final 4-6 hours of stimulation to cause cytokines to accumulate intracellularly.[17][18]
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD8) and a viability dye for 20 minutes at 4°C.[15]
-
Fixation and Permeabilization: Wash the cells, then fix them with a fixation buffer for 20 minutes at room temperature.[18] After fixation, wash the cells and resuspend them in a permeabilization buffer.[19]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells and incubate for 30-60 minutes at room temperature in the dark.[15][19]
-
Flow Cytometry: Wash the cells to remove excess antibodies and resuspend in FACS buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the live, CD3+CD8+ T cell population and quantify the percentage of cells expressing IFN-γ and/or TNF-α in response to peptide stimulation.
Summary of Validation Data
The following table presents a hypothetical summary of quantitative data from the validation of two predicted MAGE-1 peptides.
| Peptide | HLA Allele | T2 Binding Assay (MFI Fold Increase) | ELISpot (SFU per 106 PBMCs) | ICS (% of CD8+ T cells producing IFN-γ) |
| MAGE-1129-137 (SLFRAVITK) | HLA-A2.1 | 4.5 | 150 | 1.2% |
| MAGE-1118-126 (EADPTGHSY) | HLA-A2.1 | 2.1 | 45 | 0.3% |
| Negative Control | HLA-A2.1 | 1.0 | < 5 | < 0.05% |
| SFU: Spot-Forming Units; MFI: Mean Fluorescence Intensity; PBMCs: Peripheral Blood Mononuclear Cells. |
Visualization: Experimental Validation Workflow
Caption: Workflow for the experimental validation of predicted CTL epitopes.
Part 3: The MHC Class I Antigen Presentation Pathway
Understanding the underlying biological pathway is essential for interpreting prediction and validation results. MAGE-1, as an endogenous tumor antigen, has its peptides presented to CTLs via the MHC class I pathway.[20]
Pathway Description:
-
Protein Degradation: Endogenous proteins, such as MAGE-1, are targeted for degradation by the proteasome in the cytoplasm, which cleaves them into short peptides.[20][21]
-
Peptide Transport: The resulting peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the TAP transporter.[21][22]
-
MHC Loading: Inside the ER, peptides are loaded onto newly synthesized MHC class I molecules. This process is facilitated by a peptide-loading complex that includes chaperones like calreticulin and tapasin.[22][23]
-
Cell Surface Presentation: Once a peptide is stably bound, the peptide-MHC complex is released and transported to the cell surface.[22][24]
-
T Cell Recognition: On the cell surface, the peptide-MHC complex is presented to CD8+ cytotoxic T lymphocytes. If a CTL's T-cell receptor (TCR) recognizes the specific peptide-MHC complex, it becomes activated, leading to the destruction of the tumor cell.[24]
Visualization: MHC Class I Antigen Presentation Pathway
Caption: The MHC Class I pathway for presenting endogenous MAGE-1 peptides.
References
- 1. Identification of potential CTL epitopes of tumor-associated antigen MAGE-1 for five common HLA-A alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CTLPred: A SVM & ANN Based CTL epitope Prediction method [crdd.osdd.net]
- 5. tools.iedb.org [tools.iedb.org]
- 6. Large-scale validation of methods for cytotoxic T-lymphocyte epitope prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction and analysis of HLA-A2/A24-restricted cytotoxic T-lymphocyte epitopes of the tumor antigen MAGE-n using the artificial neural networks method on NetCTL1.2 Server - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anilocus.com [anilocus.com]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Pathways of MHC I cross-presentation of exogenous antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Schematic view of MHC class I (MHC-I) pathways of antigen processing and presentation [pfocr.wikipathways.org]
- 23. Variations in MHC class I antigen presentation and immunopeptidome selection pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low MAGE-1 Nonapeptide Immunogenicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAGE-1 nonapeptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at eliciting an immune response to MAGE-1 nonapeptides.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Peptide and Antigen Presentation Issues
Question 1: I am not observing a significant T-cell response to my MAGE-1 nonapeptide. What are the potential reasons related to the peptide itself?
Answer: Low immunogenicity of a this compound can stem from several factors related to the peptide's intrinsic properties and its interaction with the immune system.
-
Low HLA Binding Affinity: The cornerstone of a T-cell response is the stable presentation of the peptide by an HLA molecule. If the this compound has a low binding affinity for the specific HLA allele of your target cells or animal model, it will not be efficiently presented to T-cells. It is crucial to select a peptide sequence with a predicted high binding affinity for the relevant HLA allele.
-
Peptide Instability and Degradation: Short peptides are susceptible to rapid degradation by proteases in serum and in vitro culture media.[1] This reduces the effective concentration of the peptide available for uptake and presentation by antigen-presenting cells (APCs).
-
Suboptimal Peptide Concentration: Using a peptide concentration that is too high can lead to the induction of low-affinity cytotoxic T lymphocytes (CTLs), while a concentration that is too low may not be sufficient to induce a detectable response.[1] Titration of the peptide concentration is recommended to find the optimal dose for T-cell stimulation.
Question 2: How can I determine the HLA binding affinity of my this compound?
Answer: Several methods can be used to assess HLA binding affinity:
-
In Silico Prediction Tools: Bioinformatics algorithms can predict the binding affinity of a peptide to various HLA alleles based on the peptide sequence and the known binding motifs of the HLA molecule.
-
MHC-Peptide Binding Assays: These are biochemical assays that directly measure the binding of a peptide to purified HLA molecules. The results are often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
Table 1: Known this compound Sequences and their HLA Restriction
| Peptide Sequence | HLA Allele | Description |
| EADPTGHSY | HLA-A1 | A well-characterized MAGE-1 epitope recognized by cytotoxic T lymphocytes.[2] |
| KVLEYVIKV | HLA-A2 | An immunogenic peptide from MAGE-1 that can be recognized by human CTLs.[3][4] |
| NYKHCFPEI | HLA-A24 | A MAGE-1 peptide that binds to HLA-A24 and can induce specific anti-tumor CTLs.[5][6] |
Note: Specific IC50 values for these interactions are not consistently reported across the literature in a standardized format and can vary depending on the assay conditions.
T-Cell Activation and Response Issues
Question 3: My in vitro T-cell stimulation with the this compound is not resulting in significant IFN-γ production in my ELISpot assay. What could be wrong?
Answer: A lack of IFN-γ production in an ELISpot assay can be due to several factors beyond peptide quality:
-
Suboptimal Cell Culture Conditions: Ensure that your T-cells and APCs are viable and at the correct density. The source and quality of serum, as well as the presence of necessary cytokines (like IL-2), can significantly impact T-cell survival and activation.
-
Inappropriate Antigen Presenting Cells (APCs): The type and activation state of APCs are critical. Dendritic cells (DCs) are the most potent APCs for priming naive T-cells. If you are using peripheral blood mononuclear cells (PBMCs) as a source of APCs, their frequency and activation state might be insufficient.
-
Low Frequency of Precursor T-cells: The initial frequency of T-cells specific for your this compound in the donor's blood may be very low. In such cases, multiple rounds of in vitro stimulation may be necessary to expand these cells to a detectable level.
-
T-cell Anergy or Tolerance: Repeated stimulation with peptide in the absence of appropriate co-stimulation can lead to T-cell anergy (unresponsiveness) or tolerance.[1]
Question 4: I am observing a weak cytotoxic T lymphocyte (CTL) response in my chromium release assay. How can I improve it?
Answer: A weak CTL response can be addressed by several strategies:
-
Enhancing Co-stimulation: The "three-signal model" of T-cell activation is crucial. Besides the peptide-HLA interaction (Signal 1), T-cells require co-stimulatory signals (Signal 2, e.g., through CD28/B7 interaction) and cytokine signals (Signal 3, e.g., IL-12) for optimal activation and differentiation into cytotoxic effectors.[7] Ensure your APCs are properly activated to express co-stimulatory molecules.
-
Using Potent Adjuvants: Adjuvants are critical for enhancing the immunogenicity of peptide vaccines. They can help to create an inflammatory environment that promotes APC maturation and T-cell activation.
-
Optimizing Effector to Target (E:T) Ratio: The ratio of effector CTLs to target cells in your cytotoxicity assay is a key parameter. A titration of the E:T ratio should be performed to determine the optimal condition for observing lysis.
Adjuvant and Vaccine Formulation Issues
Question 5: What are adjuvants and why are they important for this compound vaccines?
Answer: Adjuvants are substances that, when mixed with an antigen, enhance the immune response to that antigen. For weakly immunogenic antigens like short peptides, adjuvants are essential to:
-
Create a Depot Effect: Some adjuvants form a depot at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.
-
Activate Innate Immunity: Many adjuvants are recognized by pattern recognition receptors (PRRs) on innate immune cells, such as Toll-like receptors (TLRs). This activation leads to the production of pro-inflammatory cytokines and chemokines, which in turn promote the recruitment and activation of APCs.[8]
-
Enhance Antigen Uptake and Presentation: Adjuvants can facilitate the uptake of the peptide by APCs and promote its presentation on HLA molecules.
Question 6: Which adjuvants have been used with MAGE peptides and what are their effects?
Answer: Several adjuvants have been investigated in combination with MAGE antigens in pre-clinical and clinical studies.
Table 2: Adjuvants Used with MAGE Antigens and Observed Effects
| Adjuvant | MAGE Antigen | Key Findings |
| Montanide ISA-51 | MAGE-A1, MAGE-A10, gp100 peptides | Induced IFN-γ secreting T-cells in melanoma patients.[4] |
| MAGE-A4 long peptide (with OK432) | Induced MAGE-A4-specific Th1 and Tc1 immune responses in a cancer patient.[9] | |
| AS15 | MAGE-A3 protein | Showed higher clinical activity and a more robust cellular and humoral immune response compared to AS02B adjuvant in metastatic melanoma patients.[1][10] Induced durable antibody responses and T-cell responses in sentinel immunized nodes.[11] |
| CpG ODN | Melan-A peptide (with IFA) | Increased the frequency of antigen-specific CD8+ T-cells by 10-fold and enhanced IFN-γ, TNF-α, and IL-2 production.[12][13] |
| Tumor peptide | Acted as a strong type 1 adjuvant, eliciting protective IFN-γ-dependent CD4+ T-cell immunity.[14] |
Note: The "fold increase" in T-cell response can vary significantly depending on the specific experimental setup, the MAGE antigen used, and the readout metric.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: In Vitro T-Cell Stimulation and IFN-γ ELISpot Assay for this compound
This protocol is adapted from standard IFN-γ ELISpot procedures.[15][16]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or HRP)
-
BCIP/NBT (or AEC) substrate
-
Human PBMCs from a healthy donor with the appropriate HLA type
-
This compound (e.g., EADPTGHSY for HLA-A1)
-
Recombinant human IL-2
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) as a positive control
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the plate with 100 µL/well of anti-human IFN-γ capture antibody (at the manufacturer's recommended concentration) and incubate overnight at 4°C.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and wash them in cell culture medium.
-
Resuspend the cells at a concentration of 2-3 x 10^6 cells/mL.
-
-
Blocking and Cell Plating:
-
Wash the coated plate 3 times with sterile PBS.
-
Block the plate with 200 µL/well of cell culture medium for at least 2 hours at 37°C.
-
Remove the blocking medium and add 100 µL of the cell suspension to each well.
-
-
Peptide Stimulation:
-
Prepare a 2X working solution of the this compound in cell culture medium (e.g., 20 µg/mL for a final concentration of 10 µg/mL).
-
Add 100 µL of the 2X peptide solution to the appropriate wells.
-
For the positive control, add PHA to designated wells.
-
For the negative control, add 100 µL of medium only.
-
Add recombinant human IL-2 to all wells at a final concentration of 20 U/mL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBST.
-
Add 100 µL/well of Streptavidin-AP (or HRP) and incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBST.
-
-
Spot Development:
-
Add 100 µL/well of BCIP/NBT (or AEC) substrate and monitor for spot formation.
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Protocol 2: Chromium-51 Release Assay for MAGE-1 Specific CTL Cytotoxicity
This protocol is a standard method for measuring CTL activity.[14][17][18][19][20] Note: This assay involves the use of radioactive material and requires appropriate safety precautions and licensing.
Materials:
-
Sodium Chromate (⁵¹Cr)
-
Target cells expressing the relevant HLA allele and MAGE-1 (or pulsed with the this compound)
-
Effector CTLs (generated from in vitro stimulation)
-
96-well round-bottom plates
-
Cell culture medium
-
Triton X-100 or other lysis buffer
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the labeled cells 3 times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL in the medium.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cells into each well of a 96-well round-bottom plate (10,000 cells/well).
-
Prepare serial dilutions of your effector CTLs to achieve a range of E:T ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Add 100 µL of the effector cell suspensions to the appropriate wells.
-
Spontaneous Release Control: Add 100 µL of medium only to six wells with target cells.
-
Maximum Release Control: Add 100 µL of 2% Triton X-100 to six wells with target cells.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer it to tubes suitable for gamma counting.
-
-
Radioactivity Measurement:
-
Measure the counts per minute (CPM) in each sample using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
MAGE-1 Antigen Processing and Presentation Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A MAGE-1-encoded HLA-A24-binding synthetic peptide induces specific anti-tumor cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of HLA-A24 specific XBP1, CD138 (Syndecan-1), and CS1 (SLAMF7) peptides inducing antigens-specific memory cytotoxic T lymphocytes targeting multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T cell signalling pathway | PPTX [slideshare.net]
- 11. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utcd.org.tr [utcd.org.tr]
- 13. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 14. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. cd-genomics.com [cd-genomics.com]
- 18. revvity.com [revvity.com]
- 19. scispace.com [scispace.com]
- 20. bitesizebio.com [bitesizebio.com]
optimizing MAGE-1 nonapeptide presentation on T2 cells
Welcome to the Technical Support Center for . This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common problems encountered during T2 cell-based peptide presentation experiments.
Question: Why am I observing low or no increase in HLA-A2 surface expression after pulsing with my MAGE-1 nonapeptide?
Answer: This is a common issue that can stem from several factors related to the cells, the peptide, or the assay conditions. Here is a step-by-step guide to troubleshoot the problem.
-
Verify T2 Cell Health and Quality:
-
Cell Viability: Ensure T2 cell viability is high (>95%) before starting the experiment. Low viability can lead to poor performance. Use a standard method like Trypan Blue exclusion or an automated cell counter to check viability.[1]
-
Culture Conditions: T2 cell assay performance is highly sensitive to culture conditions.[2] Maintain a consistent cell passaging schedule and avoid letting cultures become over-confluent. Ensure the pH of the culture medium is stable (typically 7.0-7.6).
-
Mycoplasma Contamination: Regularly test your T2 cell stocks for mycoplasma contamination, which can alter cell surface protein expression.[3]
-
-
Assess the MAGE-1 Peptide:
-
Peptide Solubility: Lyophilized peptides may not dissolve easily. Refer to the manufacturer's guidelines. If the peptide is basic, use a small amount of acetic acid to dissolve. If it is acidic, use ammonium hydroxide. For neutral, hydrophobic peptides, organic solvents like DMSO or DMF may be necessary. Ensure the final concentration of the organic solvent is low (<1%) in your cell culture, as it can be toxic to cells.
-
Peptide Stability and Storage: Peptides should be stored lyophilized at -20°C or colder for long-term stability.[4] Avoid repeated freeze-thaw cycles by aliquoting the peptide solution upon reconstitution.[4] Peptide degradation can significantly reduce binding affinity.
-
Peptide Concentration: The concentration of the peptide is critical. Routinely, peptide concentrations for pulsing are in the micromolar range (e.g., 1-100 µM).[5][6] However, for some high-affinity peptides, concentrations in the low nanomolar range can be sufficient.[7] It is crucial to perform a peptide titration to find the optimal concentration for your specific this compound.[8]
-
-
Optimize Assay Conditions:
-
Presence of β2-Microglobulin (β2m): The addition of exogenous β2m (e.g., 3-20 µg/mL) can help stabilize the empty HLA-A2 molecules on the T2 cell surface, promoting peptide binding.[2][8][9]
-
Incubation Time and Temperature: Peptide pulsing is typically performed for several hours (e.g., 4 hours) or overnight at 37°C.[5][10] Shorter incubation times may not be sufficient for optimal loading.
-
Positive and Negative Controls: Always include a known high-affinity HLA-A2 binding peptide (e.g., Influenza A M1 peptide, GILGFVFTL) as a positive control and a non-binding peptide as a negative control.[5][10] This helps to confirm that the cells and reagents are working correctly.
-
Question: The HLA-A2 signal is high in my negative control (T2 cells with no peptide). What could be the cause?
Answer: High background signal can obscure the specific signal from your peptide of interest. Consider these potential causes:
-
Antibody Staining Issues:
-
Non-specific Binding: The anti-HLA-A2 antibody may be binding non-specifically. Ensure you are using a well-validated antibody at the optimal concentration, determined through titration.
-
Insufficient Washing: Inadequate washing after antibody incubation can leave residual, unbound antibody, leading to high background. Wash cell pellets thoroughly with an appropriate buffer (e.g., FACS buffer).[11]
-
-
Cell-Related Issues:
-
Dead Cells: Dead cells can non-specifically bind antibodies. Use a viability dye (e.g., SYTOX Blue, 7-AAD, Propidium Iodide) to exclude dead cells from your analysis during flow cytometry gating.[9]
-
Cell Clumps/Aggregates: Cell doublets or aggregates can lead to aberrant flow cytometry signals. Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) in your gating strategy.[12]
-
Question: There is significant well-to-well variability in my 96-well plate assay. How can I improve reproducibility?
Answer: Assay variability can be minimized by carefully controlling experimental parameters.
-
Consistent Cell Seeding: Ensure a uniform number of T2 cells is added to each well. Mix the cell suspension thoroughly before and during plating.
-
Accurate Pipetting: Use calibrated pipettes and proper technique, especially when performing serial dilutions of the peptide.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells for critical samples or fill them with sterile PBS or media to maintain humidity.
-
Thorough Mixing: After adding the peptide, gently mix the plate to ensure even distribution.
Frequently Asked Questions (FAQs)
Question: What is the principle behind using T2 cells for peptide binding assays?
Answer: T2 cells are a human cell line with a critical deficiency in the Transporter associated with Antigen Processing (TAP).[3][13] The TAP complex is responsible for transporting peptides from the cytosol into the endoplasmic reticulum (ER), where they are loaded onto nascent MHC class I molecules.[14] Due to the TAP deficiency in T2 cells, there is a lack of endogenous peptides in the ER. This results in newly synthesized HLA-A2 molecules being unstable; many fail to fold correctly and are not efficiently expressed on the cell surface.[13][14] This leads to low basal levels of surface HLA-A2.[3]
When exogenous peptides that can bind to HLA-A2 are added to the culture medium, they can bind to and stabilize these "empty" HLA-A2 molecules, leading to a significant increase in the number of stable peptide-HLA-A2 complexes on the cell surface.[2] This increase can be quantified using a fluorescently labeled antibody specific for HLA-A2 and analyzed by flow cytometry.[6][7]
Caption: Mechanism of HLA-A2 stabilization on TAP-deficient T2 cells by exogenous peptides.
Question: What is a typical this compound sequence used for HLA-A2 binding assays?
Answer: A well-characterized this compound presented by HLA-A*0201 is KVLEYVIKV .[15][16] This peptide corresponds to amino acids 278-286 of the MAGE-A1 protein.[15][16] Human cytotoxic T lymphocytes (CTLs) have been shown to recognize this peptide, making it a relevant candidate for immunotherapy research.[15][17]
Question: How do I determine the optimal peptide concentration for my experiment?
Answer: The optimal concentration should be determined empirically by performing a dose-response curve. You should test a range of peptide concentrations, for example, from 0.1 µM to 100 µM.[5][8] The goal is to identify a saturating concentration that gives the maximal increase in HLA-A2 expression without causing cellular toxicity. The half-maximal effective concentration (EC50) value can be calculated from this curve, which represents the peptide concentration required to achieve 50% of the maximal HLA-A2 stabilization.[13][18]
Experimental Protocols
Protocol 1: T2 Cell Culture and Maintenance
-
Medium Preparation: Culture T2 cells in RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[3]
-
Cell Culture: Maintain cells in suspension in T-75 flasks at 37°C in a 5% CO2 incubator.[1]
-
Passaging: Keep the cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium. Do not allow the density to exceed 2 x 10^6 cells/mL.
-
Quality Control:
-
Routinely check cell viability using Trypan Blue.[1]
-
Test for mycoplasma contamination every 2-3 months.
-
Authenticate the cell line periodically (e.g., by STR profiling) to ensure integrity.
-
Protocol 2: MAGE-1 Peptide Pulsing and HLA-A2 Stabilization Assay
This protocol describes a standard assay to measure the ability of a this compound to stabilize HLA-A2 molecules on the T2 cell surface, followed by flow cytometry analysis.
-
Cell Preparation:
-
Harvest T2 cells from culture by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with serum-free medium (e.g., RPMI-1640).
-
Resuspend the cells in serum-free medium and count them. Adjust the cell density to 1-2 x 10^6 cells/mL.
-
-
Peptide Preparation:
-
Reconstitute the lyophilized this compound (and control peptides) in an appropriate solvent (e.g., sterile DMSO or PBS) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the peptide in serum-free medium to achieve the desired final concentrations for the titration (e.g., 100 µM, 50 µM, 10 µM, 1 µM, etc.).[5]
-
-
Peptide Pulsing:
-
Plate 100 µL of the T2 cell suspension (1-2 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the diluted peptide solutions to the appropriate wells. Include wells for:
-
Negative Control: No peptide (medium only).
-
Positive Control: A known high-affinity HLA-A2 binding peptide.
-
-
(Optional but recommended) Add exogenous human β2-microglobulin to a final concentration of 3-10 µg/mL to each well.[9]
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.[5][10]
-
-
Antibody Staining:
-
After incubation, pellet the cells by centrifuging the plate at 300-400 x g for 3 minutes.
-
Decant the supernatant and wash the cells twice with 200 µL of cold FACS buffer (e.g., PBS + 2% FBS).
-
Resuspend the cells in 50 µL of FACS buffer containing a fluorescently-conjugated anti-HLA-A2 antibody (e.g., FITC or PE-conjugated) at its predetermined optimal concentration.
-
Incubate on ice or at 4°C for 30 minutes, protected from light.[9]
-
(Optional) Add a viability dye according to the manufacturer's protocol to exclude dead cells.
-
-
Flow Cytometry Acquisition:
-
Wash the cells twice with 200 µL of cold FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000 events) from the live, single-cell gate.
-
-
Data Analysis:
-
Analyze the Median Fluorescence Intensity (MFI) of the HLA-A2 stain for each sample.
-
Calculate the fold increase in MFI relative to the no-peptide negative control.
-
Plot the MFI or fold increase against the peptide concentration to generate a dose-response curve.
Caption: Experimental workflow for the T2 cell HLA-A2 stabilization assay.
Reference Data
The following tables provide quantitative data for HLA-A2 binding peptides, which can be used for comparison and as a reference for setting up experiments.
Table 1: Half-Maximal Effective Concentration (EC50) of Peptides in T2 Assays
| Peptide | Sequence | Origin | EC50 (nM) | Reference |
| WT1.37 | RMFPNAPYL | Wilms' Tumor 1 | 1.06 - 19.6 | [13][18] |
| WT1.126 | YRIHYSGSL | Wilms' Tumor 1 | 44.29 - 148.8 | [13][18] |
| MAGE-A1 | KVLEYVIKV | MAGE-A1 | 10 - 100* | [15] |
*Value represents the concentration for half-maximal lysis by CTLs, which is a functional readout correlated with peptide presentation.
Table 2: Typical Concentration Ranges for T2 Peptide Pulsing
| Parameter | Concentration Range | Notes | Reference |
| Peptide (High Affinity) | 10 nM - 10 µM | Effective for potent binders. | [7] |
| Peptide (Standard Screening) | 1 µM - 100 µM | Common range for initial screening and titration. | [5][6] |
| β2-Microglobulin | 3 - 20 µg/mL | Added to the pulsing medium to enhance stabilization. | [8][9] |
References
- 1. Cell Culture Quality Control During T Cell Expansion | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. T2 Cells [cytion.com]
- 4. Peptide stability, storage and solubilisation [innovagen.com]
- 5. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation and evaluation of cancer binding capacity of HLA-A2-WT1 complex-targeting antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. Spotlight on TAP and its vital role in antigen presentation and cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Assessment of Functional Avidity of Tumor-Specific T Cell Receptors Using an Antigen-Presenting Tumor Cell Line Electroporated with Full-Length Tumor Antigen mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: MAGE-1 Nonapeptide (EADPTGHSY) Synthesis
Welcome to the technical support center for the synthesis of the MAGE-1 nonapeptide (Sequence: EADPTGHSY).[1][2][3][4][5] This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of this peptide. The this compound is known to be hydrophobic and can present difficulties during solid-phase peptide synthesis (SPPS).[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and why is it significant?
A1: The this compound with the sequence EADPTGHSY is an antigenic peptide derived from the Melanoma-Associated Antigen 1 (MAGE-A1) protein.[1][2][8] It is presented by the MHC class I molecule HLA-A*0101 and is recognized by cytotoxic T lymphocytes (CTLs).[1][2][5] This makes it a significant target in cancer immunotherapy research, particularly for melanoma.[3][4]
Q2: What are the primary challenges in synthesizing the this compound?
A2: The main challenges stem from its hydrophobic nature and the potential for secondary structure formation on the resin.[6][9] Key issues include:
-
Aggregation: The peptide chain can fold and aggregate on the solid support, leading to incomplete reactions.[9][10]
-
Difficult Couplings: Steric hindrance and aggregation can make the formation of peptide bonds inefficient, resulting in deletion sequences.[11]
-
Low Yield and Purity: Incomplete reactions and the formation of side products can significantly reduce the yield and purity of the crude peptide.[12]
-
Poor Solubility: The final, cleaved peptide can be difficult to dissolve, complicating purification.
Q3: Which peptide synthesis chemistry is recommended for this sequence?
A3: Fmoc-based solid-phase peptide synthesis (SPPS) is the standard and recommended method. This approach offers an orthogonal protection scheme, where the temporary Fmoc group is removed by a mild base (like piperidine), while the side-chain protecting groups and resin linkage are cleaved by a strong acid (like trifluoroacetic acid) at the final step.[13][14]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of the this compound.
Problem 1: Low Coupling Efficiency / Incomplete Reactions
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based tests) after the coupling step, indicating unreacted free amines.[9][14]
-
Mass spectrometry (MS) analysis of the crude product shows significant deletion sequences (missing one or more amino acids).[6]
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Peptide Aggregation | On-resin aggregation can block reactive sites.[9][10] Strategies to disrupt this include: • Solvent Choice: Use solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or mixtures containing Dimethyl sulfoxide (DMSO) (e.g., 25% DMSO in DMF).[6][7][9][15] • Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF before coupling to break up aggregates.[9][10][16] • Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C) to increase reaction kinetics and disrupt aggregation.[10][11] |
| Inefficient Coupling Reagent | Standard coupling reagents may not be sufficient for difficult sequences.[17] • Switch to Stronger Reagents: Use highly efficient uronium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP, which are known to improve coupling for challenging sequences.[9][15][17] |
| Steric Hindrance | Certain amino acid couplings can be sterically hindered. • Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid and coupling reagent to drive the reaction to completion.[6][9][15] • Extended Reaction Time: Increase the coupling time to allow the reaction to proceed further.[11][17] |
Problem 2: Peptide Aggregation
Symptoms:
-
Resin beads clumping together or shrinking.[9]
-
Slow or incomplete Fmoc deprotection, indicated by persistent blue color in the resin beads after washing.
-
False negative results from ninhydrin tests, as aggregated chains can block access to free amines.[9][16]
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Inter-chain Hydrogen Bonding | The growing peptide chains form stable secondary structures (β-sheets) that are insoluble.[9][10] • "Magic Mixture" Solvent: Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate at elevated temperatures (e.g., 55°C) for both coupling and deprotection steps.[7][9][16] • Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific amino acid residues to disrupt hydrogen bonding.[9][10] • Pseudoproline Dipeptides: If the sequence contained Ser or Thr, one could substitute a dipeptide containing a pseudoproline to disrupt aggregation. While not directly applicable to the EADPTGHSY sequence, this is a key strategy for other difficult peptides.[9][10] |
| High Resin Loading | A high substitution level on the resin can increase the proximity of peptide chains, promoting aggregation.[7] • Use Low-Loading Resin: Choose a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains.[9] |
Problem 3: Low Purity of Crude Peptide / Side Reactions
Symptoms:
-
Analytical HPLC of the crude product shows multiple, difficult-to-separate peaks.[18]
-
MS analysis reveals by-products with unexpected masses.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Aspartimide Formation | The Asp (D) residue is prone to a side reaction, especially when followed by Gly, Ala, Ser, or in this case, Pro. The backbone amide can attack the side-chain carboxyl group, forming a stable five-membered ring (aspartimide). This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[10][13][19] • Use Protecting Groups: Employ a side-chain protecting group for Aspartic acid that minimizes this risk, such as an Hmb-protected preceding residue.[10] • Modify Deprotection: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[10] |
| Racemization | Over-activation or the use of certain coupling reagents can lead to the loss of stereochemical integrity (racemization), especially at the C-terminal His residue.[20] • Use Additives: Always use additives like HOBt or Oxyma Pure with carbodiimide coupling reagents (e.g., DIC) to suppress racemization.[15][17] • Careful Reagent Choice: Uronium/phosphonium reagents like HATU or PyBOP generally result in low racemization.[17] |
| Incomplete Deprotection | Incomplete removal of side-chain protecting groups during the final TFA cleavage step.[18] • Optimize Cleavage Cocktail: Ensure the correct scavengers are used in the TFA cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5). For sequences with His and Tyr, scavengers are crucial to prevent side reactions. |
Problem 4: Poor Solubility After Cleavage and Purification
Symptoms:
-
The lyophilized crude peptide is difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile).
-
The peptide precipitates during HPLC purification.[21]
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Hydrophobicity | The intrinsic hydrophobicity of the peptide sequence leads to low aqueous solubility.[7] • Use Organic Solvents: Attempt to dissolve the peptide in small amounts of organic solvents like DMSO, DMF, or trifluoroethanol (TFE) first, then dilute slowly with aqueous buffer. For extremely hydrophobic peptides, 10-20% TFE in the final buffer can maintain solubility.[21] • Alternative Purification: For very difficult cases, HPLC may not be suitable. A protocol involving water precipitation followed by washing with diethyl ether to remove scavengers can sometimes yield a purer product without chromatography.[12] |
| Aggregation in Solution | The peptide aggregates in the purification buffer.[22] • Modify HPLC Conditions: Use a lower pH (e.g., add 0.1% TFA to mobile phases) to protonate acidic residues and increase repulsion.[18][23] Consider adding isopropanol (1-5%) to the mobile phase to improve the recovery of hydrophobic peptides.[24] |
Experimental Protocols & Visualizations
Standard Fmoc-SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
Troubleshooting Logic for Low Yield/Purity
This diagram provides a decision-making workflow for troubleshooting common synthesis failures.
Protocol: Reverse-Phase HPLC Purification
Objective: To purify the crude MAGE-1 peptide from synthesis-related impurities.[18]
Materials:
-
Crude, lyophilized MAGE-1 peptide.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[23]
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[23]
-
Preparative C18 HPLC column.[18]
-
Analytical C18 HPLC column for fraction analysis.[23]
Methodology:
-
Solubilization: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO. Dilute with Solvent A to the final injection concentration. If precipitation occurs, try different solvents or sonication.
-
Method Development (Analytical Scale): Before scaling up, optimize the separation on an analytical column.[23]
-
Inject a small sample of the crude peptide.
-
Run a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution percentage of the target peptide.
-
Based on the initial run, design a shallower gradient around the elution point of the target peptide to maximize resolution (e.g., increase Solvent B by 0.5-1% per minute).[23]
-
-
Preparative Run:
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Inject the dissolved crude peptide.
-
Run the optimized shallow gradient.
-
Collect fractions corresponding to the major peaks detected at 210-220 nm.[18]
-
-
Fraction Analysis:
-
Analyze each collected fraction using analytical RP-HPLC to determine its purity.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Freeze-dry (lyophilize) the pooled solution to obtain the purified peptide as a white powder.[23]
-
References
- 1. MAGE-A1 peptide EADPTGHSY (HLA-A*0101) [alab.com.pl]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. tks | publisher, event organiser, media agency | Exploring methods for a difficult coupling - tks | publisher, event organiser, media agency [teknoscienze.com]
- 12. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. jpt.com [jpt.com]
- 18. bachem.com [bachem.com]
- 19. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 23. peptide.com [peptide.com]
- 24. hplc.eu [hplc.eu]
MAGE-1 Nonapeptide Specific CTL Viability Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAGE-1 nonapeptide specific cytotoxic T lymphocytes (CTLs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the viability and functionality of your CTL cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low viability in my MAGE-1 specific CTL cultures?
A1: Low viability in CTL cultures can stem from several factors:
-
Suboptimal Culture Conditions: Incorrect media composition, pH, or temperature can stress the cells. T-cell expansion requires specific nutrients and growth factors.[1]
-
Activation-Induced Cell Death (AICD): Repeated stimulation of the T-cell receptor (TCR) can trigger apoptosis, a process known as AICD.[1] This is a natural mechanism to maintain immune homeostasis but can be a challenge in ex vivo expansion.
-
Nutrient Depletion and Waste Accumulation: High cell densities can lead to rapid consumption of essential nutrients and accumulation of toxic metabolic byproducts.
-
Inadequate Co-stimulation: T-cell activation and survival require both a primary signal through the TCR (signal 1) and a co-stimulatory signal (signal 2). Insufficient co-stimulation can lead to anergy or apoptosis.
-
Cytokine Imbalance: The type and concentration of cytokines in the culture medium are critical for CTL survival, proliferation, and differentiation.
Q2: Which cytokines are recommended for improving MAGE-1 specific CTL viability and expansion?
A2: A combination of cytokines, often referred to as a "cytokine cocktail," is generally more effective than a single cytokine. Commonly used cytokines for CTL expansion include:
-
Interleukin-2 (IL-2): A potent T-cell growth factor that promotes proliferation. However, high concentrations can also promote AICD.[2][3]
-
Interleukin-15 (IL-15): Promotes the survival and proliferation of memory CD8+ T-cells and is less likely to induce AICD compared to IL-2.
-
Interleukin-7 (IL-7): Crucial for the survival and homeostatic proliferation of naive and memory T-cells.
-
Interleukin-21 (IL-21): Can synergize with other cytokines like IL-7 and IL-15 to enhance CTL expansion and effector function.[2][3][4]
Q3: How can I minimize Activation-Induced Cell Death (AICD) in my CTL cultures?
A3: Minimizing AICD is crucial for maintaining CTL viability. Strategies include:
-
Optimizing Antigen Stimulation: Avoid excessive or prolonged stimulation with the this compound. Pulsing antigen-presenting cells (APCs) with the peptide for a limited time before co-culturing with T-cells is a common practice.
-
Providing Adequate Co-stimulation: Ensure strong co-stimulatory signals through molecules like CD28 and 4-1BB.
-
Using a Pro-survival Cytokine Cocktail: Incorporate cytokines like IL-7 and IL-15, which have been shown to have anti-apoptotic effects on T-cells.
-
Controlling Cell Density: Maintain an optimal cell density to prevent overstimulation due to frequent cell-cell contact.
Q4: What is the role of feeder cells in MAGE-1 specific CTL expansion, and are they always necessary?
A4: Feeder cells, typically irradiated peripheral blood mononuclear cells (PBMCs) or specialized cell lines, provide essential support for CTL expansion. Their functions include:
-
Antigen Presentation: If they are professional APCs (like dendritic cells or B-cells), they can present the this compound to the CTLs.
-
Co-stimulation: They express co-stimulatory molecules (e.g., CD80, CD86) that provide the necessary second signal for T-cell activation.
-
Cytokine Production: They secrete various cytokines that support T-cell survival and proliferation.
While feeder-free expansion methods using artificial APCs or soluble antibodies are available, feeder cells are often used in traditional protocols to achieve robust CTL expansion, especially in the initial stages of culture.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low CTL Viability After Thawing | Cryopreservation stress; Inappropriate thawing technique. | Thaw cells rapidly in a 37°C water bath. Dilute the cryopreservation medium slowly with pre-warmed culture medium. Culture at a higher cell density initially. |
| Poor CTL Proliferation After Stimulation | Insufficient antigen presentation; Weak co-stimulation; Suboptimal cytokine support; Low initial precursor frequency. | Ensure APCs are properly loaded with the this compound. Use APCs with high expression of co-stimulatory molecules or add agonistic antibodies (e.g., anti-CD28). Optimize the cytokine cocktail (e.g., add IL-7, IL-15, or IL-21).[2][3][4] Consider enriching for MAGE-1 specific T-cells before expansion. |
| High Levels of Cell Death During Expansion | Activation-Induced Cell Death (AICD); Nutrient depletion; Accumulation of toxic metabolites. | Reduce the frequency or duration of antigen stimulation. Supplement the culture with pro-survival cytokines like IL-7 and IL-15. Monitor and maintain optimal cell density through regular media changes and cell splitting. |
| Loss of CTL Effector Function (Cytotoxicity) | T-cell exhaustion due to chronic stimulation; Differentiation into less cytotoxic subsets. | Limit the duration of ex vivo culture. Incorporate cytokines like IL-21 that can promote the generation of memory CTLs with sustained effector function.[2][3][4] Assess for the expression of exhaustion markers like PD-1. |
| Contamination of Cultures | Bacterial, fungal, or mycoplasma contamination. | Maintain strict aseptic technique. Regularly screen cultures for contamination. If contamination is detected, discard the culture and start with a fresh, sterile stock. |
Quantitative Data Summary
Table 1: Effect of Cytokine Combinations on CD8+ T-Cell Expansion
| Cytokine Cocktail | Fold Expansion of CD8+ T-cells (Day 8) |
| IL-2 | ~15 |
| IL-15 | ~20 |
| IL-7 | ~10 |
| IL-21 | ~5 |
| IL-7 + IL-21 | ~40 |
| IL-15 + IL-21 | ~50 |
Data adapted from studies on human CD8+ T-cells. The exact fold expansion can vary depending on the donor and experimental conditions.
Table 2: Viability of Activated T-Cells at Different Seeding Densities
| Seeding Density (cells/mL) | % Viability (Day 4) |
| 1 x 10^4 | ~20% |
| 5 x 10^4 | ~60% |
| 1 x 10^5 | ~85% |
| 5 x 10^5 | ~90% |
Data generalized from T-cell expansion studies. Optimal density should be determined empirically for MAGE-1 specific CTLs.
Experimental Protocols
Protocol 1: Generation of this compound Specific CTLs from PBMCs
This protocol outlines the in vitro generation of MAGE-1 specific CTLs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
PBMCs isolated from a healthy HLA-A1 positive donor
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (sequence: EADPTGHSY)
-
Recombinant human IL-2, IL-7, and IL-15
-
CD8+ T-cell isolation kit (magnetic bead-based)
-
Irradiated allogeneic PBMCs (feeder cells)
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs. Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for the final 24-48 hours.
-
Peptide Pulsing: Pulse the mature DCs with the this compound (10 µg/mL) for 2-4 hours at 37°C.
-
Co-culture and Stimulation: Isolate CD8+ T-cells from the non-adherent fraction of PBMCs using a magnetic cell sorting kit. Co-culture the purified CD8+ T-cells with the peptide-pulsed DCs at a ratio of 10:1 (T-cell:DC) in complete RPMI-1640 medium supplemented with IL-7 (10 ng/mL) and IL-15 (10 ng/mL).
-
Restimulation: After 7 days, restimulate the T-cells with freshly prepared peptide-pulsed DCs. Add IL-2 (50 IU/mL) to the culture 24 hours after restimulation.
-
Expansion: Continue to culture the T-cells for another 7-14 days, adding fresh medium with IL-2 every 2-3 days. For large-scale expansion, co-culture the CTLs with irradiated allogeneic PBMCs (feeder cells) and a CD3-specific antibody in the presence of IL-2.
-
Assessment of Specificity and Viability: After expansion, assess the specificity of the CTLs by intracellular cytokine staining for IFN-γ after stimulation with MAGE-1 peptide-pulsed target cells. Determine viability using a flow cytometry-based assay with a viability dye (e.g., 7-AAD or Propidium Iodide).
Protocol 2: Flow Cytometry-Based CTL Viability Assay
This protocol describes how to measure the viability of MAGE-1 specific CTLs using flow cytometry.
Materials:
-
Expanded MAGE-1 specific CTLs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest a sample of the CTL culture (approximately 1 x 10^6 cells).
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of FACS buffer.
-
Staining: Add 5 µL of 7-AAD or PI staining solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer immediately.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter. Within this gate, differentiate between live (7-AAD/PI negative) and dead (7-AAD/PI positive) cells. The percentage of live cells represents the viability of the CTL culture.
Visualizations
Caption: Workflow for generating MAGE-1 specific CTLs.
Caption: Simplified TCR and co-stimulatory signaling.
Caption: Fas-mediated apoptosis signaling pathway.
References
- 1. Cell Culture Quality Control During T Cell Expansion | Thermo Fisher Scientific - US [thermofisher.com]
- 2. IL-7 and IL-21 are superior to IL-2 and IL-15 in promoting human T cell–mediated rejection of systemic lymphoma in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-7 and IL-21 are superior to IL-2 and IL-15 in promoting human T cell-mediated rejection of systemic lymphoma in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
MAGE-1 Nonapeptide ELISpot Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background problems in MAGE-1 nonapeptide ELISpot assays. The information is tailored for researchers, scientists, and drug development professionals working on T cell-mediated immunity.
Troubleshooting Guide: High Background in this compound ELISpot Assays
High background in ELISpot assays can obscure specific responses and lead to misinterpretation of results. The following table outlines common causes of high background and provides systematic troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including negative control) | 1. Suboptimal Reagents or Contamination: Contaminated culture medium, serum, or other reagents with endotoxins or other microbial products can non-specifically activate cells.[1] | a. Use fresh, sterile reagents. b. Test different batches of fetal bovine serum (FBS) or switch to human AB serum to find one with low background stimulation. c. Filter all solutions, including peptide stocks, through a 0.22 µm filter before use.[2] |
| 2. Inadequate Washing: Insufficient washing can leave residual reagents or unbound antibodies on the plate, leading to a general increase in background.[1] | a. Ensure thorough washing between each step, paying attention to both the top and bottom of the membrane. b. Increase the number of wash cycles. | |
| 3. Over-development: Excessive incubation time with the substrate can lead to a darker background. | a. Reduce the substrate incubation time. Monitor spot development under a microscope. | |
| 4. High Cell Viability Issues: A high percentage of dead or dying cells can release factors that contribute to background noise. | a. Ensure cell viability is >95% before plating. b. Allow cells to rest for at least one hour after thawing before adding them to the ELISpot plate.[3] | |
| High background primarily in peptide-stimulated wells | 1. Peptide Stock Issues: High concentrations of solvents like DMSO used to dissolve the this compound can cause membrane darkening and non-specific cell activation.[4] Peptides themselves can sometimes cause non-specific staining.[4] | a. Ensure the final concentration of DMSO in the well is below 0.5%.[4] Prepare a high-concentration stock of the peptide in DMSO and then dilute it in culture medium. b. Titrate the this compound concentration to find the optimal balance between specific stimulation and background noise. A starting concentration of 1-10 µg/mL is often recommended.[2] |
| 2. In Vivo Pre-activated T Cells: T cells from the donor may have been activated in vivo, leading to spontaneous cytokine secretion upon in vitro restimulation.[4] | a. Wash cells thoroughly right before adding them to the ELISpot plate to remove any pre-secreted cytokines.[4] b. Consider a resting period for the cells in culture for 1-2 days before performing the ELISpot assay.[5] | |
| 3. Excessive Cell Number: Too many cells in a well can lead to overcrowding and non-specific activation.[1] | a. Optimize the number of peripheral blood mononuclear cells (PBMCs) per well. A common starting point is 2-3 x 10^5 cells/well.[1] | |
| "Fuzzy" or poorly defined spots | 1. Plate Movement: Disturbing the plate during incubation can cause cells to move, resulting in elongated or "fuzzy" spots.[2] | a. Ensure the incubator is level and avoid moving the plates during the cell incubation period. |
| 2. Improper Plate Activation: Incomplete wetting of the PVDF membrane can lead to uneven antibody coating and poorly defined spots. | a. Pre-wet the PVDF membrane with 70% ethanol for no more than 2 minutes, followed by thorough washing with sterile water or PBS.[3] |
This compound ELISpot Assay Workflow and Troubleshooting Points
The following diagram illustrates a typical ELISpot workflow, highlighting key stages where high background issues can arise.
Caption: A flowchart of the ELISpot assay highlighting critical troubleshooting points for high background.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in the ELISpot assay?
A1: The optimal concentration should be determined empirically through titration. A common starting range for peptide antigens is 1-10 µg/mL.[2] It is crucial to find a concentration that elicits a robust specific response without increasing the background in negative control wells.
Q2: My negative control wells (cells only, no peptide) have a high number of spots. What could be the cause?
A2: This suggests non-specific activation of your cells. Potential causes include:
-
Contaminated reagents: Media, serum, or other solutions may contain mitogenic substances.
-
Recent in vivo activation of cells: The donor may have an ongoing immune response, leading to spontaneously secreting T cells.[4]
-
Suboptimal cell handling: Stressful cell preparation or thawing procedures can lead to non-specific cytokine release. It is recommended to let cells rest for a period after thawing before plating.[3]
-
High cell density: Too many cells per well can cause non-specific activation.[1]
Q3: Can the solvent used to dissolve the this compound cause high background?
A3: Yes. Peptides are often dissolved in solvents like DMSO. High concentrations of DMSO in the final well volume can be toxic to cells and can also cause the PVDF membrane to become "leaky," leading to a dark background.[4] It is critical to ensure the final DMSO concentration is as low as possible, typically below 0.5%.[4]
Q4: How can I be sure that the spots I am seeing are specific to the this compound?
A4: To confirm specificity, you should include several controls in your experiment:
-
Negative Control: PBMCs without any peptide.
-
Positive Control: PBMCs stimulated with a polyclonal activator (e.g., PHA or anti-CD3/CD28 antibodies) to confirm cell reactivity and proper assay execution.
-
Irrelevant Peptide Control: PBMCs stimulated with an HLA-matched peptide that is irrelevant to your research to ensure the response is not due to a general peptide effect.
The number of spots in the MAGE-1 stimulated wells should be significantly higher than in the negative and irrelevant peptide control wells.
Experimental Protocols
Standard Protocol for IFN-γ ELISpot Assay with this compound
This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is highly recommended.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol per well for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat the plate with an anti-human IFN-γ capture antibody at the manufacturer's recommended concentration (typically 1-5 µg/mL) in sterile PBS. Incubate overnight at 4°C.
-
The next day, wash the plate three times with sterile PBS to remove excess capture antibody.
-
Block the membrane by adding 200 µL/well of complete RPMI medium (containing 10% FBS) and incubate for at least 1 hour at 37°C.
-
-
Cell Preparation and Plating:
-
Prepare a single-cell suspension of PBMCs. Ensure cell viability is >95%.
-
Resuspend the cells in complete RPMI medium at the desired concentration (e.g., 2-3 x 10^6 cells/mL).
-
Prepare your this compound working solution and control stimuli at 2x the final desired concentration.
-
Remove the blocking solution from the ELISpot plate.
-
Add 50 µL of the 2x peptide/control solution to the appropriate wells.
-
Add 50 µL of your cell suspension to each well (for a final volume of 100 µL).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours. Do not stack plates or disturb them during incubation.[2]
-
-
Detection and Development:
-
Wash the plate six times with PBS containing 0.05% Tween 20 (PBST) to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody, diluted in PBS with 1% BSA, to each well. Incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add streptavidin-alkaline phosphatase (or HRP), diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST, followed by three final washes with PBS alone.
-
Add the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor for spot development (typically 5-30 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely in the dark before counting the spots.
-
Logical Troubleshooting Pathway
The following diagram outlines a logical approach to diagnosing the cause of high background in your this compound ELISpot assay.
References
Technical Support Center: MAGE-1 Nonapeptide Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of the MAGE-1 nonapeptide (EADPTGHSY) in solution.[1]
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its stability in solution a concern?
A1: The this compound is a nine-amino-acid peptide derived from the MAGE-A1 tumor antigen.[2][3] It is a key epitope recognized by cytotoxic T lymphocytes (CTLs) and is under investigation for use in cancer vaccines and T-cell therapies.[4][5][6] Like many therapeutic peptides, it is susceptible to both chemical and physical instability in aqueous solutions, which can lead to a loss of biological activity and the formation of immunogenic aggregates.[7][8][9] Ensuring its stability is crucial for developing effective and safe parenteral formulations.[7][8][9]
Q2: What are the primary degradation pathways for peptides like this compound in an aqueous solution?
A2: The main chemical degradation pathways for peptides in solution include:
-
Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[7][10]
-
Deamidation: The hydrolysis of the side chain amide of asparagine (Asn) or glutamine (Gln) residues. This can proceed through a cyclic imide intermediate, especially under neutral to alkaline conditions, or via direct hydrolysis in acidic environments.[11][12]
-
Oxidation: The modification of susceptible amino acid residues, such as methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr), often initiated by reactive oxygen species.[8]
-
Racemization: The conversion of L-amino acids to their D-isomers, which can affect the peptide's conformation and biological activity.[13]
Physical instability primarily involves:
-
Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can be amorphous or highly structured (e.g., amyloid fibrils).[10]
-
Adsorption: The binding of the peptide to surfaces, such as the container walls, which can lead to a loss of available product.
Q3: Which amino acid residues in the this compound sequence (EADPTGHSY) are most susceptible to degradation?
A3: Based on the sequence EADPTGHSY, the following residues are potential sites of instability:
-
Aspartic Acid (Asp): Prone to forming a cyclic imide intermediate, which can lead to isomerization and peptide bond cleavage. The -Asp-Pro- bond can be particularly labile.[14]
-
Histidine (His) and Tyrosine (Tyr): Susceptible to oxidation.
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): Can be involved in acid/base-catalyzed hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of peptide concentration over time | Adsorption to container surfaces. | Use low-protein-binding tubes (e.g., siliconized polypropylene). Consider adding a non-ionic surfactant like Polysorbate 20 or 80 at a low concentration (e.g., 0.01-0.1%). |
| Aggregation and precipitation. | Optimize the formulation pH to be away from the isoelectric point (pI) of the peptide. Add stabilizers such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol).[15] Store at recommended temperatures (e.g., 2-8°C or frozen). | |
| Appearance of new peaks in HPLC analysis | Chemical degradation (hydrolysis, deamidation, oxidation). | Optimize the pH and buffer system of the solution.[7][8][9] For oxidation-prone peptides, consider purging the solution with nitrogen or argon to remove oxygen and/or adding antioxidants like ascorbic acid or methionine.[15] |
| Reduced biological activity | Conformational changes, aggregation, or chemical degradation. | Perform characterization studies (e.g., Circular Dichroism) to assess secondary structure. Optimize formulation to maintain the native conformation. Ensure proper storage conditions (temperature, light protection). |
| Solution becomes cloudy or forms visible particles | Physical instability leading to aggregation and precipitation. | Centrifuge the sample and analyze the supernatant and pellet to confirm aggregation. Re-evaluate the formulation for pH, ionic strength, and the need for excipients that enhance solubility and stability.[9] |
Strategies for Enhancing Stability
A multi-faceted approach is often required to stabilize a peptide in solution. The following table summarizes key strategies.
| Strategy | Description | Key Considerations |
| pH and Buffer Optimization | Maintaining an optimal pH is the most critical factor in preventing hydrolysis and deamidation.[7][8][9] | The ideal pH is typically 2-3 units away from the peptide's isoelectric point (pI). Common buffers include citrate, phosphate, acetate, and histidine. Buffer species can sometimes catalyze degradation, so compatibility must be tested. |
| Use of Excipients/Stabilizers | Adding specific excipients can inhibit various degradation pathways. | Polyols (e.g., sucrose, mannitol, trehalose): Act as cryoprotectants and lyoprotectants, and can stabilize the native peptide structure.[15] Amino Acids (e.g., arginine, glycine): Can reduce aggregation and act as scavengers for reactive species. Antioxidants (e.g., ascorbic acid, methionine): Prevent oxidation of susceptible residues.[15] |
| Structural Modification | Altering the peptide's primary sequence or structure can enhance stability. | Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.[15] Amino Acid Substitution: Replacing labile residues with more stable ones (e.g., D-amino acids) can increase resistance to enzymatic degradation.[16] Cyclization: Creating a cyclic peptide can improve resistance to proteolysis.[15][16] |
| Control of Environmental Factors | Managing storage and handling conditions is crucial. | Temperature: Storing solutions at reduced temperatures (refrigerated or frozen) slows down most degradation reactions. Exclusion of Oxygen: Purging solutions and the container headspace with an inert gas (e.g., nitrogen, argon) minimizes oxidation.[15] Light Protection: Protecting the solution from light can prevent photo-degradation. |
| Formulation in Non-Aqueous or Dried States | If aqueous stability is insufficient, alternative formulations can be used. | Lyophilization (Freeze-Drying): Creates a stable, dry powder that can be reconstituted before use. This is a common strategy for unstable peptides.[8][9] Lipid-Based Formulations: Encapsulating the peptide in liposomes or lipid nanoparticles can protect it from degradation.[17] |
Experimental Protocols
Protocol 1: Accelerated Stability Study Using RP-HPLC
Objective: To evaluate the chemical stability of this compound in different formulations under accelerated temperature conditions.
Methodology:
-
Preparation of Formulations: Prepare solutions of this compound (e.g., at 1 mg/mL) in various buffers (e.g., 10 mM citrate pH 5.0, 10 mM phosphate pH 7.4, 10 mM acetate pH 4.0). Include formulations with and without stabilizers (e.g., 5% sucrose, 0.02% Polysorbate 80).
-
Incubation: Aliquot the prepared solutions into sealed, sterile vials. Place sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition for analysis.
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Quantify the percentage of the main peptide peak remaining at each time point relative to the initial time point (T=0). Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.
Visualizations
Caption: Key degradation pathways for peptides in solution.
Caption: Workflow for developing a stable peptide formulation.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I trial combining decitabine/dendritic cell vaccine targeting MAGE-A1, MAGE-A3 and NY-ESO-1 for children with relapsed or therapy-refractory neuroblastoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial watch: Peptide vaccines in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 17. ijpsjournal.com [ijpsjournal.com]
overcoming MAGE-1 nonapeptide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the MAGE-1 nonapeptide (Sequence: EADPTGHSY).
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its solubility important?
A1: The this compound (sequence: EADPTGHSY) is a specific epitope of the Melanoma-Associated Antigen 1 (MAGE-A1) protein.[1][2] It is of significant interest in cancer research and immunotherapy as it can be recognized by cytotoxic T lymphocytes (CTLs), making it a target for cancer vaccines and T-cell therapies.[1][2] Proper solubilization is critical for the accuracy and reproducibility of in vitro and in vivo experiments, such as T-cell stimulation assays, as insoluble peptide aggregates can lead to inaccurate concentration measurements and reduced biological activity.
Q2: What are the main challenges in dissolving the this compound?
A2: The solubility of a peptide is determined by its amino acid composition, sequence, and overall physicochemical properties. The this compound's solubility can be influenced by its isoelectric point (pI) and hydrophobicity. Peptides are least soluble at their isoelectric point, where the net charge is zero. The presence of both acidic (Glutamic Acid, Aspartic Acid) and basic (Histidine) residues, along with several polar and non-polar amino acids, can result in complex solubility behavior that is highly dependent on the pH of the solvent.
Q3: What is the predicted isoelectric point (pI) of the this compound (EADPTGHSY)?
A3: Based on its amino acid sequence, the this compound is predicted to be acidic. The calculated isoelectric point (pI) is approximately 4.05 . At a pH above its pI, the peptide will carry a net negative charge, and at a pH below its pI, it will have a net positive charge. Peptides are generally least soluble at their pI.
Q4: Which solvents are recommended for dissolving the this compound?
A4: Given its acidic nature, it is recommended to first attempt to dissolve the this compound in a slightly basic aqueous solution. If that fails, organic solvents can be used. See the table below for a summary of recommended solvents and the detailed protocols for their use.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a step-by-step approach to solubilizing the this compound. It is recommended to start with a small amount of the peptide to test for solubility before dissolving the entire sample.
Initial Solubility Test
-
Centrifuge the vial: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Use a small aliquot: Weigh out a small, known amount of the peptide for the initial solubility test.
-
Start with a basic buffer: Given the acidic pI, a slightly basic buffer is a good starting point.
Data Presentation: this compound (EADPTGHSY) Solubility
| Solvent/Method | Predicted Solubility | Concentration Range | Remarks |
| Water | Low | < 1 mg/mL | Due to the presence of both acidic and hydrophobic residues, solubility in neutral water is expected to be limited. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate | 1-2 mg/mL | The slightly basic nature of PBS should improve solubility compared to water. |
| 0.1 M Ammonium Bicarbonate (pH ~7.8) | Good | Up to 5 mg/mL | The basic pH will ensure the peptide is deprotonated and carries a net negative charge, enhancing solubility. |
| Dimethyl Sulfoxide (DMSO) | High | > 10 mg/mL | A common solvent for hydrophobic peptides. Should be used as a last resort and diluted for biological assays. |
| 10% Acetic Acid | Low to Moderate | < 2 mg/mL | An acidic environment will protonate the peptide, giving it a net positive charge which can aid solubility, but a basic environment is predicted to be more effective. |
Note: The solubility values are estimates based on the peptide's physicochemical properties and general peptide solubility guidelines. Actual solubility may vary.
Experimental Protocols
Protocol 1: Solubilization in Basic Buffer (Recommended First Approach)
-
Reagent Preparation: Prepare a sterile solution of 0.1 M ammonium bicarbonate.
-
Peptide Reconstitution:
-
Add a small amount of the 0.1 M ammonium bicarbonate solution to the vial containing the lyophilized this compound.
-
Vortex the vial for 30-60 seconds.
-
If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
-
Dilution: Once the peptide is dissolved, it can be further diluted with the desired aqueous buffer for your experiment.
Protocol 2: Solubilization in Organic Solvent (For Difficult Cases)
-
Solvent Selection: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO).
-
Peptide Reconstitution:
-
Add a minimal amount of DMSO to the vial of lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the peptide is completely dissolved. Sonication can be used if necessary.
-
-
Aqueous Dilution:
-
Slowly add the DMSO stock solution dropwise into your stirred aqueous buffer to the final desired concentration.
-
Crucially, the final concentration of DMSO in your working solution should be kept to a minimum (ideally <1%) to avoid cytotoxicity in cell-based assays. [3]
-
Experimental Workflow for Solubilization
MAGE-A1 Signaling Pathways
MAGE-A1 protein, from which the nonapeptide is derived, is involved in several cellular signaling pathways, primarily related to transcriptional regulation and cell proliferation.
Transcriptional Repression by MAGE-A1
MAGE-A1 can act as a transcriptional repressor by interacting with Ski Interacting Protein (SKIP) and recruiting Histone Deacetylase 1 (HDAC1).[1] This complex can inhibit the activity of transcriptional activators like the intracellular domain of Notch1.[1]
MAGE-A1 in Melanoma Proliferation
In melanoma, MAGE-A1 has been shown to promote cell proliferation and migration.[2] This can occur through the activation of c-JUN, potentially via the ERK-MAPK signaling pathway.[2]
References
strategies to increase MAGE-1 nonapeptide vaccine efficacy
Welcome to the Technical Support Center for MAGE-1 Nonapeptide Vaccine Research. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their MAGE-1 vaccine experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and why is it a target for cancer immunotherapy? A1: MAGE-1 (Melanoma-Associated Antigen 1), now officially named MAGE-A1, was the first tumor antigen identified to be recognized by cytotoxic T lymphocytes (CTLs) on a human melanoma patient.[1][2] MAGE-A1 belongs to the cancer-testis antigen (CTA) family, meaning its expression is typically restricted to germline cells in the testis and is absent in normal adult somatic tissues.[1][3] However, it is aberrantly expressed in various cancers, including melanoma, sarcoma, and neuroblastoma.[4][5] This tumor-specific expression makes it an attractive target for immunotherapies like vaccines, as it allows the immune system to target cancer cells while sparing healthy tissues.[6] The this compound is a small fragment (epitope) of the MAGE-A1 protein that is presented by MHC class I molecules on the surface of cancer cells for recognition by CTLs.[3]
Q2: What are the primary challenges associated with developing effective this compound vaccines? A2: The main challenge is the low immunogenicity of short synthetic peptides.[7] When used alone, peptide vaccines often fail to induce a robust and durable T-cell response sufficient for tumor elimination.[8][9] Other challenges include immune tolerance, where the immune system fails to recognize the antigen, and tumor escape mechanisms, where cancer cells downregulate antigen presentation or develop resistance to T-cell-mediated killing.[10][11]
Q3: What adjuvants are commonly and effectively used to enhance this compound vaccine efficacy? A3: To overcome the low immunogenicity of peptides, potent adjuvants are crucial. Commonly used and effective adjuvants include:
-
Montanide ISA-51: A water-in-oil emulsion that creates a depot at the injection site, allowing for the slow release of the antigen and prolonged interaction with the immune system.[4][12][13]
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that helps recruit and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs), at the vaccination site.[4][14]
-
Toll-Like Receptor (TLR) Agonists: Molecules like Poly-ICLC (a TLR3 agonist) and Imiquimod (a TLR7/8 agonist) mimic microbial components to strongly activate innate immune cells, leading to a more potent adaptive T-cell response.[14][15]
-
Saponins (e.g., QS-21): Plant-derived molecules that can promote robust CD8+ T-cell responses.[16]
Q4: Which combination therapies have shown promise for increasing MAGE-1 vaccine efficacy? A4: Combining MAGE-1 vaccines with other therapies can create a synergistic anti-tumor effect. Promising strategies include:
-
Epigenetic Modifiers: Drugs like decitabine (a DNA methyltransferase inhibitor) can increase the expression of MAGE-A1 on tumor cells, making them more visible to the immune system.[3][5][17] A phase I trial combining decitabine with a DC vaccine targeting MAGE-A1, MAGE-A3, and NY-ESO-1 was found to be feasible and resulted in antitumor activity.[17][18]
-
Immune Checkpoint Inhibitors: Antibodies that block PD-1, PD-L1, or CTLA-4 can overcome T-cell exhaustion and enhance the killing of tumor cells by vaccine-induced CTLs.[5][19]
-
Vessel-Targeting Agents: NGR-hTNF, which targets tumor blood vessels, can be combined with peptide vaccination. A phase I study showed this combination was well-tolerated and associated with a T-cell response and long-term survival in some melanoma patients.[13]
Q5: How can the immune response to a MAGE-1 vaccine be monitored effectively in preclinical or clinical settings? A5: Monitoring the cellular immune response is critical to evaluating vaccine efficacy. Key methods include:
-
ELISpot Assay: Considered a gold standard, this sensitive assay quantifies the frequency of antigen-specific T-cells by detecting cytokine secretion (typically IFN-γ) from single cells upon peptide stimulation.[10]
-
Tetramer Staining: MHC-peptide tetramers are fluorescently labeled complexes that bind directly to T-cell receptors (TCRs) of a specific antigen, allowing for direct visualization and quantification of antigen-specific T-cells by flow cytometry.[20][21]
-
Intracellular Cytokine Staining (ICS): This flow cytometry-based method measures the production of multiple cytokines (e.g., IFN-γ, TNF-α) inside T-cells after stimulation, providing information on the quality and functionality of the T-cell response.[2]
-
Cytotoxicity Assays: These in vitro assays measure the ability of vaccine-induced CTLs to kill tumor cells that express the MAGE-1 antigen, directly assessing their functional capacity.[4][22]
Troubleshooting Guide
Issue 1: Low or undetectable MAGE-1-specific CTL response post-vaccination.
| Possible Cause | Suggested Solution / Troubleshooting Step |
| Poor Peptide Immunogenicity | The this compound alone is a weak immunogen. Solution: Formulate the peptide with a potent adjuvant. Combine Montanide ISA-51 with GM-CSF to create a depot and recruit APCs.[4] Alternatively, use a TLR agonist like Poly-ICLC.[15] |
| Suboptimal Vaccine Delivery | The vaccine may not be effectively delivered to or processed by APCs. Solution: Use a more advanced delivery platform. Dendritic cell (DC)-based vaccines, where DCs are pulsed with the peptide ex vivo, are highly effective at priming T-cells.[20][23] DNA vaccines encoding the MAGE-1 antigen delivered via electroporation can also generate robust T-cell responses.[1][2] |
| Immune Tolerance | The host immune system may be tolerant to the MAGE-1 antigen. Solution: Break tolerance by combining the vaccine with an immune checkpoint inhibitor (e.g., anti-PD-1).[5] Pre-treatment with cyclophosphamide can also deplete regulatory T-cells that may suppress the vaccine response.[8] |
| Low Assay Sensitivity | The frequency of specific T-cells may be below the detection limit of the assay. Solution: Use a highly sensitive assay like the ELISpot.[10] For flow cytometry, perform an in vitro restimulation of peripheral blood mononuclear cells (PBMCs) with the MAGE-1 peptide for several days to expand the specific T-cell population before analysis with tetramers or ICS.[21] |
Issue 2: A measurable CTL response is detected, but it does not correlate with anti-tumor activity.
| Possible Cause | Suggested Solution / Troubleshooting Step |
| Tumor Immune Escape | Tumor cells may have lost or downregulated MAGE-1 antigen expression or MHC class I molecules. Solution: Analyze post-treatment tumor biopsies for MAGE-1 and MHC-I expression via immunohistochemistry. Consider combination therapy with agents that can upregulate antigen expression, such as decitabine.[3] |
| T-Cell Exhaustion | Vaccine-induced T-cells may become exhausted and non-functional within the tumor microenvironment. Solution: Combine the vaccine with a PD-1/PD-L1 checkpoint inhibitor to reinvigorate T-cell function.[5][19] |
| Poor T-Cell Infiltration | CTLs may not be trafficking effectively to the tumor site. Solution: Analyze T-cell infiltration in tumor biopsies.[24] Therapies that alter the tumor microenvironment, such as certain chemotherapies or vessel-targeting agents like NGR-hTNF, may improve T-cell access.[13] |
| Low Avidity T-Cells | The vaccine may be inducing T-cells with low-affinity TCRs that are unable to effectively recognize and kill tumor cells, which may present lower levels of the peptide than target cells used in in vitro assays. Solution: Assess the functional avidity of T-cell clones by titrating the peptide concentration in cytotoxicity assays. DC-based vaccines have been shown to induce polyclonal, high-avidity CTL responses.[20][25] |
Quantitative Data Summary
Table 1: Immune Response to MAGE Peptide Vaccines with Different Formulations
| Vaccine Formulation | Patient Cohort | Key Immune Response Metric | Results | Reference |
| MAGE-3.A1 peptide + Mature Dendritic Cells (DCs) | Stage IV Melanoma (n=11) | CTL Precursor Frequency | Significant expansion of MAGE-3.A1-specific CTLs in 8/11 patients. | [23] |
| MAGE-3.A1 peptide + Mature DCs | Stage IV Melanoma (n=3 responders) | CTL Frequency in Blood (of CD8+ T-cells) | Post-vaccine frequencies ranged from 7 x 10⁻⁶ to 9 x 10⁻⁴, a 20- to 400-fold increase from pre-vaccination levels. | [20] |
| Multi-peptide (incl. MAGE-A1) + Montanide ISA-51 + GM-CSF | Stage IIB-IV Melanoma | IFN-γ Secreting T-cells | MAGE-A1 specific responses detected in peripheral blood and sentinel immunized nodes. | [4] |
| MAGE-A1/A3/NY-ESO-1 peptides + DCs + Decitabine | Relapsed/Refractory Neuroblastoma & Sarcoma (n=10) | Antigen-Specific Response | 6 of 9 evaluable patients developed a response to one of the peptides post-vaccine. | [17][18] |
| MAGE-3.A1 peptide alone | Metastatic Melanoma | CTLp Frequency (of CD8+ T-cells) | A monoclonal response was detected in one patient at a frequency of ~2.5 x 10⁻⁵. | [21] |
Experimental Protocols
Protocol 1: Preparation and Administration of a MAGE-1 Peptide Emulsion Vaccine
This protocol is adapted from studies using peptide vaccines with Montanide ISA-51 and GM-CSF.[4][13]
-
Reagents and Materials:
-
This compound (lyophilized, >95% purity)
-
Sterile, endotoxin-free water or saline for injection
-
Montanide ISA-51 adjuvant
-
Recombinant human GM-CSF
-
Sterile 1 mL syringes, Luer-Lok connectors, sterile glass vials
-
-
Peptide Reconstitution:
-
Aseptically reconstitute the lyophilized MAGE-1 peptide in sterile saline to a final concentration of 1 mg/mL.
-
Vortex gently to dissolve and store at -20°C until use.
-
-
Vaccine Emulsification:
-
In a sterile biosafety cabinet, prepare the aqueous phase: mix the MAGE-1 peptide solution with the GM-CSF solution. The final dose per injection will determine the required volumes (e.g., 100 µg of peptide and 100 µg of GM-CSF).
-
Prepare the oil phase: draw up an equal volume of Montanide ISA-51 into a separate syringe.
-
Connect the two syringes (one with the aqueous phase, one with the oil phase) using a Luer-Lok connector.
-
Create the emulsion by passing the contents back and forth between the syringes for at least 10 minutes (approximately 100 passes) until a stable, thick, white emulsion is formed.
-
Confirm emulsion stability by dropping a small amount into a beaker of water. A stable emulsion will not disperse.
-
-
Administration (Preclinical Model):
-
Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the flank of the animal.
-
A typical prime-boost schedule involves an initial vaccination followed by booster shots at 2-3 week intervals.
-
Protocol 2: Assessment of MAGE-1 Specific CTL Response using IFN-γ ELISpot Assay
This protocol provides a general workflow for the ELISpot assay.[10]
-
Reagents and Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody
-
PBMCs or splenocytes isolated from vaccinated subjects
-
This compound
-
Irrelevant control peptide (e.g., from HIV)
-
Positive control (e.g., Phytohemagglutinin, PHA)
-
Complete RPMI-1640 medium
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (SA-ALP) conjugate
-
BCIP/NBT substrate solution
-
Automated ELISpot reader
-
-
Procedure:
-
Thaw cryopreserved PBMCs or prepare fresh splenocytes. Ensure high viability (>90%).
-
Plate the cells in the pre-coated ELISpot plate at a density of 2x10⁵ to 4x10⁵ cells/well.
-
Add stimulants to the appropriate wells:
-
Test wells: MAGE-1 peptide (final concentration 5-10 µg/mL).
-
Negative control wells: Irrelevant peptide or media alone.
-
Positive control wells: PHA.
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Wash the plate to remove cells, leaving behind the captured IFN-γ.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the SA-ALP conjugate. Incubate for 1 hour.
-
Wash the plate and add the BCIP/NBT substrate. Allow color to develop until distinct spots emerge (10-30 minutes).
-
Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Protocol 3: In Vitro Chromium (⁵¹Cr) Release Cytotoxicity Assay
This protocol describes a classic method for measuring CTL killing activity.
-
Reagents and Materials:
-
Effector cells: MAGE-1 specific CTLs generated from vaccinated subjects.
-
Target cells: A MAGE-1 positive, HLA-matched tumor cell line.
-
Control cells: A MAGE-1 negative cell line or an HLA-mismatched line.
-
⁵¹Cr (Sodium Chromate)
-
Fetal Bovine Serum (FBS)
-
96-well U-bottom plates
-
Gamma counter
-
-
Procedure:
-
Target Cell Labeling:
-
Resuspend 1x10⁶ target cells in 100 µL of media.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled cells three times with media to remove excess ⁵¹Cr.
-
Resuspend in media at 1x10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells in each well of a 96-well U-bottom plate (10,000 cells/well).
-
Add 100 µL of effector cells at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous Release Control: Add 100 µL of media only to target cells.
-
Maximum Release Control: Add 100 µL of 1% Triton X-100 to target cells.
-
-
Incubation and Measurement:
-
Centrifuge the plate at low speed to pellet the cells and initiate contact.
-
Incubate for 4-6 hours at 37°C.
-
Centrifuge the plate again.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key processes in MAGE-1 vaccine research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A designer cross-reactive DNA immunotherapeutic vaccine that targets multiple MAGE-A family members simultaneously for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MAGE-A1-, MAGE-A10-, and gp100-derived peptides are immunogenic when combined with granulocyte-macrophage colony-stimulating factor and montanide ISA-51 adjuvant and administered as part of a multipeptide vaccine for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Melanoma-Associated Antigen Family A (MAGE-A): A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MAGEA1 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for developing and optimizing cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A pilot Phase I study combining peptide-based vaccination and NGR-hTNF vessel targeting therapy in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vaccine Strategies to Improve Anti-cancer Cellular Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. A randomized pilot trial testing the safety and immunologic effects of a MAGE-A3 protein plus AS15 immunostimulant administered into muscle or into dermal/subcutaneous sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A phase I trial combining decitabine/dendritic cell vaccine targeting MAGE-A1, MAGE-A3 and NY-ESO-1 for children with relapsed or therapy-refractory neuroblastoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for improving the immunogenicity and efficacy of cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polyclonal CTL responses observed in melanoma patients vaccinated with dendritic cells pulsed with a MAGE-3.A1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A monoclonal cytolytic T-lymphocyte response observed in a melanoma patient vaccinated with a tumor-specific antigenic peptide encoded by gene MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 23. Vaccination with Mage-3a1 Peptide–Pulsed Mature, Monocyte-Derived Dendritic Cells Expands Specific Cytotoxic T Cells and Induces Regression of Some Metastases in Advanced Stage IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Contrasting frequencies of antitumor and anti-vaccine T cells in metastases of a melanoma patient vaccinated with a MAGE tumor antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
optimizing pulsing conditions for MAGE-1 nonapeptide on APCs
Welcome to the technical support center for optimizing pulsing conditions for Melanoma-Associated Antigen 1 (MAGE-1) nonapeptide on Antigen-Presenting Cells (APCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate common challenges and enhance experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common MAGE-1 nonapeptides and their corresponding HLA restrictions?
A1: The MAGE-1 protein can be processed into several antigenic peptides. The most commonly studied nonapeptides are specific to certain Human Leukocyte Antigen (HLA) alleles. The two prominent examples are:
-
EADPTGHSY : This peptide is presented by HLA-A1.[1][2][3] It is a well-documented target for cytotoxic T lymphocytes (CTLs) in melanoma.[4]
-
KVLEYVIKV : This peptide is presented by HLA-A2 and corresponds to amino acids 278-286 of the MAGE-A1 protein.[5][6]
It is crucial to use the correct peptide for the specific HLA type of your APCs and T cells to ensure proper recognition.
Q2: What is the recommended starting concentration for pulsing APCs with MAGE-1 nonapeptide?
A2: The optimal peptide concentration can vary depending on the APC type, the specific peptide sequence, and the experimental goal. However, a common starting concentration is 10 µM .[7] Studies have shown this concentration is often sufficient to reach a plateau for peptide loading on dendritic cells (DCs).[7] For T-cell activation assays, concentrations can range from low nanomolar (nM) to micromolar (µM).[5][8] For instance, half-maximal lysis of target cells by CTLs has been observed at peptide concentrations of 10-100 nM for the MAGE-1/HLA-A2 peptide.[5]
Q3: What are the optimal duration and temperature for the pulsing procedure?
A3: A standard pulsing duration is 1 to 4 hours at 37°C .[7][9] One study found that a 1-hour loading time was sufficient to achieve maximum peptide presentation on dendritic cells.[7] Longer incubations, such as overnight pulsing, may not offer an advantage and could be detrimental if the peptide is unstable.[7]
Q4: How can I confirm that the MAGE-1 peptide has been successfully loaded onto the APCs?
A4: Successful peptide loading can be verified using several methods:
-
Flow Cytometry: This can be performed using specialized T-cell receptor (TCR)-like antibodies or Fab fragments that specifically recognize the peptide-HLA complex.[7]
-
Functional Assays: The most definitive confirmation is through functional assays that measure the activation of peptide-specific T cells. This can be quantified by:
-
Cytokine Release Assays (ELISA or ELISpot): Measuring the secretion of cytokines like Interferon-gamma (IFN-γ) from T cells upon co-culture with pulsed APCs.[5][10]
-
Cytotoxicity Assays: Assessing the ability of CTLs to lyse peptide-pulsed target cells, often measured by chromium release.[5]
-
Proliferation Assays: Monitoring the proliferation of T cells in response to stimulation by pulsed APCs.[9]
-
Q5: Should I use immature or mature dendritic cells (DCs) for pulsing?
A5: Both immature and mature DCs can be pulsed with peptides. However, for applications like cancer vaccines, it is common to pulse mature DCs.[11] Maturation, often induced by a cytokine cocktail, upregulates co-stimulatory molecules (like CD80, CD86) and MHC molecules on the DC surface, which is crucial for potent T-cell activation.[9] Pulsing can occur during or after the maturation process.[7][11]
Troubleshooting Guide
Problem: Low or no T-cell activation (e.g., minimal IFN-γ release or target cell lysis) after co-culture with MAGE-1 pulsed APCs.
This is a common issue that can stem from several factors in the experimental workflow. The following guide provides potential causes and solutions.
Caption: Troubleshooting flowchart for low T-cell activation.
Q: My T-cell response is still low. What specific parameters should I check?
A: If the initial troubleshooting steps do not resolve the issue, consider the following points:
-
Peptide Concentration: While 10 µM is a common starting point, the optimal concentration can be highly dependent on the specific T-cell clone's avidity.[7][12] Some high-avidity T cells can be activated by picomolar to nanomolar concentrations, corresponding to as few as 10-150 peptide copies per APC.[8] It is recommended to perform a titration experiment.
-
Peptide Stability: Peptides can degrade during storage or incubation. Ensure the peptide is properly stored, reconstituted in a suitable solvent like DMSO, and used promptly. The stability of the peptide-HLA complex itself is a critical determinant of immunogenicity.[7]
-
APC Quality: The health and maturation status of your APCs are critical. For monocyte-derived DCs, ensure high expression of maturation markers (CD83, CD86) and the appropriate HLA molecule.[9][11] Low viability or incomplete maturation will lead to poor antigen presentation.
-
Competition: If using whole protein or long peptides, the this compound of interest must be correctly processed and compete effectively with other peptides for loading onto the HLA molecule.[13] Using a synthetic nonapeptide bypasses this processing step.
Data Summary Tables
Table 1: Recommended MAGE-1 Pulsing Conditions from Published Literature
| Peptide Sequence | HLA Restriction | APC / Target Cell Type | Peptide Concentration | Pulsing Time | Pulsing Temperature | Reference(s) |
| EADPTGHSY | HLA-A1 | Dendritic Cells (DCs) | 10 µM | 1 hour | 37°C | [7] |
| EADPTGHSY | HLA-A1 | GM-CSF Cultured Macrophages | Not specified | Not specified | Not specified | [3][4] |
| KVLEYVIKV | HLA-A2 | EBV-B cells | 1 µg/mL (~1 µM) | 15 minutes | 37°C | [5] |
| MAGE-A2 (Long) | N/A | Dendritic Cells (DCs) | 10 µg/mL | 4 hours | 37°C | [9] |
| MAGE-3.A1 | HLA-A1 | Mature Dendritic Cells (DCs) | 30 µM | 1 hour | 37°C | [11] |
Table 2: Troubleshooting Guide for Key Experimental Parameters
| Parameter | Recommended Range / Condition | Potential Issue if Deviated | Reference(s) |
| Peptide Concentration | 10 nM - 30 µM (titration recommended) | Too Low: Insufficient peptide-HLA complexes to trigger T-cell activation. | [5][7][11] |
| Too High: Can sometimes lead to T-cell anergy or non-specific activation (less common). | |||
| Pulsing Duration | 1 - 4 hours | Too Short: Incomplete loading, leading to low epitope density. | [7][9] |
| Too Long (e.g., overnight): Potential for peptide degradation or unstable complexes. | [7] | ||
| Pulsing Temperature | 37°C | Too Low/High: Affects cell viability and the kinetics of peptide binding to HLA molecules. | [7][9] |
| APC Viability | >90% | Low viability leads to poor antigen presentation and potential for assay artifacts. | |
| APC Maturation | High expression of CD80, CD83, CD86, HLA-DR | Immature APCs may lack the co-stimulatory signals needed for robust T-cell activation. | [9][11] |
Experimental Protocols & Workflows
The general workflow involves preparing the APCs, pulsing them with the MAGE-1 peptide, and then using these pulsed APCs to stimulate a T-cell response, which is measured in a functional assay.
Caption: General experimental workflow for pulsing APCs.
Protocol 1: Pulsing Dendritic Cells (DCs) with this compound
This protocol is synthesized from common laboratory practices for generating and pulsing monocyte-derived DCs.[7][9]
-
Generate Immature DCs: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs). Culture the monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 100 ng/mL), and IL-4 (e.g., 100 ng/mL).[9]
-
Mature DCs: On day 5 or 6, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to the culture medium and incubate for an additional 24-48 hours.
-
Prepare Peptide: Reconstitute the lyophilized this compound (e.g., EADPTGHSY for HLA-A1) in sterile DMSO to create a high-concentration stock solution (e.g., 4 mg/mL).[8] Further dilute in sterile PBS or culture medium to the desired working concentration.
-
Pulse DCs: Harvest the mature DCs. Resuspend the cells in serum-free medium. Add the MAGE-1 peptide to the cell suspension at a final concentration of 10-30 µM.[7][11]
-
Incubate: Incubate the cells at 37°C in a 5% CO2 incubator for 1-4 hours.[7][9]
-
Wash: After incubation, wash the cells at least twice with PBS or culture medium to remove any free, unbound peptide.[7]
-
Usage: The peptide-pulsed DCs are now ready for use in downstream applications, such as T-cell co-culture assays or as a vaccine preparation.[11][14]
Protocol 2: T-Cell Activation Assay (IFN-γ ELISpot)
This protocol outlines a method to measure T-cell activation by quantifying IFN-γ secreting cells.[10][11]
-
Coat Plate: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Block Plate: Wash the plate and block with RPMI medium containing 10% FBS for 1-2 hours at room temperature.
-
Prepare Cells:
-
Effector Cells: Prepare MAGE-1 specific T cells (either a CTL clone or enriched PBMCs).
-
Target Cells: Use the MAGE-1 peptide-pulsed APCs prepared in Protocol 1. Include non-pulsed APCs and APCs pulsed with an irrelevant peptide as negative controls.
-
-
Plate Cells: Add effector T cells and target APCs to the wells at a desired Effector:Target (E:T) ratio (e.g., 10:1).[12]
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Develop Spots: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase (or HRP). Finally, add the substrate (e.g., BCIP/NBT).
-
Analyze: Stop the reaction by washing with water once spots have developed. Air dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Caption: T-cell recognition of MAGE-1 peptide on an APC.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A MAGE-A1 HLA-A A*0201 epitope identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of dendritic cell loaded MAGE-A2 long peptide; a potential target for tumor-specific T cell-mediated prostate cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient expansion of peptide-specific lymphocytes producing IFN-gamma after vaccination with dendritic cells pulsed with MAGE peptides in patients with mage-A1/A3-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vaccination with Mage-3a1 Peptide–Pulsed Mature, Monocyte-Derived Dendritic Cells Expands Specific Cytotoxic T Cells and Induces Regression of Some Metastases in Advanced Stage IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | A Mechanistic Model for Predicting Cell Surface Presentation of Competing Peptides by MHC Class I Molecules [frontiersin.org]
- 14. Enhancement of cytolytic T lymphocyte precursor frequency in melanoma patients following immunization with the MAGE-1 peptide loaded antigen presenting cell-based vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MAGE-1 Nonapeptide Immunogenicity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo immunogenicity validation for the Melanoma-Associated Antigen 1 (MAGE-1) nonapeptide, a prominent cancer vaccine candidate. We present a comparative analysis with another well-studied cancer-testis antigen, NY-ESO-1, and explore different vaccination strategies. This document summarizes key quantitative data from clinical studies, details essential experimental protocols for immunogenicity assessment, and visualizes the underlying biological pathways and experimental workflows.
Comparative Immunogenicity of MAGE-1 and NY-ESO-1 Nonapeptides
MAGE-1 and NY-ESO-1 are both cancer-testis antigens, making them attractive targets for cancer immunotherapy due to their tumor-specific expression.[1][2] While both have shown immunogenicity in clinical trials, their expression profiles and the magnitude of immune responses they elicit can vary.
A systematic immunohistochemical analysis of 3668 cases revealed that MAGE-A (the family to which MAGE-1 belongs) is more highly expressed than NY-ESO-1 in a majority of human malignancies. This suggests that a MAGE-A-targeted therapy could potentially benefit a larger patient population.
Table 1: Comparison of MAGE-A and NY-ESO-1 Expression in Various Cancers
| Cancer Type | MAGE-A Expression (>50% of tumor cells) | NY-ESO-1 Expression (>50% of tumor cells) |
| Cutaneous Squamous Cell Carcinoma | 52.8% | 2.8% |
| Esophageal Squamous Cell Carcinoma | 50% | 0% |
| Head and Neck Squamous Cell Carcinoma | 41.1% | <1% |
| Bladder Urothelial Carcinoma | 40.4% | 8.3% |
| Lung Squamous Cell Carcinoma | 34% | 3.8% |
| Ovarian Carcinoma | 26.4% | 3.6% |
| Breast Infiltrating Ductal Carcinoma | 16.4% | 1.8% |
| Colorectal Adenocarcinoma | 10.7% | <1% |
Source: Data adapted from a systematic immunohistochemical analysis.
In Vivo Immunogenicity Data from Clinical Trials
The following tables summarize quantitative data from clinical trials evaluating the in vivo immunogenicity of MAGE-1/MAGE-A and NY-ESO-1 based vaccines. It is important to note that direct head-to-head comparative trials are limited, and variations in vaccine formulations, adjuvants, and patient populations can influence the observed immune responses.
Table 2: MAGE-A Peptide Vaccine Immunogenicity
| Vaccine/Trial | Patient Population | Adjuvant | T-Cell Response Rate (Method) | Antibody Response | Clinical Response |
| MAGE-A3 protein + AS15 | Resected Stage IIB-IV Melanoma | AS15 | 30% in Sentinel Immunized Node (ELISPOT) | Durable antibody responses in all patients | Not the primary endpoint |
| MAGE-A4 long peptide | Metastatic Colon Cancer | OK432 and Montanide ISA-51 | Increased IFN-γ production by CD4+ and CD8+ T-cells (ELISPOT) | MAGE-A4-specific IgG antibodies induced | Tumor growth and CEA marker significantly decreased in one patient[3] |
| Multi-peptide vaccine (including MAGE peptides) | Resected high-risk melanoma | N/A | Higher immune response rates observed with 12 vs 4 peptides | Not specified | 10-year overall survival of 65% in the 12-peptide arm[4] |
Table 3: NY-ESO-1 Peptide Vaccine Immunogenicity
| Vaccine/Trial | Patient Population | Adjuvant | T-Cell Response Rate (Method) | Antibody Response | Clinical Response |
| NY-ESO-1 protein + poly-ICLC + IFA | Unresectable or Metastatic Melanoma | Poly-ICLC + IFA | 75% ex vivo IFN-γ ELISpot | 88% new or enhanced humoral immunity[5] | 4 Stable Disease, 4 Progressive Disease[5] |
| NY-ESO-1 DNA vaccine | Various cancers | N/A | 93% of patients developed detectable T-cell responses (ELISPOT) | One patient had a pre-existing antibody response that remained stable[6] | No significant clinical benefit observed[6] |
| NY-ESO-1 peptides + GM-CSF | Sarcoma | GM-CSF | Vigorous CD8+ T-cell response to peptide 157-167 in 4 of 7 seronegative patients (ELISPOT) | Not specified | Not specified |
Experimental Protocols
Validating the in vivo immunogenicity of a MAGE-1 nonapeptide vaccine requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to assess cellular and humoral immune responses.
Enzyme-Linked Immunospot (ELISpot) Assay for MAGE-1 Specific T-Cells
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level, making it ideal for detecting rare antigen-specific T-cells.[7][8][9]
Objective: To determine the frequency of this compound-specific T-cells that secrete IFN-γ upon stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects
-
This compound (e.g., EADPTGHSY for HLA-A1 or KVLEYVIKV for HLA-A2)
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (irrelevant peptide)
-
Complete RPMI-1640 medium
Protocol:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-5 x 10^5 cells/well.
-
Stimulation: Add the this compound to the experimental wells, positive control to control wells, and negative control peptide to others. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the wells to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash and add the BCIP/NBT substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Chromium-51 Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the this compound.[1][10][11][12][13]
Objective: To quantify the cytotoxic activity of MAGE-1-specific CTLs.
Materials:
-
Target cells (e.g., T2 cells or autologous B-cells) pulsed with this compound
-
Effector cells (PBMCs or isolated CD8+ T-cells from vaccinated subjects)
-
Sodium Chromate (⁵¹Cr)
-
96-well round-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
Co-culture: Plate the labeled target cells in 96-well plates. Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls:
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
In Vivo Tumor Model
Animal models are crucial for the preclinical evaluation of vaccine efficacy.
Objective: To assess the ability of a this compound vaccine to inhibit tumor growth in vivo.
Protocol (Example using a murine model):
-
Animal Model: Use HLA-transgenic mice (e.g., HLA-A2) that can present the human this compound.
-
Vaccination: Immunize mice with the this compound vaccine formulation. This may involve a prime-boost strategy.
-
Tumor Challenge: After the vaccination period, subcutaneously implant tumor cells engineered to express MAGE-1 (e.g., B16 melanoma cells).
-
Monitoring: Monitor tumor growth by measuring tumor volume (e.g., with calipers) at regular intervals.
-
Endpoint: The primary endpoint is typically tumor growth inhibition or prolonged survival of the vaccinated group compared to a control group (e.g., vaccinated with a placebo).
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the this compound presented by an MHC class I molecule on an antigen-presenting cell (APC) or a tumor cell by the T-cell receptor (TCR) of a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation and effector functions.[14][15][16][17]
Caption: TCR signaling cascade upon this compound recognition.
Experimental Workflow for In Vivo Immunogenicity Validation
The following diagram illustrates a typical workflow for validating the in vivo immunogenicity of a this compound vaccine.
Caption: Workflow for MAGE-1 vaccine immunogenicity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. First clinical trial of cancer vaccine therapy with artificially synthesized helper/ killer‐hybrid epitope long peptide of MAGE‐A4 cancer antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Twenty‐year survival outcomes after multipeptide vaccination for resected high‐risk melanoma: A post‐hoc analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. NY-ESO-1 DNA Vaccine Induces T Cell Responses that are Suppressed by Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mabtech.com [mabtech.com]
- 8. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 9. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. revvity.com [revvity.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 13. mdpi.com [mdpi.com]
- 14. cd-genomics.com [cd-genomics.com]
- 15. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early events in TCR signaling – the evolving role of ITAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deciphering the deterministic role of TCR signaling in T cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAGE-1 Nonapeptide and MAGE-A3 Peptide in Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma-associated antigens (MAGE) are a family of cancer-testis antigens, making them compelling targets for cancer immunotherapy due to their expression in various tumors and restricted presence in normal tissues. Among these, MAGE-1 and MAGE-A3 have been prominent candidates for vaccine development. This guide provides an objective comparison of cancer vaccines based on MAGE-1 nonapeptide and MAGE-A3 peptide, supported by available experimental data. While direct head-to-head clinical trials are scarce, this comparison synthesizes data from independent studies to highlight key differences in their development, immunogenicity, and clinical outcomes.
Antigen Characteristics and Vaccine Formulation
MAGE-1 and MAGE-A3 are closely related proteins, but the vaccine strategies targeting them have differed significantly. MAGE-1 has been primarily investigated in the form of a specific nonapeptide, while MAGE-A3 has been more extensively studied as a full-length recombinant protein combined with adjuvants.
| Feature | This compound Vaccine | MAGE-A3 Peptide/Protein Vaccine |
| Antigen Type | Synthetic nonapeptide (9 amino acids) | Primarily recombinant full-length protein; also studied as peptides. |
| Identified Epitope | EADPTGHSY (HLA-A1 restricted) |
Unraveling the Web of T-Cell Cross-Reactivity: A Comparative Guide to MAGE-1 Nonapeptide and its MAGE Family Counterparts
For Immediate Release
[City, State] – December 13, 2025 – In the intricate landscape of cancer immunotherapy, the Melanoma-Associated Antigen (MAGE) family of proteins has long been a focal point for developing targeted T-cell-based therapies. A critical aspect of ensuring the safety and efficacy of these treatments lies in understanding the cross-reactivity of cytotoxic T lymphocytes (CTLs) with various MAGE peptides. This guide provides a comprehensive comparison of CTL cross-reactivity involving the MAGE-1 (MAGE-A1) nonapeptide and other MAGE family peptides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The MAGE-A family, being cancer-testis antigens, are attractive targets due to their expression in various tumors and limited presence in normal tissues.[1][2][3][4] However, the high degree of homology among MAGE-A proteins can lead to CTLs recognizing epitopes from multiple family members. This cross-reactivity can be a double-edged sword: it offers the potential for a single therapy to target tumors expressing different MAGE-A proteins, but it also poses a risk of off-target toxicities if the cross-reactive target is expressed in healthy tissues.[2][5]
Quantitative Analysis of CTL Cross-Reactivity
The following tables summarize the quantitative data from studies investigating the cross-reactivity of CTLs with various MAGE peptides. These studies often utilize engineered T-cell receptors (TCRs) to target specific MAGE epitopes and then assess their reactivity against a panel of related peptides.
Table 1: MAGE-A Peptide Epitopes and Cross-Reactivity Profile of a MAGE-A3 (HLA-A*01)-Specific TCR
| Peptide Origin | HLA Restriction | Sequence | Cross-Reactivity with MAGE-A3 TCR |
| MAGE-A3 | HLA-A01 | EVDPIGHLY | On-target |
| MAGE-A6 | HLA-A01 | EVDPIGHLY | Yes |
| MAGE-B18 | HLA-A01 | EVDPIGHLY | Yes |
| Titin (unrelated) | HLA-A01 | ESDPIVAQY | Yes (Fatal Toxicity Observed)[4][6] |
Table 2: Cross-Reactivity of a MAGE-A3 (HLA-A*02:01)-Specific TCR
| Peptide Origin | Sequence | EC50 (nM) for TCR Recognition |
| MAGE-A3 | KVAELVHFL | ~1 |
| MAGE-A12 | KVAELVHFM | ~0.1 |
| EPS8L2 (unrelated) | KVAELVRFL | ~500 |
EC50 values represent the peptide concentration required for 50% of maximal T-cell activation and are approximated from graphical data where precise values were not stated.[5]
Table 3: CTL Recognition of a Shared MAGE-A Epitope
A heteroclitic peptide, p248V9, has been shown to induce CTLs that recognize a shared epitope across multiple MAGE-A family members.[1]
| MAGE-A Family Member | Recognition by p248V9-induced CTLs |
| MAGE-A1 | Yes |
| MAGE-A2 | Yes |
| MAGE-A3 | Yes |
| MAGE-A4 | Yes |
| MAGE-A6 | Yes |
| MAGE-A10 | Yes |
| MAGE-A12 | Yes |
Experimental Protocols
The assessment of CTL cross-reactivity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Chromium-51 (⁵¹Cr) Release Assay
This assay is a classic method to quantify the cytotoxic activity of CTLs.
-
Target Cell Labeling:
-
Target cells (e.g., tumor cell lines or peptide-pulsed cells) are incubated with ⁵¹Cr (as Sodium Chromate). The ⁵¹Cr is taken up by the cells and binds to intracellular proteins.
-
After incubation (typically 1-2 hours), excess ⁵¹Cr is washed away.
-
-
Co-incubation with Effector Cells:
-
Labeled target cells are plated in a 96-well plate.
-
Effector CTLs are added at various effector-to-target (E:T) ratios.
-
-
CTL-Mediated Lysis and ⁵¹Cr Release:
-
The plate is incubated for 4-6 hours, during which CTLs recognizing their target will induce lysis, releasing ⁵¹Cr into the supernatant.
-
-
Measurement of Released ⁵¹Cr:
-
The plate is centrifuged to pellet the cells.
-
The supernatant is carefully collected and the amount of ⁵¹Cr is measured using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Controls for spontaneous release (target cells with media only) and maximum release (target cells with detergent) are included.
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[7][8][9][10]
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to detect and quantify cytokine-secreting cells, such as IFN-γ producing CTLs, upon antigen recognition.
-
Plate Coating:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
-
Cell Incubation:
-
CTLs are added to the wells along with antigen-presenting cells (APCs) and the specific peptide of interest.
-
The plate is incubated for 18-24 hours. During this time, activated CTLs will secrete the cytokine, which is captured by the antibody on the plate surface.
-
-
Detection:
-
The cells are washed away.
-
A biotinylated detection antibody specific for a different epitope on the cytokine is added.
-
Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is then added, which binds to the biotinylated detection antibody.
-
-
Spot Formation and Analysis:
-
A substrate is added that is converted by the enzyme into a colored, insoluble precipitate at the site of cytokine secretion. Each spot represents a single cytokine-secreting cell.
-
The spots are counted using an automated ELISpot reader. The frequency of antigen-specific T cells is reported as spot-forming cells (SFCs) per million input cells.[11][12][13][14]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing CTL cross-reactivity, the following diagrams illustrate a typical experimental workflow and the fundamental signaling pathway of T-cell activation.
Caption: Workflow for assessing CTL cross-reactivity.
Caption: TCR signaling upon peptide-MHC recognition.
Conclusion
The study of CTL cross-reactivity with MAGE-A family peptides is paramount for the development of safe and effective cancer immunotherapies. While the potential for broad anti-tumor activity exists, the risk of off-target toxicity, as tragically demonstrated in clinical trials involving MAGE-A3 targeted therapies, necessitates a thorough preclinical evaluation.[2][4][6] The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in this critical field. A comprehensive understanding of the molecular interactions governing TCR recognition of MAGE peptides will ultimately pave the way for the design of next-generation immunotherapies with enhanced specificity and safety profiles.
References
- 1. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Melanoma-Associated Antigen Family A (MAGE-A): A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T helper cell - Wikipedia [en.wikipedia.org]
- 5. A library of cancer testis specific T cell receptors for T cell receptor gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Titin-derived HLA-A1-presented peptide as a cross-reactive target for engineered MAGE A3-directed T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaccination with multiple peptides derived from novel cancer‐testis antigens can induce specific T‐cell responses and clinical responses in advanced esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mabtech.com [mabtech.com]
Validation of MAGE-1 Nonapeptide as a Therapeutic Target: A Comparative Guide
Introduction
The Melanoma-Associated Antigen 1 (MAGE-A1) is a cancer-testis antigen, a class of proteins with expression largely restricted to tumor cells and immunologically privileged sites, making them attractive targets for cancer immunotherapy. A specific nonapeptide derived from MAGE-A1, with the sequence EADPTGHSY, is presented by the HLA-A1 molecule on the surface of cancer cells and can be recognized by cytotoxic T lymphocytes (CTLs), leading to tumor cell destruction.[1] This guide provides a comparative analysis of the MAGE-A1 nonapeptide as a therapeutic target, evaluating its performance against other cancer vaccine and adoptive T-cell therapy targets, supported by experimental data and detailed protocols.
Comparative Analysis of Therapeutic Targets
The validation of a therapeutic target hinges on its immunogenicity, tumor-specific expression, and the clinical responses observed in patients. This section compares the MAGE-A1 nonapeptide to other well-studied cancer antigens.
Peptide Vaccines
Peptide vaccines aim to elicit a tumor-specific T-cell response by administering a synthetic peptide corresponding to a tumor antigen epitope. The following table summarizes the clinical trial data for peptide vaccines targeting MAGE-A1, MAGE-A3, and gp100.
| Target Antigen | Peptide Sequence | HLA Restriction | Adjuvant/Co-treatment | Clinical Trial Phase | Objective Response Rate (ORR) | CTL Response |
| MAGE-A1 | EADPTGHSY | HLA-A1 | Not specified in detail | Early Phase | Data not yet mature, tumor shrinkage in some lesions observed[2] | - |
| MAGE-A3 | EVDPIGHLY | HLA-A1 | AS15 immunostimulant | II | No statistically significant improvement in Disease-Free Interval (DFI)[3] | Humoral response in all patients; CD4+ T-cell response trended higher with i.d./s.c. administration[4] |
| MAGE-A3 | Not specified | Not specified | Placebo | III (MAGRIT trial) | No benefit over placebo (stopped for futility)[5] | Low immunogenicity[6] |
| gp100 | g209-2M | HLA-A2 | IL-2 | II | 42% (13/31 patients)[7][8] | 91% of patients successfully immunized[7] |
| gp100 | gp100:209-217(210M) | HLA-A*0201 | IL-2 | III | 22.1% (vs. 9.7% for IL-2 alone)[6] | - |
Adoptive T-Cell Therapy (TCR-T)
Adoptive T-cell therapy involves genetically engineering a patient's T-cells to express a T-cell receptor (TCR) that recognizes a specific tumor antigen. This table compares the clinical trial outcomes for TCR-T therapies targeting MAGE-A1 and NY-ESO-1.
| Target Antigen | HLA Restriction | Clinical Trial Phase | Objective Response Rate (ORR) | Key Findings |
| MAGE-A1 | HLA-A02:01 | I | No objective responses, but tumor shrinkage in some lesions[2] | Manageable safety profile; persistent T-cells detected in blood and tumor[2] |
| MAGE-A1 | HLA-A01 | Preclinical | Favorable cytotoxicity and cytokine release compared to benchmark TCR[9] | - |
| NY-ESO-1 | HLA-A*02:01 or *02:06 | I/II | 50% in synovial sarcoma[10] | Promising strategy for advanced synovial sarcoma with acceptable toxicity[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of MAGE-1 nonapeptide-based therapies.
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells.
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Target Cell Labeling:
-
Wash target cells (e.g., MAGE-A1 expressing tumor cells) in medium.
-
Resuspend the cell pellet in fetal calf serum.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.
-
Wash the cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at a concentration of 60,000 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 3,000 target cells per well in a 96-well round-bottom plate.
-
Add effector cells (CTLs) at various Effector-to-Target (E:T) ratios (e.g., 30:1, 10:1, 3:1, 1:1).
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release
This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.
Principle: A plate is coated with an antibody that captures IFN-γ. When T-cells are stimulated with the this compound, they secrete IFN-γ, which is captured by the antibody. A second, labeled antibody is then used to detect the captured IFN-γ, resulting in a colored spot for each IFN-γ-secreting cell.
Protocol:
-
Plate Coating:
-
Pre-wet an ELISpot plate with 35% ethanol for 1 minute and then wash with sterile PBS.
-
Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Incubation:
-
Wash the plate and block with cell culture medium for at least 2 hours at 37°C.
-
Prepare a suspension of peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Add the cells to the wells along with the MAGE-A1 nonapeptide (e.g., at 10 µg/mL).
-
Include control wells:
-
Negative control: Cells with no peptide.
-
Positive control: Cells with a mitogen like phytohemagglutinin (PHA).
-
-
Incubate for 18-24 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
-
Analysis:
-
Stop the reaction by washing with tap water.
-
Dry the plate and count the spots using an ELISpot reader.
-
HLA-Peptide Binding Assay
This assay determines the binding affinity of a peptide to a specific HLA molecule.
Principle: This is a competition-based assay. A fluorescently labeled reference peptide with known binding affinity to the HLA molecule of interest is incubated with cells expressing that HLA molecule. The unlabeled test peptide (MAGE-A1 nonapeptide) is added at various concentrations to compete for binding. The displacement of the fluorescent peptide is measured by flow cytometry.
Protocol:
-
Cell Preparation:
-
Use a cell line expressing the HLA-A1 molecule.
-
Strip the naturally bound peptides from the HLA molecules on the cell surface using a mild acid treatment.
-
-
Competition Assay:
-
Incubate the acid-stripped cells with a fixed concentration of a fluorescently labeled reference peptide known to bind HLA-A1.
-
Simultaneously, add the MAGE-A1 nonapeptide at a range of concentrations.
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells and analyze them using a flow cytometer to measure the amount of bound fluorescent reference peptide.
-
-
Data Analysis:
-
The reduction in fluorescence intensity indicates the ability of the MAGE-A1 nonapeptide to compete for binding.
-
Calculate the IC50 value, which is the concentration of the MAGE-A1 nonapeptide required to inhibit 50% of the binding of the fluorescent reference peptide. A lower IC50 value indicates a higher binding affinity.
-
Visualizations
MAGE-A1 Antigen Processing and Presentation Pathway
Caption: Intracellular processing of MAGE-A1 protein and presentation of the nonapeptide by HLA-A1.
Experimental Workflow for CTL Cytotoxicity Assay
Caption: Workflow for the Chromium-51 release cytotoxicity assay.
Logical Relationship in Validating MAGE-A1 as a Therapeutic Target
Caption: Logical steps for the validation of MAGE-A1 nonapeptide as a therapeutic target.
Conclusion
The MAGE-A1 nonapeptide (EADPTGHSY) represents a promising therapeutic target for HLA-A1 positive cancer patients. Preclinical data demonstrate its ability to be presented by tumor cells and recognized by cytotoxic T-lymphocytes, leading to tumor cell killing. Early clinical data from TCR-T cell therapies targeting MAGE-A1 suggest a manageable safety profile and biological activity, although objective response rates are still under investigation.
In comparison to other cancer antigens, the clinical success of MAGE-A1 targeted therapies is still emerging. While gp100-based peptide vaccines have shown objective responses, particularly in combination with IL-2, the large-scale MAGE-A3 peptide vaccine trials were disappointing. This highlights the challenges in translating preclinical immunogenicity into clinical efficacy for peptide vaccines. Adoptive T-cell therapies targeting NY-ESO-1 have demonstrated significant clinical responses in certain cancers, setting a benchmark for MAGE-A1 targeted TCR-T therapies.
Further research and well-designed clinical trials are necessary to fully elucidate the therapeutic potential of the MAGE-A1 nonapeptide. Key areas of focus should include optimizing vaccine adjuvant and delivery systems, enhancing the potency and persistence of MAGE-A1 specific TCR-T cells, and identifying patient populations most likely to respond to these therapies. The detailed experimental protocols and validation workflow provided in this guide offer a framework for researchers and drug developers to advance the clinical translation of MAGE-A1 targeted immunotherapies.
References
- 1. A MAGE-A1 peptide presented to cytolytic T lymphocytes by both HLA-B35 and HLA-A1 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Adjuvant MAGE-A3 immunotherapy in resected non-small-cell lung cancer: phase II randomized study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized pilot trial testing the safety and immunologic effects of a MAGE-A3 protein plus AS15 immunostimulant administered into muscle or into dermal/subcutaneous sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phdres.caregate.net [phdres.caregate.net]
- 9. tscan.com [tscan.com]
- 10. aacrjournals.org [aacrjournals.org]
MAGE-A1 Nonapeptide Clinical Trials: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The Melanoma-associated antigen 1 (MAGE-A1), a cancer-testis antigen, has emerged as a promising target for cancer immunotherapy due to its high expression in various solid tumors and limited presence in normal tissues.[1] This guide provides a comparative analysis of recent clinical trials investigating MAGE-A1 nonapeptide-targeted therapies, with a focus on T-cell receptor (TCR) engineered T-cell therapies. We also include data from trials targeting other MAGE-A family members to provide a broader context for this therapeutic approach.
Comparative Analysis of Clinical Trial Results
The following tables summarize the quantitative data from key clinical trials involving MAGE-A targeted therapies.
Table 1: MAGE-A1-Targeted TCR-T Cell Therapy Clinical Trials
| Trial Identifier | Product | Target | Phase | No. of Patients | Tumor Types | Key Efficacy Results | Safety Summary |
| NCT03245206 / NCT03441100 [2] | IMA202 | MAGE-A1 | I | 16[3] | Melanoma, Squamous Cell Carcinoma, Hepatocellular Carcinoma, NSCLC, Osteosarcoma, Rhabdomyosarcoma[4] | Disease control in 9/10 evaluable patients; tumor shrinkage in 8/10 patients, including one partial response. Best overall response of stable disease in 11/16 (68.8%) patients.[3][5] | Manageable safety profile. Most common Grade 3-4 adverse events were cytopenias. Cytokine release syndrome (CRS) observed in 13 patients (one Grade 3).[3][5] |
| NCT05430555 [6] | TK-8001 | MAGE-A1 | I/II | Approx. 48 (planned)[6] | Advanced solid tumors including melanoma, NSCLC, urothelial, breast, gastric, esophageal, sarcoma, HNSCC, HCC, biliary tract, cervical, and salivary gland cancer.[7] | Trial is ongoing; preliminary efficacy data not yet fully reported. Preclinical data showed potent antitumor activity.[8] The trial was terminated due to not showing the desired level of efficacy.[9] | No dose-limiting toxicities (DLTs) were observed.[9] |
| A phase I study [10] | TCR-1367 T cells | MAGE-A1 | I | 2 | Multiple Myeloma | Trial prematurely closed. One patient had a minimal response with a decrease in MAGE-A1+ myeloma cells; the other had progressive disease.[10] | Feasible for the tested dose.[10] |
Table 2: Other MAGE-A Family Targeted Therapy Clinical Trials
| Trial Identifier | Product | Target | Phase | No. of Patients | Tumor Types | Key Efficacy Results | Safety Summary |
| NCT02989064 [4][11] | ADP-A2M10 | MAGE-A10 | I | 10[11] | Head and Neck Squamous Cell Carcinoma (HNSCC), Melanoma, Urothelial Carcinoma (UC)[11] | Best response was stable disease in 4 patients and progressive disease in 5 patients.[11] | Acceptable safety profile. Most frequent Grade ≥3 adverse events were leukopenia, lymphopenia, neutropenia, anemia, and thrombocytopenia. Two patients had CRS (one Grade 1, one Grade 3).[11] |
| NCT02592577 [8][12] | ADP-A2M10 | MAGE-A10 | I | 11[12] | Non-Small Cell Lung Cancer (NSCLC) | One partial response, 4 stable disease, 5 progressive disease.[8] | Acceptable safety profile. Most frequent Grade ≥3 adverse events were lymphopenia, leukopenia, neutropenia, anemia, thrombocytopenia, and hyponatremia. Three patients had CRS (Grades 1, 2, and 4).[12] |
| NCT00796445 (DERMA Trial) [13][14] | MAGE-A3 ASCI (Vaccine) | MAGE-A3 | III | 1345[13] | Stage III Melanoma | Did not meet the primary endpoint of significantly extending disease-free survival (DFS). Median DFS was 11.0 months for the MAGE-A3 group vs. 11.2 months for placebo.[13] | No treatment-related deaths. The most common Grade ≥3 adverse events were neoplasms, general disorders and administration site conditions, and infections.[13] |
Experimental Protocols
Adoptive T-Cell Receptor (TCR) Therapy (e.g., IMA202, TK-8001)
The general workflow for these trials involves several key steps:
-
Patient Screening and Eligibility: Patients are screened for HLA type (typically HLA-A*02:01) and MAGE-A1 expression in their tumor tissue.[4][7] Eligible patients generally have advanced, refractory solid tumors.[7]
-
Leukapheresis: T-cells are collected from the patient's blood.[5]
-
T-Cell Engineering and Expansion: The patient's T-cells are genetically modified ex vivo using a viral vector (e.g., lentivirus) to express a high-affinity TCR specific for a MAGE-A1 nonapeptide presented by the patient's HLA type.[5][9] These engineered T-cells are then expanded to a therapeutic dose.
-
Lymphodepletion: Prior to infusion of the engineered T-cells, patients receive a conditioning regimen of chemotherapy (e.g., fludarabine and cyclophosphamide) to deplete existing lymphocytes and create a favorable environment for the infused T-cells to expand and persist.[5]
-
T-Cell Infusion and Follow-up: The engineered TCR-T cells are infused back into the patient.[5] Patients are monitored for safety (e.g., cytokine release syndrome, neurotoxicity) and treatment response. In some protocols, interleukin-2 is administered to support T-cell persistence.[5]
MAGE-A3 Antigen-Specific Cancer Immunotherapeutic (ASCI) Vaccine (DERMA Trial)
The protocol for the DERMA trial was as follows:
-
Patient Selection: Patients with completely resected, MAGE-A3-positive Stage IIIB/C melanoma were enrolled.[13][15]
-
Vaccine Formulation: The vaccine consisted of recombinant MAGE-A3 protein combined with the AS15 immunostimulant.[13]
-
Administration: Patients received up to 13 intramuscular injections over a 27-month period. The initial five doses were given at 3-week intervals, followed by eight doses at 12-week intervals.[13][15]
-
Endpoints: The primary endpoint was disease-free survival.[15]
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The binding of the engineered TCR on the T-cell to the MAGE-A1 nonapeptide presented on the tumor cell's MHC molecule initiates a signaling cascade that leads to T-cell activation and tumor cell killing.[16]
Adoptive T-Cell Therapy Experimental Workflow
The following diagram illustrates the process of manufacturing and administering TCR-engineered T-cells.[17]
Logical Comparison of Therapeutic Strategies
This diagram provides a high-level comparison of the two main therapeutic strategies discussed.
References
- 1. TCR Cell Therapy Targeting MAGE-A1 | Fred Hutchinson Cancer Center [fredhutch.org]
- 2. Immatics Initiates Second Phase I Clinical Trial of its Unique ACTengine® Platform in Patients with Advanced Solid Cancers | Immatics N.V. [investors.immatics.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Phase 1 Clinical Trial Evaluating the Safety and Anti-Tumor Activity of ADP-A2M10 SPEAR T-Cells in Patients With MAGE-A10+ Head and Neck, Melanoma, or Urothelial Tumors [frontiersin.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. cgtlive.com [cgtlive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase I clinical trial evaluating the safety and efficacy of ADP-A2M10 SPEAR T cells in patients with MAGE-A10+ advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of MAGE-A1-targeted T1367 T-cell receptor-based cell therapy in patients with advanced multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Clinical Trial Evaluating the Safety and Anti-Tumor Activity of ADP-A2M10 SPEAR T-Cells in Patients With MAGE-A10+ Head and Neck, Melanoma, or Urothelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I clinical trial evaluating the safety and efficacy of ADP-A2M10 SPEAR T cells in patients with MAGE-A10+ advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAGE-A3 immunotherapeutic as adjuvant therapy for patients with resected, MAGE-A3-positive, stage III melanoma (DERMA): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. ascopubs.org [ascopubs.org]
- 16. cd-genomics.com [cd-genomics.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MAGE-1 Nonapeptide Delivery Systems for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer vaccines targeting tumor-associated antigens like Melanoma-Associated Antigen 1 (MAGE-1) is a critical focus in immuno-oncology. The MAGE-1 nonapeptide is a well-defined epitope recognized by cytotoxic T lymphocytes (CTLs), making it a prime candidate for targeted immunotherapies. However, the efficacy of peptide-based vaccines is heavily reliant on the delivery system used to protect the peptide from degradation, enhance its uptake by antigen-presenting cells (APCs), and stimulate a potent and specific anti-tumor immune response.
This guide provides a head-to-head comparison of various delivery systems for this compound and related MAGE antigens, with a focus on experimental data, methodologies, and the underlying immunological pathways.
Performance Comparison of this compound Delivery Systems
The following tables summarize the quantitative data from preclinical and clinical studies on different delivery platforms for MAGE family peptides. It is important to note that direct comparative studies of all these platforms for the identical this compound are limited. Therefore, data from studies using closely related MAGE antigens are included to provide a broader comparative context.
| Delivery System | MAGE Antigen | Key Performance Metrics | Study Type | Reference |
| Dendritic Cells (Peptide-Pulsed) | This compound | Increased frequency of autologous melanoma-reactive CTL precursors in circulation. | Human Clinical | [1] |
| MAGE-3 peptide | Peptide-specific CTL responses in 50% of patients (4/8); Minor tumor regression in 25% of patients (3/12). | Human Clinical | [2][3] | |
| MAGE-A1, MAGE-A3, NY-ESO-1 peptides | T-cell response to peptides in 67% of evaluable patients (6/9); One complete response. | Human Clinical | [4] | |
| Nanoemulsion | MAGE-1-HSP70 fusion protein | Stronger cellular immune responses (CTL activity) and delayed tumor growth compared to unencapsulated protein. | Murine Preclinical | [5][6] |
| Liposomes/Lipid Nanoparticles (LNPs) | MAGE-A/B peptides | Increased IL-1 and IL-2 gene expression in human dendritic cells in vitro. | In Vitro | [7] |
| MAGE-A3 mRNA | Significant inhibition of tumor growth and robust immune response (increased specific immunoglobulins and cytokines). | Murine Preclinical | [8] | |
| Peptide with Adjuvant | MAGE-A1, MAGE-A3, and other melanoma peptides with Montanide ISA-51 | Induction of CXCR3 and CLA expression on antigen-specific CD8+ T cells. | Human Clinical | [9] |
| Viral Vector | MAGE-A3 (Maraba Virus) | Induction of T-cell reactivity against MAGE-A3 epitopes. | Primate Preclinical | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols for the preparation and evaluation of this compound delivery systems.
Preparation of Peptide-Pulsed Dendritic Cells
Objective: To generate autologous dendritic cells that present the this compound to initiate a T-cell response.
Methodology:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMCs by plastic adherence or magnetic cell sorting (CD14+ selection).
-
DC Differentiation: The isolated monocytes are cultured in a medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 5-7 days to differentiate them into immature dendritic cells.
-
DC Maturation and Peptide Pulsing: The immature DCs are matured by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to the culture medium. Concurrently, the this compound is added to the culture at a specific concentration (e.g., 10-100 µg/mL) and incubated for several hours to allow for peptide uptake and presentation on MHC class I molecules.
-
Harvesting and Formulation: The mature, peptide-pulsed DCs are harvested, washed, and resuspended in a sterile saline solution for administration to the patient.
Formulation of Nanoemulsion-Encapsulated MAGE-1 Fusion Protein
Objective: To encapsulate a MAGE-1 fusion protein within a nanoemulsion to protect it and enhance its immunogenicity.
Methodology:
-
Oil Phase Preparation: A mixture of soybean oil, Span-20, and Pluronic 188 is prepared. The MAGE-1 fusion protein (e.g., MAGE-1-HSP70) is added to this oil phase.
-
Emulsification: The oil phase is added dropwise to an aqueous phase (e.g., bidistilled water) under high-speed stirring using a magnetic stirrer.
-
Nanoemulsification: The resulting coarse emulsion is then subjected to high-energy emulsification using a magnetic ultrasonic technique to reduce the droplet size to the nanometer range.
-
Characterization: The nanoemulsion is characterized for particle size, zeta potential, and encapsulation efficiency using techniques like dynamic light scattering and transmission electron microscopy.
Preparation of MAGE-Peptide Loaded Liposomes
Objective: To encapsulate MAGE peptides within liposomes to improve their stability and delivery to APCs.
Methodology:
-
Lipid Film Hydration: A mixture of lipids (e.g., DSPC, cholesterol, and DSPE-PEG) is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer containing the MAGE peptides. The mixture is agitated to form multilamellar vesicles (MLVs).
-
Size Reduction: The MLVs are subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) of a desired size (e.g., around 100 nm).
-
Purification and Characterization: The liposomal formulation is purified to remove unencapsulated peptides using techniques like dialysis or size exclusion chromatography. The final product is characterized for particle size, zeta potential, and peptide encapsulation efficiency.
Signaling Pathways and Experimental Workflows
Antigen Presentation Pathway for Peptide-Based Vaccines
The ultimate goal of a this compound vaccine is to induce a robust CTL response. This is achieved through the presentation of the peptide by APCs, primarily dendritic cells, to CD8+ T cells. The following diagram illustrates the general pathway.
References
- 1. Enhancement of cytolytic T lymphocyte precursor frequency in melanoma patients following immunization with the MAGE-1 peptide loaded antigen presenting cell-based vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dendritic cell vaccination with MAGE peptide is a novel therapeutic approach for gastrointestinal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I trial combining decitabine/dendritic cell vaccine targeting MAGE-A1, MAGE-A3 and NY-ESO-1 for children with relapsed or therapy-refractory neuroblastoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapeutic Cancer Vaccines—Antigen Discovery and Adjuvant Delivery Platforms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Cancer Immunotherapy with MAGE-A3 mRNA Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MAGE-1 Nonapeptide-Specific T Cells: A Comparative Guide
The development of T-cell-based immunotherapies, such as T-cell receptor (TCR) engineered T-cell (TCR-T) therapy, targeting the cancer-testis antigen MAGE-1 has shown significant promise.[1][2] MAGE-1 is an attractive target as it is expressed in various tumor types but is absent in most normal tissues, with the exception of immune-privileged sites like the testes.[2][3] T cells recognize specific nonapeptides derived from MAGE-1 presented by human leukocyte antigen (HLA) molecules, such as HLA-A1, HLA-A2, and HLA-A24.[3][4][5]
A critical challenge in the clinical translation of these therapies is ensuring the specificity of the engineered T cells. Off-target toxicity, where the T cells erroneously recognize similar peptide sequences on healthy tissues, can lead to severe and potentially fatal adverse events.[6][7][8] This guide provides a comparative overview of key experimental methods to validate the on-target efficacy and off-target safety of MAGE-1 nonapeptide-specific T cells, aimed at researchers, scientists, and drug development professionals.
Core Validation Strategies: A Multi-Faceted Approach
A comprehensive validation strategy for MAGE-1 specific T cells involves a combination of assays to confirm recognition of the intended target and to rule out cross-reactivity with other peptides presented by normal tissues. The ideal approach is a tiered process, starting with fundamental functional assays and progressing to more sophisticated and comprehensive screening methods.
References
- 1. TCR-engineered T cell therapy in solid tumors: State of the art and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A library of cancer testis specific T cell receptors for T cell receptor gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A nonapeptide encoded by human gene MAGE-1 is recognized on HLA-A1 by cytolytic T lymphocytes directed against tumor antigen MZ2-E | Semantic Scholar [semanticscholar.org]
- 5. A MAGE-1-encoded HLA-A24-binding synthetic peptide induces specific anti-tumor cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Improving T Cell Receptor On-Target Specificity via Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MAGE-1 Nonapeptide Epitopes for Immunotherapy Research
This guide provides a detailed comparative analysis of three prominent MAGE-1 nonapeptide epitopes, which are crucial targets in the development of cancer immunotherapies. The following sections present experimental data on their performance, detailed protocols for key immunological assays, and visualizations of the underlying biological and experimental processes.
Data Presentation: Performance of this compound Epitopes
The following table summarizes the characteristics and reported immunogenicity of three well-documented this compound epitopes. Direct comparative studies using standardized assays across these specific epitopes are limited; therefore, the data presented is a synthesis from multiple independent research findings.
| Epitope Sequence | HLA Restriction | MAGE-A1 Position | Reported HLA Binding Affinity | Reported Immunogenicity & T-Cell Recognition |
| EADPTGHSY | HLA-A1 (HLA-A01:01) | 161-169 | A recombinant antibody fragment (Fab-G8) binds the HLA-A1/peptide complex with an affinity (KD) of 250 nM. Direct peptide-to-HLA affinity data is not readily available. | Recognized by specific Cytotoxic T Lymphocyte (CTL) clones (e.g., 82/30).[1] T-cells engineered with a specific T-Cell Receptor (TCR) demonstrate cytotoxicity towards MAGE-A1 expressing cells.[2] |
| KVLEYVIKV | HLA-A0201 | 278-286 | Identified and presented on HLA-A0201 with an estimated 18 copies per tumor cell.[3] High-affinity binding is inferred from its natural presentation and immunogenicity. | Induces CTL clones that lyse HLA-A2 positive tumor cells expressing MAGE-A1.[4] Half-maximal lysis of target cells is achieved at a peptide concentration of 10-100 nM. |
| SLFRAVITK | HLA-A03:01 | 96-104 | Binding to HLA-A*03:01 is confirmed through the generation of peptide-HLA tetramers used for sorting specific T-cells. Quantitative IC50 data is not readily available. | Proven to be immunogenic when administered as part of a multipeptide vaccine, inducing IFN-γ secreting T-cells and CTLs capable of lysing tumor cells.[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound epitopes are provided below.
HLA-Peptide Binding Affinity Assay
This protocol describes a common method for determining the binding affinity of a peptide to a specific HLA molecule using a competitive inhibition assay.
-
Objective: To quantify the affinity of a test peptide for a specific HLA allele by measuring its ability to compete with a known high-affinity, labeled reference peptide. The result is typically expressed as an IC50 value (the concentration of test peptide required to inhibit 50% of the reference peptide binding).
-
Materials:
-
Purified, soluble recombinant HLA molecules (e.g., HLA-A*0201).
-
High-affinity, fluorescently-labeled reference peptide for the specific HLA allele.
-
Test peptides (e.g., MAGE-1 nonapeptides).
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and a protease inhibitor cocktail).
-
96-well assay plates (e.g., black, low-binding plates for fluorescence assays).
-
Plate reader capable of detecting the specific fluorescence.
-
-
Procedure:
-
Preparation of Reagents: Dilute the soluble HLA molecules, labeled reference peptide, and a range of concentrations of the test peptides in assay buffer.
-
Competition Reaction: In each well of the 96-well plate, combine the soluble HLA molecules at a fixed concentration with the labeled reference peptide at a fixed concentration.
-
Addition of Test Peptide: Add the serially diluted test peptides to the wells. Include wells with no test peptide (maximum signal) and wells with a large excess of a known unlabeled high-affinity binder (background signal).
-
Incubation: Incubate the plate at room temperature for 24-48 hours in the dark to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or time-resolved fluorescence of each well using a plate reader. The signal is proportional to the amount of labeled peptide bound to the HLA molecule.
-
Data Analysis: Plot the fluorescence signal against the concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. A lower IC50 value indicates a higher binding affinity.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol outlines the ELISpot assay, a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at a single-cell level upon stimulation with a specific peptide.
-
Objective: To determine the number of IFN-γ-secreting T-cells in a population of Peripheral Blood Mononuclear Cells (PBMCs) that are specific for a this compound epitope.
-
Materials:
-
96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody.
-
PBMCs isolated from a healthy donor or a patient.
-
MAGE-1 test peptides.
-
Positive control (e.g., Phytohemagglutinin, PHA) and negative control (culture medium).
-
Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase, ALP).
-
Substrate for the enzyme (e.g., BCIP/NBT).
-
An automated ELISpot reader or a microscope for spot counting.
-
-
Procedure:
-
Plate Preparation: If not pre-coated, coat the ELISpot plate with anti-IFN-γ capture antibody and incubate overnight at 4°C. Wash and block the plate.
-
Cell Plating: Add a known number of PBMCs (e.g., 2 x 105 cells/well) to each well of the ELISpot plate.
-
Stimulation: Add the MAGE-1 test peptide at a predetermined optimal concentration (e.g., 10 µg/mL) to the experimental wells. Add positive and negative controls to their respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate again and add the substrate. Spots will form where IFN-γ was secreted.
-
-
Spot Development and Analysis: Monitor the development of spots. Once the desired spot intensity is reached, stop the reaction by washing with water. Allow the plate to dry completely.
-
Quantification: Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells. The results are often expressed as spot-forming units (SFU) per million PBMCs.[7]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound epitopes.
References
- 1. researchgate.net [researchgate.net]
- 2. tscan.com [tscan.com]
- 3. A MAGE-A1 HLA-A A*0201 epitope identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAGE-A1 (278-286) peptide - KVLEYVIKV - SB PEPTIDE [sb-peptide.com]
- 5. MAGE-A1-, MAGE-A10-, and gp100-derived peptides are immunogenic when combined with granulocyte-macrophage colony-stimulating factor and montanide ISA-51 adjuvant and administered as part of a multipeptide vaccine for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A library of cancer testis specific T cell receptors for T cell receptor gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Long-Term Efficacy of MAGE-A1 Nonapeptide Immunization: A Comparative Analysis
The landscape of cancer immunotherapy is rapidly evolving, with a multitude of strategies emerging to harness the patient's immune system to fight malignancies. Among these, cancer vaccines targeting tumor-associated antigens (TAAs) have been a subject of intense research. The Melanoma-Associated Antigen (MAGE)-A1, a cancer-testis antigen expressed in a variety of tumors but not in normal tissues, has been a focal point for the development of peptide-based vaccines. This guide provides a comparative analysis of the long-term efficacy of MAGE-A1 nonapeptide immunization against other prominent immunotherapeutic modalities, supported by experimental data and detailed protocols.
Comparative Efficacy of MAGE-A1 Immunization and Alternative Therapies
The long-term efficacy of MAGE-A1 nonapeptide immunization is most comprehensively illustrated in the context of multipeptide vaccines. A post-hoc analysis of a randomized clinical trial with a median follow-up of 16.1 years provides significant insights into the durable impact of such vaccines in high-risk melanoma.[1] While this study evaluates a cocktail of peptides, it underscores the potential for long-lasting immune responses and survival benefits associated with including MAGE-A1 in vaccination strategies.
To provide a clear comparison, the following tables summarize the long-term efficacy data for MAGE-A1-containing multipeptide vaccines, checkpoint inhibitors, and other cancer vaccine platforms.
| Therapeutic Modality | Cancer Type | Key Efficacy Data | Follow-up | Reference |
| Multipeptide Vaccine (including MAGE-A1) | Resected High-Risk Melanoma | 10-year OS: 65% (51-78%); 20-year OS: 49% (35-63%) | 16.1 years (median) | [1] |
| Checkpoint Inhibitor (Nivolumab + Ipilimumab) | Metastatic Melanoma | ~50% of patients survive cancer-free for 10 years or more | 10 years | [2] |
| mRNA Vaccine (mRNA-4157 + Pembrolizumab) | High-Risk Melanoma | 2.5-year RFS: 74.8% vs 55.6% with Pembrolizumab alone | 2.5 years | [3] |
| Dendritic Cell Vaccine (MAGE-A3 peptide-pulsed) | Advanced Stage IV Melanoma | Regressions of individual metastases in 6/11 patients | Not specified | [4] |
| Adoptive Cell Therapy (MAGE-A1 TCR-T cells) | Relapsed/Refractory Solid Tumors | Stable disease in 11/16 patients | Not specified | [5] |
OS: Overall Survival; RFS: Recurrence-Free Survival
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical trial data. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: Multipeptide Vaccination for High-Risk Melanoma[1]
-
Objective: To assess the long-term clinical outcomes of two multipeptide vaccines in patients with resected high-risk melanoma.
-
Patient Population: 51 participants with resected stage IIB-IV melanoma.
-
Vaccine Composition:
-
Arm A (4MP): Four melanoma-associated peptides.
-
Arm B (12MP): Twelve melanoma-associated peptides, including a MAGE-A1-derived peptide.
-
-
Adjuvant: Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Montanide ISA-51.[1]
-
Administration: Subcutaneous injections.
-
Endpoints: Overall survival (OS) and recurrence-free survival (RFS).
-
Immune Response Monitoring: T-cell responses were monitored in peripheral blood mononuclear cells (PBMCs) and in the sentinel immunized node (SIN).[1]
Protocol 2: Dendritic Cell Vaccination with MAGE-A3 Peptide[4]
-
Objective: To evaluate the immunogenicity and clinical efficacy of MAGE-A3 peptide-pulsed dendritic cells in advanced melanoma.
-
Patient Population: 11 patients with advanced stage IV melanoma progressive despite standard chemotherapy.
-
Vaccine Preparation:
-
Monocytes are isolated from patient peripheral blood.
-
Monocytes are cultured and differentiated into immature dendritic cells (DCs).
-
DCs are matured and pulsed with the MAGE-3.A1 tumor peptide and a recall antigen (tetanus toxoid or tuberculin).
-
-
Administration:
-
Three subcutaneous and intradermal injections of 3 x 106 DCs at 14-day intervals.
-
Followed by two intravenous injections of 6 x 106 and 12 x 106 DCs.[4]
-
-
Endpoints: Induction of MAGE-3.A1-specific CD8+ cytotoxic T lymphocyte (CTL) precursors and clinical tumor regression.
Protocol 3: Adoptive Cell Therapy with MAGE-A1 TCR-transgenic T cells[5]
-
Objective: To evaluate the safety and efficacy of anti-MAGE-A1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors.
-
Patient Population: 16 patients with MAGE-A1-positive advanced solid tumors.
-
Treatment Regimen:
-
Leukapheresis to collect patient's T cells.
-
T cells are transduced with a lentiviral vector carrying the MAGE-A1-specific TCR.
-
Patients undergo lymphodepletion with fludarabine/cyclophosphamide.
-
Infusion of a median of 1.4×109 specific T cells.
-
Administration of interleukin 2 (IL-2).[5]
-
-
Endpoints: Safety, tolerability, and best overall response according to RECIST v1.1.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: MAGE-A1 Nonapeptide Immune Signaling Pathway.
Caption: Peptide Vaccine Clinical Trial Workflow.
Conclusion
The available long-term data, primarily from multipeptide vaccine trials, suggests that immunization strategies incorporating the MAGE-A1 nonapeptide can contribute to durable survival benefits in patients with high-risk melanoma.[1] However, direct comparisons with other potent immunotherapies like checkpoint inhibitors and adoptive cell therapies are challenging due to the lack of head-to-head trials. Checkpoint inhibitors have demonstrated remarkable long-term survival in a significant portion of patients with metastatic disease.[2] Newer platforms, such as personalized mRNA vaccines, are showing promise in combination with checkpoint blockade.[3]
For researchers and drug development professionals, the choice of therapeutic strategy will likely depend on the specific clinical context, including tumor type, stage, MAGE-A1 expression, and prior treatments. Future research should focus on comparative efficacy trials and the development of combination therapies that leverage the distinct mechanisms of action of these different immunotherapeutic approaches to further improve long-term outcomes for cancer patients.
References
- 1. Twenty‐year survival outcomes after multipeptide vaccination for resected high‐risk melanoma: A post‐hoc analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term Metastatic Melanoma Survival Dramatically Improves on Immunotherapy | Dana-Farber Cancer Institute [dana-farber.org]
- 3. aimatmelanoma.org [aimatmelanoma.org]
- 4. Vaccination with Mage-3a1 Peptide–Pulsed Mature, Monocyte-Derived Dendritic Cells Expands Specific Cytotoxic T Cells and Induces Regression of Some Metastases in Advanced Stage IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MAGE-1 Nonapeptide: A Comprehensive Guide for Laboratory Professionals
The proper disposal of synthetic peptides such as MAGE-1 nonapeptide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks associated with chemical and potential radiological hazards, ensuring a safe working environment for researchers and compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research setting.
Waste Stream Identification and Segregation
Effective waste management begins with the correct identification and segregation of different waste streams at the point of generation. Improper segregation can lead to cross-contamination and incorrect disposal, posing safety and environmental risks.
| Waste Stream Category | Description of Waste | Recommended Container |
| Solid Chemical Waste | Unused or expired lyophilized this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab consumables (e.g., pipette tips, tubes, bench paper). | Labeled hazardous waste container, separate from general laboratory trash. |
| Liquid Chemical Waste | Unused or expired this compound solutions, buffer solutions containing the peptide, and other contaminated liquid reagents. | Clearly labeled, sealed, and chemically compatible hazardous waste container. The label must include "Hazardous Waste" and a list of all chemical constituents. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Puncture-resistant, labeled sharps container. |
| Radioactive Waste | This compound that has been radioiodinated or otherwise radiolabeled, and any materials (solid, liquid, or sharps) contaminated with the radiolabeled peptide.[1][2] | Waste containers provided by the institution's Radiation Safety Officer (RSO) or equivalent authority, clearly labeled with the radioisotope and activity level.[2] |
Experimental Protocols for Disposal
Procedure for Non-Radioactive this compound Disposal
This protocol outlines the standard procedure for the disposal of non-radiolabeled this compound.
1. Waste Segregation:
-
At the point of use, segregate waste into the categories outlined in the table above.
2. Solid Waste Disposal:
-
Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated, clearly labeled hazardous chemical waste container.
-
Ensure that no free-flowing liquids are present in the solid waste container.[3]
3. Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not discharge this compound solutions into the sanitary sewer.[4]
-
For larger volumes of liquid waste, consider using an absorbent material like vermiculite or sand to solidify the waste before placing it in the solid hazardous waste container.[4]
4. Sharps Disposal:
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
5. Final Disposal:
-
Once the hazardous waste containers are full, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Procedure for Radioiodinated this compound Disposal
This compound is sometimes used in a radioiodinated form for research purposes.[1][5][6][7] The disposal of this material must comply with institutional and national regulations for radioactive waste.
1. Consultation with Radiation Safety Officer (RSO):
-
Before beginning any work with radiolabeled this compound, consult with your institution's RSO to understand the specific requirements for waste handling, storage, and disposal.
2. Waste Segregation:
-
Segregate radioactive waste from all other waste streams.
-
Use dedicated and clearly labeled containers provided by the RSO for solid, liquid, and sharps radioactive waste.[2]
3. Solid Radioactive Waste:
-
Place all solid materials contaminated with the radioiodinated peptide into the designated solid radioactive waste container.
4. Liquid Radioactive Waste:
-
Collect all liquid waste containing the radioiodinated peptide in the appropriate liquid radioactive waste container provided by the RSO.[2]
-
Do not mix radioactive waste with other hazardous chemical waste unless explicitly permitted by your RSO.[2]
5. Sharps Radioactive Waste:
-
Dispose of all sharps contaminated with radioactive material in a designated radioactive sharps container.
6. Waste Pickup and Disposal:
-
Follow your institution's specific procedures for requesting a radioactive waste pickup. This typically involves completing a radioactive waste tag with information about the isotope, activity, and date.[2]
Disposal Workflow Diagram
References
Personal protective equipment for handling MAGE-1 nonapeptide
Essential Safety and Handling Guide for MAGE-1 Nonapeptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure a safe laboratory environment and maintain the integrity of your research. While specific toxicological properties of many synthetic peptides are not fully investigated, they should be treated as potentially hazardous materials.[1][2]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent use of appropriate PPE. It is mandatory when handling research peptides in any form.[3]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant disposable gloves (e.g., Nitrile) | Prevents direct skin contact. Change gloves immediately if contaminated.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of solutions or aerosolized powder.[3][4] |
| Body Protection | Laboratory coat or protective gown | Protects skin and personal clothing from spills.[3] |
| Respiratory Protection | Required when handling lyophilized powder | Use a chemical fume hood or biosafety cabinet to prevent inhalation of fine particles which are easily aerosolized.[3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risk and preserve peptide stability.
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before use, consult the specific SDS for this compound provided by the supplier. This document contains detailed hazard information.[3]
-
Designate a Work Area: Confine all peptide handling to a specific, clean, and organized bench area or fume hood.[3]
-
Equilibrate Before Use: Before opening, allow the peptide vial to equilibrate to room temperature in a desiccator to prevent moisture uptake.[1]
-
Reconstitution: Open vials carefully in a fume hood to avoid inhaling lyophilized powder.[3] Use sterile, calibrated instruments for reconstitution. General guidance suggests starting with distilled water, but solubility can vary based on the peptide sequence.[1]
-
Avoid Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step.[3]
Storage Protocols:
| Form | Storage Condition | Duration | Rationale |
| Lyophilized Powder | -20°C or -80°C | Long-term | Maintains peptide integrity and prevents degradation.[3][5] |
| Reconstituted Solution | Refrigerated (2-8°C) or Frozen (-20°C) | Short-term | Avoid repeated freeze-thaw cycles which can degrade the peptide. Store in aliquots for single-use applications.[3][5] |
For peptides with oxidation-sensitive residues, it is best practice to purge the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[5]
Disposal Plan: Peptide Waste Management
Never dispose of peptide waste in regular trash or down the sink.[1][3] All materials contaminated with this compound must be segregated and disposed of as hazardous waste according to institutional and local regulations.[1]
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Dedicated, labeled, leak-proof container (e.g., HDPE) | Includes contaminated gloves, wipes, weigh boats, and vials.[1][4] Keep the container closed when not in use. |
| Liquid Waste | Dedicated, labeled, leak-proof, chemically resistant container | Includes unused solutions and solvent rinses.[1] Some aqueous waste may be suitable for drain disposal after chemical inactivation (e.g., using a 10% bleach solution) and neutralization, but only if explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[4] |
| Sharps Waste | Puncture-resistant, leak-proof sharps container | Includes contaminated needles, syringes, and pipette tips.[1][4] Do not overfill. |
Coordinate with your institution's EHS department for the scheduled pickup and compliant disposal of all hazardous waste.[3]
Emergency Procedures
In case of accidental exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[2][6] Seek medical advice. |
| Eye Contact | Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2] |
| Ingestion | Do not induce vomiting. Seek immediate medical treatment.[2][6] |
| Spill | Alert others in the area. For liquid spills, absorb with vermiculite or sand. For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Place all cleanup materials in a closed, labeled container for hazardous waste disposal.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow diagram illustrating the key steps for the safe handling, use, storage, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
